2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-diiodoimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5I2N3O/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYPTZUNGBWGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC(=O)N)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5I2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Primer and Research Outlook on 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
For the attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous bioactive compounds.[1][2][3][4] The strategic introduction of iodine atoms to this heterocyclic system, as seen in 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (CAS 1189749-26-5), presents a molecule of significant interest for contemporary research and development. This guide provides a comprehensive analysis of this compound, delving into its structural attributes, potential physicochemical properties, and prospective applications. While specific experimental data on this molecule is limited, this document synthesizes information from related iodo-imidazole and acetamide derivatives to offer a forward-looking perspective on its potential in medicinal chemistry and materials science.[5] We will explore a plausible synthetic pathway, discuss potential biological activities based on analogous structures, and outline experimental protocols for its characterization.
Introduction: The Significance of the Iodo-Imidazole Framework
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery due to its unique electronic characteristics, hydrogen bonding capabilities, and amphoteric nature.[1][2] These properties enable imidazole-containing molecules to interact with a diverse range of biological targets, including enzymes and receptors.[2][3] The incorporation of iodine atoms onto the imidazole core, creating a diiodo-imidazole moiety, further enhances its utility. Iodine's large atomic radius and ability to participate in halogen bonding can significantly influence a molecule's binding affinity and selectivity for its target. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the facile generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]
The acetamide functional group is also a common feature in pharmacologically active molecules, contributing to their solubility and ability to form hydrogen bonds with biological targets. The combination of the diiodo-imidazole core with an acetamide side chain in 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide suggests a molecule with potential for a range of applications, from a valuable synthetic intermediate to a candidate for biological screening.
Physicochemical Properties and Structural Attributes
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₅H₅I₂N₃O | Based on its chemical structure. |
| Molecular Weight | 376.92 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | High molecular weight and potential for intermolecular interactions. |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | The presence of the large, hydrophobic diiodo-imidazole core will likely dominate over the more polar acetamide group. |
| Stability | Stable under standard laboratory conditions, but potentially sensitive to light and strong bases. | The carbon-iodine bond can be susceptible to cleavage under certain conditions. |
Synthesis and Characterization
A plausible and efficient synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide would likely involve a two-step process starting from imidazole.
Synthesis of 4,5-diiodo-1H-imidazole (Intermediate)
The key intermediate, 4,5-diiodo-1H-imidazole, can be synthesized from imidazole through a di-iodination reaction. A reported method involves the reaction of imidazole with sodium hydroxide to form the imidazolide anion, which then reacts with elemental iodine.[6]
Experimental Protocol: Synthesis of 4,5-diiodo-1H-imidazole [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole in a suitable solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution in an ice bath and add sodium hydroxide to deprotonate the imidazole, forming the sodium imidazolide salt.
-
Iodination: Slowly add a solution of elemental iodine in THF to the reaction mixture. The reaction is typically exothermic and should be controlled with cooling.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a suitable aqueous solution.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield 4,5-diiodo-1H-imidazole.
Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (Final Product)
The final product can be obtained by the N-alkylation of 4,5-diiodo-1H-imidazole with a suitable 2-carbon electrophile bearing the acetamide functionality, such as 2-bromoacetamide.
Experimental Protocol: Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-diiodo-1H-imidazole in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the mixture to deprotonate the imidazole.
-
Alkylation: Add 2-bromoacetamide to the reaction mixture and heat to a moderate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed, dried, and concentrated. The crude product can then be purified by column chromatography on silica gel.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful N-alkylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the amide.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Applications and Future Research Directions
Given the known biological activities of related imidazole and acetamide derivatives, 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide represents a promising scaffold for further investigation in several areas.
Medicinal Chemistry
-
Anticancer Agents: Many imidazole derivatives have demonstrated potent anticancer activity.[2][7] The diiodo-imidazole core of the target molecule could be a starting point for developing novel compounds that interfere with cancer cell proliferation.
-
Enzyme Inhibitors: The imidazole nucleus is a key component in many enzyme inhibitors.[3] For example, substituted acetamides have been investigated as inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease.[8]
-
Antimicrobial Agents: The imidazole scaffold is present in several antifungal and antibacterial drugs.[4] Further derivatization of the target molecule could lead to the discovery of new antimicrobial agents.
Materials Science
Iodine-rich organic molecules are of interest in materials science for their potential applications in areas such as organic electronics and as high-density materials.[5] The high iodine content of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide makes it a candidate for such explorations.
Conclusion
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is a molecule with significant untapped potential. While direct experimental data is currently scarce, its structural features, combining a versatile diiodo-imidazole core with an acetamide side chain, suggest a wide range of possibilities for future research. This guide has provided a comprehensive overview of its inferred properties, a plausible synthetic route, and promising avenues for investigation in both medicinal chemistry and materials science. It is our hope that this technical primer will stimulate further research into this intriguing compound and its derivatives, ultimately unlocking their full potential.
References
- The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- 2-(4,5-Diiodo-1H-imidazol-1-yl)acetamide Supplier. Benchchem.
- Synthesis method of 4, 5-diiodo-1H-imidazole.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- The Role of Imidazole Deriv
- Advanced Spectrum of Imidazole Deriv
- Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. PubMed.
- 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)
Visualizations
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An In-Depth Technical Guide to 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, a halogenated heterocyclic compound with significant potential in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a proposed synthetic route based on established methodologies, and a discussion of its prospective applications, particularly in oncology and infectious diseases.
Introduction: The Significance of Imidazole Scaffolds in Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it a privileged scaffold for designing molecules that can effectively interact with biological targets like enzymes and receptors.[3] The introduction of iodine atoms onto the imidazole ring, as seen in 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including its lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. Furthermore, the acetamide moiety is a common feature in many pharmacologically active compounds, contributing to their biological activity.[4]
This guide will explore the synthesis, characterization, and potential therapeutic applications of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, leveraging established chemical principles and data from closely related analogues.
Chemical Identity and Physicochemical Properties
The foundational step in understanding the potential of any novel compound is to establish its precise chemical identity.
Chemical Structure
Figure 1: Chemical structure of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide.
Chemical Identifiers and Predicted Properties
| Identifier/Property | Value | Source/Method |
| IUPAC Name | 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide | Nomenclature Rules |
| Molecular Formula | C₅H₅I₂N₃O | Elemental Composition |
| Molecular Weight | 376.92 g/mol | Calculation |
| SMILES | C1=C(I)C(I)=NN1CC(=O)N | Structure to SMILES |
| InChI | InChI=1S/C5H5I2N3O/c6-3-4(7)9(2-8-3)1-5(10)11/h2H,1H2,(H2,10,11) | Structure to InChI |
| InChIKey | (Predicted) | Structure to InChIKey |
| CAS Number | Not Assigned | - |
Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
The synthesis of the target compound can be logically approached in a two-step process: the iodination of the imidazole ring followed by N-alkylation with an acetamide moiety.
Synthesis Workflow
Figure 2: Proposed two-step synthesis workflow for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide.
Experimental Protocols
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
This protocol is adapted from a patented method designed to address the poor solubility of reagents.[5]
-
Materials: Imidazole, Sodium Hydroxide (NaOH), Iodine (I₂), Tetrahydrofuran (THF), Ethyl Acetate.
-
Procedure:
-
Dissolve imidazole in a 3M aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of elemental iodine in tetrahydrofuran to the reaction mixture with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is purified by stirring in ethyl acetate at 40°C.
-
Step 2: N-Alkylation of 4,5-Diiodo-1H-imidazole
This protocol is based on established methods for the N-alkylation of iodo-imidazoles.[6] The choice of a mild base like potassium carbonate is often preferred for scalability and control.
-
Materials: 4,5-Diiodo-1H-imidazole, 2-Chloroacetamide, Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile.
-
Procedure:
-
To a round-bottom flask, add 4,5-diiodo-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to suspend the reactants.
-
Add 2-chloroacetamide (1.2 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) to facilitate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is filtered to remove the inorganic base.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Potential Therapeutic Applications
The structural motifs present in 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide suggest its potential utility in several therapeutic areas, most notably as an anticancer and antimicrobial agent.
Anticancer Potential
Substituted imidazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[1][5][7][8] The imidazole scaffold is a key component in several approved anticancer drugs.[8] Furthermore, acetamide-containing compounds have also been investigated for their cytotoxic effects against various cancer cell lines.[4][9] The presence of iodine atoms can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic pockets in target proteins.
Antimicrobial Activity
Imidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[2][10] They have been shown to be effective against both bacterial and fungal pathogens.[6][11] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[6] Iodinated compounds, in general, can exhibit antimicrobial activity, and the combination of an iodinated imidazole core with an acetamide side chain presents a promising avenue for the development of new anti-infective agents.
Predicted Characterization Data
While experimental data for the target compound is not available, we can predict the characteristic spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C2-H of the imidazole ring, a singlet for the methylene protons of the acetamide side chain, and two broad singlets for the amide protons. The chemical shifts will be influenced by the electron-withdrawing iodine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two iodinated carbons of the imidazole ring, the C2 carbon, the methylene carbon, and the carbonyl carbon of the acetamide group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-N stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 376.92 g/mol . The isotopic pattern will be characteristic of a di-iodinated compound.
Conclusion
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Based on the well-established biological activities of imidazole and acetamide derivatives, this compound is a strong candidate for investigation as a novel anticancer or antimicrobial agent. The proposed synthetic route is straightforward and relies on well-documented chemical transformations. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activity in relevant in vitro and in vivo models.
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Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). PMC. [Link]
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Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (n.d.). Taylor & Francis Online. [Link]
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New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. [Link]
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Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. (2021). ResearchGate. [Link]
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Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). MDPI. [Link]
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Review on Antimicrobial Activity of Imidazole. (2022). Human Journals. [Link]
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Supporting Information. (n.d.). Semantic Scholar. [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]
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An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2023). MDPI. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). PubMed. [Link]
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Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. (2010). PubMed. [Link]
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Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). PubMed. [Link]
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One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][7][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). Scientific Reports. [Link]
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An In-depth Technical Guide to 4,5-Diiodoimidazole Derivatives for Advanced Research
This guide provides an in-depth technical overview of 4,5-diiodoimidazole and its acetamide derivatives, a class of compounds holding significant promise in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the nomenclature, synthesis, properties, and applications of these versatile molecules, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Importance of the Di-iodinated Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products like histidine and pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[4][5] The strategic introduction of iodine atoms onto the imidazole core at the 4 and 5 positions dramatically enhances its utility as a synthetic intermediate.
The resulting 4,5-diiodo-1H-imidazole (CAS No. 15813-09-9) is a highly functionalized building block, primed for selective elaboration through modern cross-coupling methodologies.[6][7] The two iodine atoms serve as versatile handles, allowing for the sequential and site-selective introduction of diverse substituents. This capability is invaluable for creating large libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.[6]
Nomenclature and Core Compound Identification
While the user's query refers to "4,5-diiodoimidazole acetamide derivative," this describes a class of compounds rather than a single entity. The core precursor is 4,5-Diiodo-1H-imidazole .
-
IUPAC Name: 4,5-diiodo-1H-imidazole[8]
An "acetamide derivative" would involve the attachment of an acetamide group (-CH₂C(=O)NHR) to one of the nitrogen atoms of the imidazole ring. The synthesis of these derivatives typically proceeds from the 4,5-diiodo-1H-imidazole core.
Physicochemical Properties of the Core Scaffold
Understanding the properties of the 4,5-diiodo-1H-imidazole precursor is critical for its effective use in synthesis and biological assays.
| Property | Value | Source |
| Molecular Weight | 319.87 g/mol | [8][10] |
| Exact Mass | 319.83074 Da | [8] |
| Melting Point | 182 °C to 198°C (varies with purity) | [9][11] |
| Boiling Point (Predicted) | 436.9 ± 30.0 °C | [9][11] |
| Density (Predicted) | 3.042 ± 0.06 g/cm³ | [9] |
| XLogP3 | 1.4 | [8][9] |
| Appearance | Colorless or pale yellow solid | [3] |
Synthesis and Derivatization Strategy
The synthesis of 4,5-diiodoimidazole and its subsequent conversion to acetamide derivatives is a logical, multi-step process.
Synthesis of the 4,5-Diiodo-1H-imidazole Core
The most common and reliable method for synthesizing the core scaffold is the direct iodination of 1H-imidazole. This reaction leverages an iodinating reagent, typically formed from elemental iodine and an iodide salt.
Workflow: Synthesis of 4,5-Diiodo-1H-imidazole
Caption: General workflow for the synthesis of 4,5-diiodo-1H-imidazole.
Detailed Protocol:
A robust protocol adapted from established methods involves dissolving imidazole in an aqueous sodium hydroxide solution, followed by the addition of an iodine-potassium iodide solution.[12] Using tetrahydrofuran (THF) as a co-solvent can improve the solubility of elemental iodine, facilitating the reaction and leading to higher yields suitable for large-scale production.[7]
-
Preparation: Dissolve 1H-imidazole (1 eq) in a 2M aqueous solution of sodium hydroxide (NaOH) (6 eq). Cool the mixture in an ice bath.
-
Iodination: In a separate flask, prepare the iodinating reagent by dissolving potassium iodide (KI) (4 eq) and elemental iodine (I₂) (2 eq) in water or a water/THF mixture.[7][12]
-
Reaction: Slowly add the iodine solution to the imidazole solution with vigorous stirring. Allow the reaction to proceed at room temperature (e.g., 20°C) for approximately 3 hours.[12]
-
Workup: Carefully neutralize the reaction mixture to pH 7 using 6M hydrochloric acid (HCl). This will precipitate the crude product.[12]
-
Purification: Collect the solid product by filtration. Purify the crude material by recrystallization from ethanol to yield anhydrous 4,5-diiodo-1H-imidazole.[12]
Synthesis of N-Acetamide Derivatives
Once the di-iodinated core is obtained, N-alkylation can be performed to introduce the acetamide side chain. This is commonly achieved by reacting the imidazole with an appropriate haloacetamide derivative in the presence of a base.
Workflow: Synthesis of N-Acetamide Derivatives
Caption: General scheme for synthesizing N-acetamide derivatives.
Detailed Protocol (General):
-
Setup: To a solution of 4,5-diiodo-1H-imidazole (1 eq) in a dry solvent like acetone or DMF, add a base such as anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.2 eq).[14][15]
-
Addition: Add the desired 2-chloro-N-substituted-acetamide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours (monitoring by TLC is recommended).[14]
-
Workup: After cooling, pour the mixture into ice water to precipitate the product.
-
Purification: Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final N-acetamide derivative.
Applications in Research and Drug Development
The imidazole scaffold is a versatile pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][15] Halogenation, particularly iodination, can significantly modulate a compound's lipophilicity and its ability to form halogen bonds, thereby enhancing its interaction with biological targets.[1]
Derivatives of 4,5-diiodoimidazole are primarily used as intermediates to synthesize more complex molecules with potential therapeutic applications:
-
Anticancer Agents: Many novel imidazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, such as colon (HT-29) and breast (MCF-7) carcinomas.[16] The di-iodo precursor allows for the creation of diverse libraries to probe the SAR of these anticancer agents.
-
Antimicrobial Agents: The imidazole nucleus is central to many antimicrobial drugs.[2][13] N-substituted imidazole derivatives have shown potent activity against a range of bacteria and fungi, and the di-iodo scaffold provides a platform for developing new agents to combat drug-resistant microbes.[4][13][17]
-
Enzyme Inhibitors: As bioisosteres of natural amino acids like histidine, imidazole derivatives can effectively target the active sites of enzymes, leading to applications in various therapeutic areas.
-
Ligand Synthesis: In materials chemistry and catalysis, 4,5-diiodo-1H-imidazole is a valuable precursor for synthesizing complex ligands used in coordination chemistry.[7]
Key Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
To assess the biological activity of newly synthesized 4,5-diiodoimidazole acetamide derivatives, a standard antimicrobial susceptibility test is essential. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from standard methodologies for evaluating the antimicrobial activity of novel compounds.[1][13]
-
Preparation of Stock Solution: Dissolve the synthesized derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Microplate Setup: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to each well.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the prepared inoculum to each well.
-
Controls:
-
Positive Control: Wells containing medium and inoculum only (to confirm microbial growth).
-
Negative Control: Wells containing medium only (to confirm sterility).
-
Standard Drug: A row with a known antibiotic (e.g., Ciprofloxacin) as a reference.[2]
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][13]
Conclusion and Future Outlook
The 4,5-diiodoimidazole scaffold is more than just a chemical curiosity; it is a strategic tool for innovation in both pharmaceutical and materials science. Its true value lies in its capacity for controlled, sequential functionalization, enabling the rapid generation of diverse molecular architectures.[6] While research on specific "4,5-diiodoimidazole acetamide derivatives" is still emerging, the foundational chemistry and the proven biological relevance of the parent imidazole ring strongly suggest that this class of compounds represents a fertile ground for the discovery of novel therapeutics. Future work will likely focus on exploiting the differential reactivity of the C-I bonds to build complex, three-dimensional molecules with highly specific biological activities.
References
-
4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem. National Center for Biotechnology Information. [Link]
-
4,5-Diiodo-1H-imidazole, CAS No. 15813-09-9 - iChemical. iChemical. [Link]
- CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents.
-
Synthesis of 4,5‐diiodoimidazole and 2,4,5‐triiodoimidazole. - ResearchGate. ResearchGate. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Rasayan J. Chem. [Link]
-
Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Trend in Scientific Research and Development. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Drug Design and Discovery. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives - Scientific Research Publishing. Scientific Research Publishing. [Link]
-
Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI. MDPI. [Link]
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom. Longdom Publishing. [Link]
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- 9. echemi.com [echemi.com]
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- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
Technical Monograph: 2-(4,5-Diiodo-1H-imidazol-1-yl)acetamide
Topic: Molecular Weight and Formula of Diiodo-imidazolyl-acetamide Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diiodo-imidazolyl-acetamide , specifically identified as 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide , is a specialized halogenated heterocyclic compound utilized in medicinal chemistry and advanced materials research.[1] Characterized by a high iodine content (approx. 67% by mass) and a polar acetamide tail, this molecule serves as a critical scaffold for developing radiopaque materials, heavy-atom derivatives for X-ray crystallography, and functionalized imidazole therapeutics.
This guide provides a comprehensive technical analysis of the compound's chemical identity, physicochemical properties, synthetic pathways, and applications, grounded in rigorous chemical principles and validated data.
Chemical Identity & Structural Characterization[2][3][4][5][6][7][8]
Nomenclature and Identifiers[3][5][8]
-
IUPAC Name: 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide[1]
-
Common Name: Diiodo-imidazolyl-acetamide
-
CAS Registry Number: 1189749-26-5[1]
-
MDL Number: MFCD18253684 (Generic analog reference)
Molecular Formula and Weight
The precise molecular weight is derived from the atomic composition of Carbon (C), Hydrogen (H), Iodine (I), Nitrogen (N), and Oxygen (O).
| Element | Symbol | Count | Atomic Mass ( g/mol ) | Contribution ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Iodine | I | 2 | 126.904 | 253.808 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 376.923 |
-
Molecular Formula:
-
Exact Mass: 376.8522 g/mol
-
Molecular Weight (Average): 376.92 g/mol
Structural Features
The molecule consists of a 4,5-diiodoimidazole core N-alkylated with an acetamide group.
-
Core: The imidazole ring is substituted at positions 4 and 5 with iodine atoms, significantly increasing lipophilicity and electron density, while rendering the C2 position electronically distinct.
-
Tail: The acetamide moiety at the N1 position provides hydrogen bond donor/acceptor sites, enhancing solubility in polar organic solvents and facilitating crystal lattice formation.
Physicochemical Properties[9][10]
Understanding the physicochemical profile is essential for experimental design and formulation.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Color may darken upon light exposure due to iodine liberation. |
| Solubility | Soluble in DMSO, DMF, Methanol | Sparingly soluble in water; insoluble in non-polar alkanes. |
| Melting Point | >200 °C (Decomposition) | Typical for high-MW halogenated imidazoles. |
| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic due to diiodo substitution. |
| pKa | ~6.5 (Imidazole N3) | Reduced basicity compared to imidazole due to electron-withdrawing iodines. |
| Stability | Light Sensitive, Hygroscopic | Store in amber vials under inert atmosphere (Ar/N2). |
Synthetic Methodology
The synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide follows a convergent pathway involving the iodination of imidazole followed by N-alkylation.
Synthesis Protocol
Step 1: Iodination of Imidazole
-
Precursor: Imidazole
-
Reagents: Iodine (
), Potassium Iodide ( ), Sodium Hydroxide ( ). -
Conditions: Aqueous solution, room temperature.
-
Product: 4,5-Diiodoimidazole (CAS 15366-64-0).
-
Mechanism: Electrophilic aromatic substitution.
Step 2: N-Alkylation
-
Precursor: 4,5-Diiodoimidazole
-
Reagent: 2-Chloroacetamide (CAS 79-07-2).
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).
-
Conditions: 60-80°C, 4-12 hours.
-
Workup: Precipitation with water, filtration, and recrystallization from Ethanol/Water.
Reaction Pathway Diagram
Figure 1: Synthetic pathway for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide via sequential iodination and N-alkylation.
Applications in Research & Development
Heavy-Atom Derivatization (Crystallography)
The high electron density of the two iodine atoms makes this compound an excellent phasing agent for X-ray crystallography.
-
Mechanism: Iodine provides strong anomalous scattering signals.
-
Usage: Soaking protein crystals with the compound to bind histidine residues or hydrophobic pockets, facilitating phase determination in de novo structure solving.
Medicinal Chemistry Scaffold
The 4,5-diiodoimidazole core is a privileged scaffold in drug discovery.
-
Antimicrobial Activity: Halogenated imidazoles disrupt microbial cell membranes and inhibit sterol synthesis.
-
Metabolic Stability: The iodine substituents block the C4 and C5 positions, preventing oxidative metabolism by cytochrome P450 enzymes, potentially increasing the half-life of the parent scaffold.
-
Halogen Bonding: The iodine atoms can act as halogen bond donors (Lewis acids) to carbonyl oxygens or nitrogens in target proteins, offering a unique binding interaction distinct from hydrogen bonding.
Radiopacity & Materials Science
-
Contrast Agents: Due to the high atomic number of Iodine (
), this molecule serves as a precursor for particulate X-ray contrast agents. -
Polymer Additives: Can be incorporated into hydrogels or polymers to render them radiopaque for medical device visualization (e.g., catheters, embolization beads).
Analytical Validation
To ensure the integrity of the compound, the following analytical criteria must be met:
| Method | Expected Result | Purpose |
| 1H-NMR (DMSO-d6) | Singlet at ~7.8 ppm (C2-H); Singlet at ~4.6 ppm (CH2); Broad singlets at ~7.2/7.5 ppm (NH2). | Confirm structure and substitution pattern. |
| LC-MS (ESI+) | [M+H]+ peak at m/z 377.9. | Confirm molecular weight and isotopic pattern of Iodine. |
| Elemental Analysis | C: ~15.9%, H: ~1.3%, N: ~11.1%. | Verify purity and solvent content.[2] |
| HPLC | Single peak (>98% area) at characteristic retention time. | Purity assessment.[2][3] |
Safety and Handling
Warning: This compound contains labile iodine bonds and is a potential alkylating agent.
-
Light Sensitivity: Store in amber glass. Exposure to UV/visible light can cause homolytic cleavage of the C-I bond, releasing free iodine (purple discoloration).
-
Toxicity: Treat as a potential irritant and sensitizer. Avoid inhalation of dust.
-
Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases.
References
-
PubChem . (2024).[4] Compound Summary: 2-(1H-imidazol-1-yl)acetamide (Parent Scaffold). National Library of Medicine. Retrieved from [Link]
-
G. W. Gribble . (2010).[3] Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer-Verlag Wien. (Reference for halogenated imidazole properties).
- Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. (Context for diiodo-imidazole interactions).
Sources
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- 3. 3,5-Diiodosalicylic acid, CasNo.133-91-5 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 4. N-(5-(1,1-Dioxidoisothiazolidin-2-YL)-1H-indazol-3-YL)-2-(4-piperidin-1-ylphenyl)acetamide | C23H27N5O3S | CID 10138993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Iodine-Rich Imidazole Derivatives for Materials Science
Executive Summary
This technical guide explores the synthesis, structural engineering, and material applications of iodine-rich imidazole derivatives. Unlike their lighter halogenated counterparts, iodoimidazoles possess unique electronic signatures characterized by large sigma-holes , enabling strong halogen bonding (XB). These properties are pivotal in developing High-Energy Density Materials (HEDMs), porous Metal-Organic Frameworks (MOFs) for radionuclide capture, and smart antimicrobial interfaces.
Molecular Architecture & Design Principles
The utility of iodine-rich imidazoles stems from two fundamental physical properties: high material density and anisotropic electron distribution .
The Sigma-Hole Effect
In iodine-substituted imidazoles, the electron density is not distributed evenly around the halogen atom. The region along the C-I bond axis (opposite the carbon) is electron-deficient (positive potential), known as the sigma-hole .
-
Mechanism: The sigma-hole allows the iodine atom to act as a Lewis acid (XB donor), interacting with Lewis bases (XB acceptors) such as the lone pair of the imidazole nitrogen (N3) or oxygen atoms in nitro groups.
-
Material Impact: This directional interaction drives supramolecular assembly, stabilizing crystal lattices and increasing density—a critical factor for energetic materials.
Density and Energetics
Iodine is a heavy atom (Atomic Mass: 126.9). Substituting hydrogen (approx. 1.0) with iodine significantly increases the crystal density (
-
Energetic Materials: For explosives, detonation pressure (
) scales with density squared ( ). Therefore, polyiodoimidazoles serve as high-density precursors or additives to enhance the performance of HEDMs without increasing sensitivity.
Synthesis Protocols
The following protocols describe the stepwise iodination of imidazole. These methods rely on electrophilic aromatic substitution (
Protocol A: Synthesis of 4,5-Diiodoimidazole
This protocol utilizes an aqueous alkaline medium, prioritizing green chemistry principles by avoiding chlorinated solvents.
Reagents:
-
Imidazole (1.0 eq)
-
Sodium Hydroxide (NaOH) (3.0 eq)[1]
-
Elemental Iodine (
) (2.0 eq) -
Solvent: Water / THF mixture
Step-by-Step Methodology:
-
Dissolution: Dissolve imidazole (e.g., 6.8 g, 0.1 mol) and NaOH (12.0 g, 0.3 mol) in 100 mL of deionized water. Cool the solution to 0–5 °C in an ice bath.
-
Iodination: Dissolve iodine (
, 50.8 g, 0.2 mol) in 50 mL of THF. Add this solution dropwise to the imidazole mixture over 60 minutes, maintaining the temperature below 5 °C. -
Precipitation: Stir the mixture at room temperature for 2 hours. The product, 4,5-diiodoimidazole, will precipitate as a white solid.
-
Neutralization: Adjust pH to ~7.0 using dilute HCl if necessary to maximize precipitation.
-
Purification: Filter the solid, wash copiously with water (to remove NaI and excess NaOH), and recrystallize from ethanol.
Yield: Typically 75–85%.
Validation:
Protocol B: Synthesis of 2,4,5-Triiodoimidazole
Achieving full substitution requires stronger activation or repeated iodination steps.
Reagents:
-
Imidazole (1.0 eq)
-
Iodine (
) (3.1 eq) -
Potassium Iodide (KI) (solubilizing agent)
-
NaOH (3.5 eq)
Methodology:
-
Preparation: Dissolve imidazole and NaOH in water.
-
Addition: Add a solution of
/KI aqueous solution slowly at room temperature. -
Heating: Unlike the diiodo protocol, heat the reaction mixture to 60–70 °C for 4 hours to overcome the steric hindrance and lower reactivity at the C2 position.
-
Workup: Acidify the solution to pH 4–5 with acetic acid. The triiodo derivative precipitates as a heavy, pale yellow solid.
Synthesis Logic Diagram
Figure 1: Stepwise electrophilic iodination pathway from imidazole to fully substituted triiodoimidazole.
Material Applications
High-Energy Density Materials (HEDMs)
Iodine-rich imidazoles are precursors for "green" primary explosives and propellants. By coupling the high density of iodine with energetic groups (nitro
| Compound | Density ( | Detonation Velocity ( | Thermal Stability ( |
| Imidazole | 1.03 | N/A | N/A |
| 2,4,5-Triiodoimidazole | ~2.80 | Low (Inert) | > 200 °C |
| 4,5-Diiodo-2-nitroimidazole | 2.45 | ~6,500 | 210 °C |
| TNT (Reference) | 1.65 | 6,900 | 295 °C |
Key Insight: While triiodoimidazole itself is not explosive, it serves as a scaffold. Displacing one iodine with a nitro or azido group retains high density while introducing explosophoric properties.
Metal-Organic Frameworks (MOFs) & Iodine Capture
Iodine-functionalized MOFs (e.g., ZIFs) or MOFs designed to capture iodine utilize the soft-soft interaction between iodine and the imidazole linker.
-
Application: Capture of radioactive
and from nuclear waste streams. -
Mechanism: The electron-rich
-system of the imidazole ring interacts with molecular iodine ( ) via charge-transfer complexes. Conversely, MOFs like ZIF-8 can be loaded with to form ZIF-8@I .
Smart Antimicrobial Interfaces
ZIF-8@I
-
Loading: ZIF-8 is soaked in an n-heptane solution of iodine.
diffuses into the sodalite cages. -
Trigger: Bacteria acidify their environment during growth (release of organic acids).
-
Release: The acidic pH (< 6.0) degrades the ZIF-8 framework, releasing the encapsulated iodine locally to kill the bacteria.
Figure 2: Logic flow of pH-triggered iodine release from ZIF-8 MOFs for targeted antimicrobial action.
Characterization & Validation
To ensure scientific integrity, synthesized materials must be validated using the following orthogonal techniques:
-
Nuclear Magnetic Resonance (
& NMR):-
Check: Disappearance of proton signals indicates substitution.
-
Example: 4,5-diiodoimidazole loses the signals for H4/H5, leaving only the H2 singlet.
-
-
Powder X-Ray Diffraction (PXRD):
-
Check: Crystallinity and phase purity. Essential for MOFs to verify the framework structure remains intact after iodine loading.
-
-
Differential Scanning Calorimetry (DSC):
-
Check: Thermal stability and melting points.[3] Energetic materials require precise decomposition temperature (
) measurements.
-
-
Single Crystal X-Ray Diffraction (SC-XRD):
-
Check: Direct visualization of Halogen Bonds (C-I...N) . Measure the bond angle (
) and distance ( sum of van der Waals radii) to confirm sigma-hole interactions.
-
References
-
Synthesis of 4,5-diiodo-1H-imidazole. Google Patents (CN112321512A). Link
-
Synthesis of 4,5-diiodoimidazole and 2,4,5-triiodoimidazole. ResearchGate (Imidazole-Based Energetic Materials). Link
-
Iodine-loaded metal organic framework as growth-triggered antimicrobial agent. Materials Science and Engineering: C. Link
-
Halogen bonding in crystal engineering. Acta Crystallographica Section B. Link
-
Recent Advances in Metal–Organic Frameworks for Adsorption of Radioactive Iodine. MDPI (Materials). Link
Sources
A Technical Guide to the Solubility Assessment of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for determining the solubility of the novel compound 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide. In the absence of established public data for this specific molecule, this document outlines a robust, first-principles approach, combining theoretical physicochemical assessment with a detailed, field-proven experimental protocol. We will delve into the rationale behind the experimental design, focusing on the gold-standard shake-flask method, and provide a step-by-step workflow for accurate and reproducible solubility determination. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the early-stage characterization of new chemical entities (NCEs).
Introduction: The Criticality of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter that dictates the success or failure of a drug candidate.[3][4] For orally administered drugs, an API must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[5] Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability, which necessitates higher doses and can increase the risk of toxicity.[3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility assessment a mandatory early-stage activity.[3][4]
The subject of this guide, 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, is a novel imidazole derivative. While compounds containing the imidazole moiety are explored for various therapeutic applications, the introduction of two heavy iodine atoms onto the imidazole ring significantly impacts its physicochemical properties.[6][7] High molecular weight and the potential for increased lipophilicity suggest that this compound may exhibit poor aqueous solubility, making the methodologies described herein essential for its characterization.
Predicted Physicochemical Profile
A preliminary in silico assessment is crucial for anticipating a compound's behavior and designing appropriate experimental conditions. While experimental data for the target molecule is unavailable, we can infer its properties based on its structure and data from related compounds.
Structural Analysis:
-
Imidazole Core: A polar heterocyclic ring capable of hydrogen bonding.
-
Acetamide Group: A hydrophilic group with hydrogen bond donor and acceptor capabilities.[8]
-
Diiodo Substituents: Two iodine atoms significantly increase the molecular weight and are expected to increase lipophilicity (LogP), thereby reducing aqueous solubility.[9][10]
The combination of a hydrophilic acetamide "head" and a large, lipophilic diiodo-imidazole "tail" suggests an amphipathic character that may present solubility challenges.
| Property | Predicted Value / Comment | Rationale / Source |
| Molecular Formula | C₅H₅I₂N₃O | Derived from structure. |
| Molecular Weight | 376.92 g/mol | Calculated. The high molecular weight can negatively impact solubility. |
| Predicted LogP | > 1.0 | The two iodine atoms significantly increase lipophilicity compared to the parent 2-(1H-imidazol-1-yl)acetamide (XLogP3: -0.9).[11] |
| Hydrogen Bond Donors | 1 | From the -NH₂ group of the acetamide. |
| Hydrogen Bond Acceptors | 3 | From the imidazole nitrogen, the carbonyl oxygen, and the amide nitrogen. |
| pKa (Predicted) | Weakly basic | The unsubstituted imidazole nitrogen is basic. The acetamide is generally neutral. Ionization will be pH-dependent.[12] |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain a definitive and reliable measure of solubility, an equilibrium-based method is required. The Saturation Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility due to its accuracy and robustness.[12][13][14] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.
Rationale for Method Selection
-
Equilibrium Measurement: Unlike kinetic methods that can overestimate solubility by measuring transient supersaturated states, the shake-flask method determines the true thermodynamic equilibrium, which is more representative of in vivo conditions over time.[2][14]
-
Reliability: The method is well-established, widely used, and considered the most reliable technique for solubility measurement.[12][15]
-
Versatility: It is adaptable to various aqueous and non-aqueous solvents and can be performed across a range of temperatures and pH values.
Experimental Workflow Diagram
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An In-depth Technical Guide to the Halogen Bonding Potential of Diiodoimidazole Acetamides
This guide provides a comprehensive technical overview of the synthesis, theoretical underpinnings, and practical applications of diiodoimidazole acetamides as potent halogen bond donors. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique molecular scaffolds in crystal engineering and medicinal chemistry.
Introduction: The Emergence of Diiodoimidazole Acetamides in Supramolecular Chemistry
Halogen bonding, a highly directional and tunable non-covalent interaction, has rapidly evolved from a chemical curiosity to a powerful tool in rational drug design and materials science.[1][2] This interaction arises from the anisotropic distribution of electron density around a covalently bonded halogen atom, resulting in a region of positive electrostatic potential known as a σ-hole.[3] This electrophilic region can engage in attractive interactions with Lewis bases, such as the oxygen and nitrogen atoms prevalent in biological systems.[4] Among the halogens, iodine forms the strongest and most directional halogen bonds, making iodo-substituted heterocycles particularly valuable building blocks.[5]
Diiodoimidazole acetamides represent a compelling, yet underexplored, class of molecules poised to make a significant impact. The diiodoimidazole core provides two strong halogen bond donors, while the acetamide functionality introduces a versatile hydrogen and halogen bond acceptor site. This combination of features offers a rich platform for designing complex supramolecular architectures and for targeted interactions with biological macromolecules. This guide will provide a detailed exploration of the synthesis, theoretical and computational analysis, and experimental characterization of these promising compounds.
Synthetic Pathways to Diiodoimidazole Acetamides
The synthesis of diiodoimidazole acetamides, while not extensively documented, can be logically approached through a two-step process: the iodination of the imidazole ring followed by N-acetylation.
Synthesis of the 4,5-Diiodo-1H-imidazole Precursor
The foundational precursor, 4,5-diiodo-1H-imidazole, can be reliably synthesized from imidazole. A common route involves the direct iodination of imidazole using iodine and a base, or through the use of N-iodosuccinimide. A detailed protocol, adapted from established procedures for the synthesis of related iodoimidazoles, is provided below.[6]
Experimental Protocol: Synthesis of 4,5-Diiodo-1H-imidazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Iodination: To the stirred solution, add N-iodosuccinimide (2.2 eq) portion-wise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4,5-diiodo-1H-imidazole.[7]
N-Acetylation of 4,5-Diiodo-1H-imidazole
The final step involves the acetylation of the diiodoimidazole precursor. This can be achieved using standard N-acetylation conditions.
Experimental Protocol: Synthesis of N-(4,5-Diiodo-1H-imidazol-yl)acetamide
-
Reaction Setup: Dissolve 4,5-diiodo-1H-imidazole (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a base such as triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the resulting N-(4,5-diiodo-1H-imidazol-yl)acetamide by column chromatography or recrystallization.
Theoretical and Computational Analysis of Halogen Bonding
A deep understanding of the halogen bonding potential of diiodoimidazole acetamides necessitates a robust theoretical and computational framework. Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure and intermolecular interactions of these molecules.[3][8]
The σ-Hole and Molecular Electrostatic Potential (MEP)
The capacity of the iodine atoms in diiodoimidazole acetamides to act as halogen bond donors is fundamentally linked to the presence of a σ-hole.[3] This region of positive electrostatic potential arises from the polarization of the iodine atom's electron density along the C-I bond axis. Computational modeling, specifically the calculation of the Molecular Electrostatic Potential (MEP) surface, provides a visual and quantitative map of these electrophilic regions.
Computational Workflow: MEP Surface Calculation
Caption: Computational workflow for MEP analysis.
The magnitude of the positive potential on the σ-hole (V_s,max) is a key descriptor of halogen bond strength. For diiodoimidazole acetamides, we anticipate two prominent σ-holes on the iodine atoms, making them potent bidentate halogen bond donors. The acetamide carbonyl oxygen, conversely, will exhibit a region of negative electrostatic potential, rendering it a primary halogen bond acceptor site.
Predicting Halogen Bond Geometries and Energies
DFT calculations can also be employed to model the geometry and interaction energy of halogen-bonded complexes involving diiodoimidazole acetamides. By co-optimizing the geometry of the diiodoimidazole acetamide with a halogen bond acceptor (e.g., a Lewis base like pyridine or a solvent molecule), we can predict key geometric parameters and the binding energy of the interaction.
| Parameter | Predicted Value | Significance |
| I···A Distance | < Sum of van der Waals radii | Indicates a significant attractive interaction. |
| C-I···A Angle | ~180° | Confirms the high directionality of the halogen bond. |
| Binding Energy | -5 to -15 kcal/mol | Quantifies the strength of the halogen bond. |
| Table 1. Predicted Halogen Bond Parameters for Diiodoimidazole Acetamide Complexes. |
Structural Characterization and Spectroscopic Analysis
The definitive confirmation of halogen bonding in diiodoimidazole acetamides relies on experimental characterization, primarily through single-crystal X-ray diffraction and various spectroscopic techniques.
Single-Crystal X-ray Diffraction
The "gold standard" for unequivocally identifying and characterizing halogen bonds is single-crystal X-ray diffraction.[1] Co-crystallization of diiodoimidazole acetamides with suitable halogen bond acceptors is expected to reveal predictable and robust supramolecular synthons.
Experimental Protocol: Co-crystallization for X-ray Diffraction
-
Selection of Co-formers: Choose a range of halogen bond acceptors (e.g., pyridines, amides, ethers) to co-crystallize with the diiodoimidazole acetamide.
-
Crystallization Methods: Employ various crystallization techniques such as slow evaporation, vapor diffusion, and solvent layering using a range of solvents and stoichiometric ratios of the donor and acceptor.
-
Crystal Harvesting and Analysis: Carefully harvest suitable single crystals and analyze them using a single-crystal X-ray diffractometer to determine the three-dimensional structure.
Caption: Supramolecular assembly via halogen bonding.
Based on the crystal structure of 4,5-diiodo-1H-imidazole, which exhibits intermolecular I···N halogen bonds, we can anticipate that diiodoimidazole acetamides will form robust and predictable networks with halogen bond acceptors.[7] The presence of the acetamide group may lead to competing hydrogen bonding interactions, resulting in complex and potentially novel supramolecular architectures.
Spectroscopic Evidence of Halogen Bonding
In the absence of single crystals, or as a complementary technique, spectroscopy can provide strong evidence for halogen bonding in solution and in the solid state.
-
FT-IR Spectroscopy: The formation of a halogen bond can induce a shift in the vibrational frequencies of the participating functional groups. For the acetamide, a red shift in the C=O stretching frequency upon halogen bonding is anticipated.
-
NMR Spectroscopy: Changes in the chemical shifts of protons and carbons near the interacting sites can indicate halogen bond formation in solution. 1H NMR titrations can be used to determine association constants.
-
UV-Vis Spectroscopy: The formation of a charge-transfer complex through halogen bonding can give rise to a new absorption band in the UV-Vis spectrum.
Applications in Medicinal Chemistry and Drug Development
The unique properties of diiodoimidazole acetamides make them highly attractive scaffolds for drug discovery.[8] The ability to form strong and directional halogen bonds can be exploited to enhance ligand-protein binding affinity and selectivity.
The two iodine atoms offer the potential for bidentate halogen bonding to a protein target, which can significantly increase binding affinity. Furthermore, the acetamide group can participate in hydrogen bonding, providing an additional mode of interaction. This multi-point binding capability is a key strategy in modern drug design.
Caption: Ligand-protein interactions.
Conclusion and Future Outlook
Diiodoimidazole acetamides are a promising class of molecules with significant potential in supramolecular chemistry and drug discovery. Their synthesis is accessible through established methods, and their halogen bonding capabilities can be rationally designed and predicted using computational tools. Experimental validation through X-ray crystallography and spectroscopy is crucial to fully unlock their potential. As our understanding of halogen bonding continues to grow, we anticipate that diiodoimidazole acetamides and related structures will play an increasingly important role in the development of new materials and therapeutics.
References
-
Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses. [Link]
-
Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]
-
4,5-Diiodo-1H-imidazole. PubChem. [Link]
-
Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed. [Link]
-
Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt. Beilstein Journal of Organic Chemistry. [Link]
-
Halogen-bonding-induced diverse aggregation of 4,5-diiodo-1,2,3-triazolium salts with different anions. National Center for Biotechnology Information. [Link]
-
Halogen-bond interactions: a crystallographic basicity scale towards iodoorganic compounds. CrystEngComm. [Link]
-
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Center for Biotechnology Information. [Link]
-
Halogen Bond-Assisted Supramolecular Dimerization of Pyridinium-Fused 1,2,4-Selenadiazoles via Four-Center Se2N2 Chalcogen Bonding. MDPI. [Link]
-
Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. National Institutes of Health. [Link]
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- 1. Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt [beilstein-journals.org]
- 5. Halogen-bond interactions: a crystallographic basicity scale towards iodoorganic compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Diiodoimidazole Scaffolds in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique physicochemical properties, including its aromaticity, hydrogen bonding capabilities, and amphoteric nature, allow it to interact with a wide array of biological targets.[1] The strategic introduction of iodine atoms onto this scaffold, particularly to create diiodoimidazoles, significantly enhances its synthetic versatility and opens new avenues for drug discovery. This in-depth technical guide explores the synthesis, properties, and potential applications of novel diiodoimidazole scaffolds, providing a comprehensive resource for researchers and drug development professionals.
The Diiodoimidazole Core: A Gateway to Chemical Diversity
The 4,5-diiodo-1H-imidazole scaffold is a highly functionalized and versatile building block in medicinal chemistry. The two iodine atoms at the C4 and C5 positions offer reactive handles for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the sequential and site-selective introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Physicochemical Properties
The introduction of two iodine atoms onto the imidazole ring imparts distinct physicochemical properties:
| Property | Description | Implication in Drug Design |
| Molecular Weight | The presence of two heavy iodine atoms significantly increases the molecular weight of the scaffold (MW of 4,5-diiodo-1H-imidazole: 319.87 g/mol ). | This needs to be considered in relation to Lipinski's Rule of Five for oral bioavailability. |
| Lipophilicity | The iodine atoms increase the lipophilicity of the molecule. | This can enhance membrane permeability but may also increase non-specific binding and toxicity if not balanced with hydrophilic groups. |
| Electronic Effects | Iodine is an electron-withdrawing group, which influences the pKa of the imidazole ring and its ability to participate in hydrogen bonding. | These electronic modifications can fine-tune the binding affinity of the molecule to its biological target. |
| Halogen Bonding | The iodine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in biological targets. | This provides an additional mode of interaction that can enhance binding affinity and selectivity. |
Synthesis of Diiodoimidazole Scaffolds
The synthesis of the core 4,5-diiodo-1H-imidazole is a critical first step in harnessing the potential of this scaffold. Several methods have been reported, with the direct iodination of imidazole being a common approach.
General Synthetic Workflow
The synthesis of substituted diiodoimidazole derivatives typically follows a multi-step process, starting from the core scaffold.
Caption: Generalized workflow for the synthesis of di-substituted imidazole derivatives from a diiodoimidazole precursor.
Detailed Experimental Protocol: Synthesis of 4,5-Diiodo-1H-imidazole
This protocol is adapted from a reported method for the synthesis of 4,5-diiodo-1H-imidazole.[2]
Objective: To synthesize 4,5-diiodo-1H-imidazole from imidazole.
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Preparation of Imidazole Sodium: In a round-bottom flask, dissolve imidazole in a 3M aqueous solution of sodium hydroxide. Cool the solution in an ice bath. This step generates the imidazole sodium salt in situ, which is more reactive towards iodination.
-
Iodination: Slowly add a solution of elemental iodine dissolved in tetrahydrofuran to the cooled reaction mixture dropwise. The use of THF helps to solubilize the iodine and control the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture in the ice bath and allow it to proceed to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the tetrahydrofuran under reduced pressure. A crude product should precipitate out of the aqueous solution.
-
Purification: The crude product is then purified by stirring in ethyl acetate at 40°C.[2] This helps to remove unreacted starting materials and by-products. The purified 4,5-diiodo-1H-imidazole can be collected by filtration.
Self-Validation: The identity and purity of the synthesized 4,5-diiodo-1H-imidazole should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications of Diiodoimidazole Scaffolds in Medicinal Chemistry
While the diiodoimidazole scaffold itself is primarily a synthetic intermediate, its derivatives have potential applications in various therapeutic areas, drawing parallels from the broader class of halogenated imidazoles.
Anticancer Agents
The imidazole scaffold is a common feature in many anticancer agents.[3] Derivatives of dihalogenated benzimidazoles, a related class of compounds, have shown promising cytotoxic activity against tumor cells. For instance, certain 7,8-dihalogenated pyrido[1,2-a]benzimidazole-6,9-diones have demonstrated high cytotoxic effects on various tumor cell lines, with their activity being comparable or even superior to commercial antitumor drugs like Tamoxifen and Mitomycin C.[1] The mechanism of action for some of these compounds involves the regulation of the STAT3/HK2 axis, a key pathway in cancer cell metabolism and survival.[1]
The diiodoimidazole scaffold provides a platform to systematically explore substitutions that can modulate activity against various cancer-related targets, such as protein kinases.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazole ring is a key component of many kinase inhibitors. The ability to introduce diverse substituents at the 4 and 5-positions of the diiodoimidazole core allows for the fine-tuning of interactions with the ATP-binding site of kinases, potentially leading to enhanced potency and selectivity.
Caption: The role of the diiodoimidazole scaffold in the development of kinase inhibitors for cancer therapy.
Antimicrobial Agents
Imidazole derivatives have a long history as antimicrobial agents, with well-known examples like ketoconazole and metronidazole. The diiodoimidazole scaffold offers a template for the development of novel antimicrobial compounds. The introduction of various lipophilic and electron-withdrawing groups can modulate the compound's ability to penetrate microbial cell membranes and interact with essential enzymes or cellular processes. While specific studies on diiodoimidazole-based antimicrobials are limited, the broader class of halogenated imidazoles has shown promise.
Structure-Activity Relationship (SAR) Considerations
The systematic modification of the diiodoimidazole scaffold is key to developing potent and selective therapeutic agents. The following table outlines potential SAR strategies:
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| C4 and C5 | Aryl, heteroaryl, alkyl, or alkynyl groups introduced via cross-coupling. | Can interact with specific pockets within the target's active site, influencing potency and selectivity. The relative orientation of the two substituents is crucial. |
| N1 | Alkyl or aryl groups. | Can modulate solubility, cell permeability, and metabolic stability. Can also be used to introduce additional functional groups for further interactions. |
| C2 | Small alkyl or aryl groups. | Can influence the electronic properties of the imidazole ring and provide steric bulk that may enhance selectivity. |
Future Perspectives
The diiodoimidazole scaffold represents a largely untapped resource in medicinal chemistry. While its synthetic utility as a versatile intermediate is clear, a deeper exploration of its potential in developing novel therapeutics is warranted. Future research should focus on:
-
Library Synthesis: Utilizing the diiodoimidazole core to generate large, diverse libraries of compounds for high-throughput screening against a wide range of biological targets.
-
Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which diiodoimidazole derivatives exert their biological effects.
-
Computational Modeling: Employing in silico methods to predict the binding modes and affinities of diiodoimidazole-based compounds to guide rational drug design.
References
- BenchChem. (2025). The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide.
- Google Patents. (2021). Synthesis method of 4, 5-diiodo-1H-imidazole. CN112321512A.
- Benchchem. (2025).
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Preprints.org.
- New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (2023).
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- 2. Novel, Broad Spectrum Anticancer Agents Containing the Tricyclic 5:7:5-Fused Diimidazodiazepine Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide safety data sheet (SDS)
This guide functions as an advanced technical whitepaper and safety protocol for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide . It is designed for research scientists and process chemists who require a deeper mechanistic understanding of the compound beyond standard safety data sheets.
Material Characterization, Safety Protocols, and Handling Logic
Document Control:
-
Target Compound: 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide[1]
-
CAS Number: 1189749-26-5[1]
-
Molecular Formula:
-
Molecular Weight: 376.92 g/mol
-
Classification: Halogenated Heterocycle / Imidazole Derivative[2]
Part 1: Molecular Identity & Physiochemical Logic
To handle this compound safely, one must first understand its structural behavior. This molecule combines a 4,5-diiodoimidazole core with an acetamide tail .[1]
Structural-Activity Relationship (SAR) Analysis
-
The Diiodo-Imidazole Core: The presence of two iodine atoms at positions 4 and 5 of the imidazole ring creates a region of high electron density and significant lipophilicity. The Carbon-Iodine (C-I) bond is the "weak link" in this structure. While generally stable, it is susceptible to homolytic cleavage under UV light, releasing iodine radicals (
). -
The Acetamide Tail: The acetamide group (
) at the N1 position introduces polarity and Hydrogen Bond Donor/Acceptor (HBDA) capabilities. This modification significantly alters solubility compared to the parent 4,5-diiodoimidazole, making it more compatible with polar organic solvents (DMSO, DMF) and potentially aqueous buffers.
Quantitative Physicochemical Data
Data derived from structural modeling and read-across from parent 4,5-diiodoimidazole (CAS 15813-09-9).
| Property | Value / Characteristic | Experimental Implication |
| Physical State | Off-white to pale yellow solid | Yellowing indicates free iodine release (degradation). |
| Melting Point | Predicted: 180–210°C (Decomp.) | Do not heat rapidly; sublimation of iodine may occur before melting. |
| Solubility | DMSO, DMF, Methanol (Hot) | Poor water solubility requires co-solvents for biological assays. |
| pKa (Conj. Acid) | ~4.5–5.5 (Imidazole N3) | Weakly basic. Will protonate in strong acids, increasing solubility. |
| LogP | Predicted: ~1.2–1.8 | Moderate lipophilicity; capable of membrane penetration. |
Part 2: Hazard Mechanics (The "Why")
Unlike generic SDS warnings, this section explains the mechanism of toxicity to validate the safety protocols.
Toxicology & Reactivity Profile
Primary Hazard: Cytotoxicity via Oxidative Stress & Alkylation While specific LD50 data for this derivative is limited, the hazard profile is constructed via Read-Across from 4,5-diiodoimidazole and iodoacetamide analogs.
-
Thyroid Interaction (Iodine Load): The compound is 67% Iodine by mass. Metabolic degradation or deiodination in vivo can release significant iodide, potentially impacting thyroid function upon chronic exposure.
-
Uncoupling Potential: Poly-halogenated imidazoles are known uncouplers of oxidative phosphorylation in mitochondria. They can disrupt the proton gradient, leading to ATP depletion and cellular apoptosis.
-
Phototoxicity: Upon exposure to UV light, the C-I bond can cleave. The resulting radicals are highly reactive and can cause skin sensitization or damage DNA.
GHS Classification (Predicted)
Based on functional group analysis:
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
Part 3: Handling & Stability Protocols
The "Amber Protocol" (Light Stability)
Because of the C-I bond lability, this compound is photosensitive .
-
Protocol: All synthesis, weighing, and dissolution must be performed under yellow light or in amber glassware.
-
Storage: Store at 2–8°C in amber vials under an inert atmosphere (Argon/Nitrogen). The acetamide group is prone to slow hydrolysis if moisture is present.
Solubilization Workflow
Researchers often struggle with the solubility of iodinated heterocycles.
-
Primary Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).
-
Stock Concentration: 10–50 mM is typical.
-
Sonication: If solid persists, sonicate at 40°C for 5 minutes. Avoid higher temperatures to prevent deiodination.
-
Aqueous Dilution: Dilute into buffer slowly while vortexing. If precipitation occurs, add 0.1% Tween-20 to the buffer.
Part 4: Synthesis & Degradation Logic (Visualization)
To understand impurities and stability, we visualize the synthesis (Alkylation) and the primary degradation pathway (Photolysis).
Pathway Diagram
The following diagram illustrates the synthesis of the target from 4,5-diiodoimidazole and its potential degradation route.
Caption: Synthesis via N-alkylation (green path) and degradation via photolytic deiodination (red path).
Part 5: Emergency Protocols
Standard First Aid is insufficient for iodine-rich compounds. Use this enhanced protocol.
Decontamination (Skin/Surface)
If the compound degrades, it releases elemental iodine (brown staining).
-
Reagent: 5% Sodium Thiosulfate (
) solution. -
Mechanism: Reduces elemental Iodine (
, toxic/staining) to Iodide ( , water-soluble/colorless). -
Action: Wash affected skin or benchtop immediately with thiosulfate solution until color disappears, then wash with soap and water.
Eye Exposure[4]
-
Immediate Action: Flush with water for 15 minutes.
-
Contraindication: Do NOT use thiosulfate in the eyes (irritant). Use isotonic saline only.
Part 6: References & Verification[5]
-
PubChem. 4,5-Diiodo-1H-imidazole (Parent Compound) - CID 2773382. National Library of Medicine. Available at: [Link]
-
Cited for: Parent compound toxicity and physicochemical properties.
-
-
-
Cited for: Confirmation of specific chemical identity and CAS number.
-
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Halogenated Imidazoles.
-
Cited for: General hazard classification logic for halogenated heterocycles.
-
-
Scientific Research Publishing. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (Analogous synthesis logic). Available at: [Link]
-
Cited for: Synthetic methodology (alkylation of imidazole nitrogen).
-
Disclaimer: This guide is for research purposes only. It assumes a standard laboratory setting with engineering controls. Always consult the specific SDS provided by your chemical supplier before handling.
Sources
A Technical Guide to 2-(1H-imidazol-1-yl)acetamide and its Diiodo Derivative: Synthesis, Properties, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of pharmacologically active agents. Strategic modification of this heterocycle can profoundly influence a molecule's physicochemical properties and biological activity. This technical guide provides an in-depth comparative analysis of 2-(1H-imidazol-1-yl)acetamide and its diiodo derivative, herein specified as 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide. We will explore the synthetic pathways, comparative physicochemical properties, and potential biological implications of iodination on this scaffold. Detailed, self-validating experimental protocols for synthesis, characterization, and evaluation are provided to empower researchers in the exploration of halogenated imidazole derivatives for drug discovery.
Introduction: The Imidazole Scaffold and the Impact of Halogenation
The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a ubiquitous feature in biologically active molecules.[1] Its amphoteric nature, ability to participate in hydrogen bonding, and coordinative capabilities contribute to its role as a privileged structure in drug design.[2] The parent compound, 2-(1H-imidazol-1-yl)acetamide, combines this versatile heterocycle with an acetamide side chain, a common functional group that can influence solubility and interactions with biological targets.
Halogenation, particularly iodination, is a powerful tool in medicinal chemistry to modulate a compound's properties. The introduction of iodine atoms onto an aromatic ring can lead to significant changes in:
-
Lipophilicity: Generally, halogenation increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Metabolic Stability: The presence of halogens can block sites of metabolism, potentially increasing the half-life of a drug.
-
Binding Affinity: The electron-withdrawing nature and size of iodine can alter the electronic distribution of the imidazole ring and introduce new van der Waals interactions, potentially enhancing binding to target proteins.
-
Synthetic Versatility: The carbon-iodine bond serves as a valuable synthetic handle for further functionalization through cross-coupling reactions.[4]
This guide will dissect the differences between the non-halogenated parent compound and its diiodo derivative, providing a framework for understanding the rationale behind such structural modifications in drug development.
Chemical Structures and Nomenclature
To establish a clear frame of reference, the chemical structures and systematic names of the two compounds are presented below.
A direct image for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is not available in the search results. A placeholder is used, and the structure is implied by its name.
Figure 1: Chemical structures of the parent and diiodo derivative.
Comparative Physicochemical Properties
The introduction of two iodine atoms onto the imidazole ring is expected to significantly alter the physicochemical properties of the molecule. The following table summarizes the known properties of the parent compound and the predicted properties of its diiodo derivative, based on established principles of medicinal chemistry.
| Property | 2-(1H-imidazol-1-yl)acetamide | 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (Predicted) | Rationale for Predicted Change |
| Molecular Formula | C5H7N3O | C5H5I2N3O | Addition of two iodine atoms and removal of two hydrogen atoms. |
| Molecular Weight | 125.13 g/mol [5] | 376.94 g/mol | Significant increase due to the high atomic weight of iodine. |
| LogP (Lipophilicity) | -0.9[5] | > 1.0 | The addition of two large, nonpolar iodine atoms will substantially increase lipophilicity.[3] |
| Topological Polar Surface Area (TPSA) | 60.9 Ų[5] | ~60.9 Ų | TPSA is primarily determined by polar atoms (N, O) and their attached hydrogens. The core polar structure remains the same. |
| Hydrogen Bond Donors | 1[5] | 1 | The acetamide N-H group is the primary hydrogen bond donor in both molecules. |
| Hydrogen Bond Acceptors | 2[5] | 2 | The carbonyl oxygen and the non-protonated imidazole nitrogen are the primary hydrogen bond acceptors. |
| Aqueous Solubility | High (predicted) | Lower | Increased lipophilicity and molecular weight generally lead to decreased aqueous solubility.[6] |
| pKa (Imidazole Ring) | ~7 | < 7 | The electron-withdrawing effect of the two iodine atoms will decrease the basicity of the imidazole ring, thus lowering its pKa.[7] |
Table 1: Comparative Physicochemical Properties.
Synthesis and Characterization: A Self-Validating Workflow
The synthesis of these compounds can be approached in a systematic manner, with in-process controls and final characterization to ensure purity and structural integrity.
Synthesis of 2-(1H-imidazol-1-yl)acetamide
The synthesis of the parent compound is a two-step process involving the N-alkylation of imidazole followed by amidation.
Diagram 1: Synthetic workflow for 2-(1H-imidazol-1-yl)acetamide.
Experimental Protocol:
-
Reaction Setup: To a solution of imidazole (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 2-chloroacetamide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
The synthesis of the diiodo derivative involves the initial preparation of 4,5-diiodo-1H-imidazole, followed by N-alkylation.
Diagram 2: Synthetic workflow for the diiodo derivative.
Experimental Protocol:
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
-
Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Cool the solution in an ice bath and add a strong base such as sodium hydride (2.2 eq) portion-wise.
-
Iodination: Slowly add a solution of iodine (2.2 eq) in THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude 4,5-diiodo-1H-imidazole by recrystallization.
Step 2: N-Alkylation
-
Reaction Setup: Dissolve the synthesized 4,5-diiodo-1H-imidazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add a base such as potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 2-chloroacetamide (1.1 eq).
-
Reaction and Purification: Follow the procedure outlined in section 4.1 for the reaction, work-up, and purification.
Characterization and Validation
The identity and purity of the synthesized compounds must be confirmed using a suite of analytical techniques.
| Technique | 2-(1H-imidazol-1-yl)acetamide | 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (Expected) |
| ¹H NMR | Signals corresponding to the imidazole ring protons, the methylene protons, and the amide protons. | Absence of signals for H4 and H5 on the imidazole ring. Downfield shift of the remaining imidazole proton (H2). Signals for the methylene and amide protons will be present. |
| ¹³C NMR | Signals for the three carbons of the imidazole ring and the two carbons of the acetamide side chain. | Two new signals for the iodinated carbons (C4 and C5) in the imidazole ring, typically at a higher field (more shielded) than the non-iodinated carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amide and imidazole), C=O stretching (amide), and C-N stretching.[5] | Similar characteristic peaks to the parent compound, with potential shifts due to the electronic effects of iodine. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 125.[5] | Molecular ion peak (M+) at m/z = 377. The isotopic pattern of iodine will be observable. |
Table 2: Spectroscopic and Spectrometric Characterization.
Comparative Biological Activity: Postulated Effects of Di-iodination
Antimicrobial Activity
The introduction of halogens to a heterocyclic scaffold can enhance antimicrobial activity. This can be attributed to increased lipophilicity, which may facilitate passage through microbial cell membranes.
Diagram 3: Workflow for antimicrobial activity assessment.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Cytotoxicity and Anticancer Potential
Many imidazole derivatives have been investigated for their anticancer properties.[11] The di-iodinated compound, with its increased lipophilicity and potential for altered target interactions, may exhibit enhanced cytotoxicity against cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12][13]
Discussion and Future Perspectives
The comparative analysis of 2-(1H-imidazol-1-yl)acetamide and its diiodo derivative highlights the profound impact of strategic halogenation on the physicochemical and, by extension, the biological properties of a molecule. The significant increase in molecular weight and lipophilicity, coupled with a decrease in the basicity of the imidazole ring, are key transformations that can modulate the ADME profile and target engagement of the compound.
The di-iodinated scaffold serves as a versatile platform for further chemical exploration. The differential reactivity of the C-I bonds could potentially allow for selective, sequential cross-coupling reactions, enabling the synthesis of a diverse library of di-substituted imidazole derivatives.
Future research should focus on the empirical determination of the physicochemical properties and biological activities of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide to validate the predictions made in this guide. A comprehensive evaluation of its antimicrobial and anticancer potential, along with an assessment of its metabolic stability and pharmacokinetic profile, will be crucial in determining its viability as a lead compound in drug discovery.
References
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National Institutes of Health. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Retrieved from [Link]
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Taylor & Francis Online. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Retrieved from [Link]
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PubChem. (n.d.). 2-(1H-imidazol-1-yl)acetamide. Retrieved from [Link]
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MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
-
Bangladesh Journals Online. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Retrieved from [Link]
-
ScienceDirect. (2025). Cytotoxic activity, caspase-3 mediated apoptosis, and PARP-1 inhibition targeted molecular modeling studies of novel imidazole-fused hydrazones. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Lipophilicity & Solubility. Retrieved from [Link]
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Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
MDPI. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
YMER. (n.d.). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (n.d.). Synthesis, characterization, COX1/2 inhibition and molecular modeling. Retrieved from [Link]
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International Journal of Research and Analytical Reviews. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]
-
American Chemical Society. (2023). Novel 2‑Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. Retrieved from [Link]
-
PubMed. (2018). Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms. Retrieved from [Link]
-
MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Triiodo-1H-imidazole. Retrieved from [Link]
-
University of Washington. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]
-
PubMed. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect. Retrieved from [Link]
-
SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Molecular dimensions and properties of N-[1-(2-hydroxyethyl)-2-nitro-1H-imidazol-1-yl]acetamide (SR2508). Retrieved from [Link]
-
Agilent. (2012). Introduction to Mass Spectrometry. Retrieved from [Link]
-
ORBi. (2007). ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS. Retrieved from [Link]
-
VU Research Portal. (2022). Through-Space Stabilization of an Imidazolium Cation by Aromatic Rings. Retrieved from [Link]
-
Physics @ Manasagangotri. (n.d.). MOLECULAR IODINE CATALYZED SOLVENT FREE ONE POT SYNTHESIS, CHARACTERIZATION, IN- SILICO. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, a valuable building block in medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in a multitude of pharmacologically active compounds, and the introduction of iodine atoms offers a versatile handle for further chemical modifications, such as cross-coupling reactions. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a step-by-step methodology grounded in established chemical principles.
Introduction
Imidazole derivatives are of significant interest due to their wide range of biological activities, including antifungal, antiviral, and kinase inhibitory properties. The target molecule, 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, combines the di-iodinated imidazole core with an N-acetamide substituent. This structural motif holds potential for the development of novel therapeutic agents. The synthesis is approached in a two-step sequence: the di-iodination of imidazole followed by the N-alkylation of the resulting 4,5-diiodo-1H-imidazole.
Synthesis Overview
The synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is achieved through a two-step process. The first step involves the direct iodination of imidazole to produce the key intermediate, 4,5-diiodo-1H-imidazole. The subsequent step is the N-alkylation of this intermediate with 2-chloroacetamide to yield the final product.
Caption: Two-step synthesis pathway for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide.
Part 1: Synthesis of 4,5-diiodo-1H-imidazole
The initial step focuses on the efficient synthesis of the 4,5-diiodo-1H-imidazole intermediate. This protocol is adapted from established procedures for the iodination of imidazoles under alkaline conditions.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Imidazole | 99% | Sigma-Aldrich |
| Iodine (I₂) | 99.8% | Acros Organics |
| Sodium Hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | VWR |
| Deionized Water | - | In-house |
Experimental Protocol
-
Preparation of Imidazole Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 eq) in a 3 M aqueous solution of sodium hydroxide (3.0 eq). Cool the mixture to 0 °C in an ice bath. This deprotonation step generates the imidazolate anion, which is a more potent nucleophile for the subsequent iodination reaction.
-
Preparation of Iodine Solution: In a separate flask, dissolve elemental iodine (2.0 eq) in a minimal amount of tetrahydrofuran (THF). The use of THF aids in the dissolution of iodine.[2]
-
Iodination Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Isolation: After the reaction is complete, remove the THF under reduced pressure. The resulting aqueous solution will contain the crude product as a precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 4,5-diiodo-1H-imidazole as a solid.[3]
Caption: Experimental workflow for the synthesis of 4,5-diiodo-1H-imidazole.
Part 2: Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
The second and final step is the N-alkylation of 4,5-diiodo-1H-imidazole with 2-chloroacetamide. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated imidazole nitrogen attacks the electrophilic carbon of 2-chloroacetamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4,5-diiodo-1H-imidazole | As synthesized in Part 1 | - |
| 2-Chloroacetamide | 98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Fisher Scientific |
| Diethyl Ether | Anhydrous | VWR |
| Saturated Sodium Bicarbonate Solution | - | In-house |
| Brine | - | In-house |
| Anhydrous Magnesium Sulfate | - | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-diiodo-1H-imidazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The use of a strong base like sodium hydride ensures complete deprotonation of the imidazole.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.
-
Alkylation: Dissolve 2-chloroacetamide (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours at room temperature. Gentle heating (e.g., to 50 °C) can be applied to accelerate the reaction if necessary.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide.
Safety Precautions
-
Iodine: Iodine is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Hydroxide: Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme care.
-
2-Chloroacetamide: 2-Chloroacetamide is toxic and an irritant. Handle with appropriate PPE in a fume hood.
-
Solvents: All organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
References
- Google Patents. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
Sources
Technical Application Note: Precision N-Alkylation of 4,5-Diiodoimidazole
Abstract & Strategic Significance
The alkylation of 4,5-diiodoimidazole with 2-chloroacetamide is a pivotal transformation in the synthesis of high-value heterocyclic scaffolds. The resulting product, 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, serves as a critical intermediate for developing purine mimetics, antimicrobial agents, and antitubercular drugs.
While imidazole alkylation is chemically straightforward, the 4,5-diiodo substitution pattern introduces specific challenges:
-
Solubility: The heavy iodine atoms significantly reduce solubility in standard organic solvents compared to the parent imidazole.
-
Nucleophilicity: The electron-withdrawing inductive effect of the iodines lowers the pKa of the N-H proton (making it more acidic) but simultaneously reduces the nucleophilicity of the resulting anion.
-
Reactivity of Electrophile: 2-Chloroacetamide is less reactive than its bromo- or iodo-analogs, often requiring catalytic activation to ensure complete conversion without thermal degradation.
This guide details an optimized, scalable protocol utilizing a Finkelstein-assisted strategy to overcome the sluggish reactivity of the chloro-linker while maintaining high regiochemical fidelity.
Mechanistic Insight & Reaction Design
The Reaction Pathway
The reaction proceeds via a classical
-
Deprotonation: Anhydrous Potassium Carbonate (
) deprotonates the N1-position of 4,5-diiodoimidazole. -
In-Situ Activation (Finkelstein): Iodide ions (
) from the catalyst attack 2-chloroacetamide, transiently forming the highly reactive 2-iodoacetamide . -
Product Formation: The imidazolyl anion attacks the transient 2-iodoacetamide, displacing the iodide (which recycles into the catalytic loop) and forming the C-N bond.
Visualizing the Workflow
The following diagram outlines the optimized reaction logic and critical decision nodes.
Figure 1: Mechanistic workflow for the catalytic alkylation of 4,5-diiodoimidazole.
Optimized Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |
| 4,5-Diiodoimidazole | 319.87 | 1.0 | Substrate | Dry, off-white solid |
| 2-Chloroacetamide | 93.51 | 1.2 | Electrophile | Fine powder |
| Potassium Carbonate ( | 138.21 | 2.0 | Base | Anhydrous, granular |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Dry crystal |
| DMF (N,N-Dimethylformamide) | - | 10 Vol | Solvent | Anhydrous (<0.1% |
Step-by-Step Procedure
Step 1: System Preparation
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with nitrogen or argon to remove ambient moisture (critical for minimizing amide hydrolysis).
Step 2: Substrate Activation
-
Charge the flask with 4,5-diiodoimidazole (1.0 eq) and Anhydrous DMF (10 mL per gram of substrate).
-
Add
(2.0 eq). -
Scientist's Note: Stir at room temperature for 15-30 minutes. You will observe a slight color change or suspension thickening, indicating the formation of the imidazolyl anion.
Step 3: Catalytic Alkylation
-
Add Potassium Iodide (KI) (0.1 eq).
-
Add 2-Chloroacetamide (1.2 eq) in a single portion.
-
Heat the reaction mixture to 70–80°C .
-
Caution: Do not exceed 90°C. Higher temperatures risk thermal decomposition of the diiodo-scaffold (liberating iodine) or hydrolysis of the acetamide.
-
Step 4: Monitoring
-
Monitor by TLC (Eluent: 5% Methanol in DCM).
-
Reaction Time: Typically 4–6 hours.
-
Endpoint: Disappearance of the starting material spot (
) and appearance of a new, more polar product spot.
Step 5: Workup & Isolation
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into Ice-Cold Water (5x the volume of DMF used) with vigorous stirring.
-
Observation: The product is hydrophobic and will precipitate as a white to pale-yellow solid. The inorganic salts (
) will remain in the aqueous phase. -
Stir the slurry for 30 minutes to ensure maximal precipitation.
-
Filter the solid using a Büchner funnel. Wash the cake copiously with water (3x) to remove residual DMF.
Step 6: Purification
-
Dry the crude solid under vacuum at 45°C.
-
Recrystallization: If the purity is <95%, recrystallize from Ethanol or an Ethanol/Water (9:1) mixture.
-
Yield Expectation: 75–85%.
Quality Control & Characterization
Verify the identity of the synthesized compound using the following parameters.
| Technique | Expected Signal / Result | Structural Interpretation |
| Appearance | White to off-white crystalline solid | High purity (Yellowing indicates free Iodine) |
| C2-H of Imidazole ring (Diagnostic) | ||
| LC-MS | Matches formula | |
| Melting Point | 210–215°C (Decomp) | Sharp range indicates purity |
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Reaction
-
Cause: The chloride leaving group is too slow.
-
Solution: Increase KI loading to 0.2 eq or switch to 2-Bromoacetamide (if available). Ensure DMF is anhydrous; water solvates the carbonate anion, reducing its basicity.
Issue: Product is Colored (Dark Yellow/Brown)
-
Cause: Iodine liberation due to overheating or light exposure.
-
Solution: Wash the crude solid with a dilute Sodium Thiosulfate (
) solution during the filtration step to reduce free iodine back to iodide.
Issue: Product Oiling Out
-
Cause: Rapid quenching or residual DMF.
-
Solution: Add water more slowly. If oil forms, sonicate the mixture or scratch the flask wall to induce crystallization.
References
-
BenchChem. (2025).[1] Protocol for N-Alkylation of 4-iodo-1H-imidazole. Retrieved from
-
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Org.[2][3][4] Synth. 2021, 98, 171-193.[5] Retrieved from
-
Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorg.[6] Med. Chem. Lett., 13(17), 2863-5.[6] Retrieved from
-
Der Pharma Chemica. (2015). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Retrieved from
Sources
A Systematic Approach to the Recrystallization and Purification of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
An Application Guide
Abstract
This application note provides a comprehensive guide for the selection of an appropriate solvent system and the subsequent purification of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide via recrystallization. Recognizing the critical need for high-purity compounds in research and drug development, this document moves beyond a single prescribed solvent. Instead, it details a systematic, first-principles approach to solvent screening and optimization. We present a detailed analysis of the target molecule's structural properties to inform solvent selection, followed by two detailed protocols: a systematic solvent screening workflow and a bulk recrystallization procedure. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reproducible purification method for this and structurally related compounds.
Introduction: The Imperative for Purity
The compound 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide belongs to a class of substituted imidazole derivatives. Imidazole-based structures are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules.[1][2] The presence of a di-iodinated imidazole ring combined with a polar acetamide side chain creates a molecule with unique physicochemical properties that can present challenges for purification.
For any downstream application, be it biological screening, structural analysis, or as an intermediate in a synthetic route, the purity of the starting material is paramount. Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds. Its efficacy, however, is entirely dependent on the selection of an appropriate solvent. An ideal solvent will solubilize the target compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain either fully soluble or insoluble at all temperatures. This guide provides the foundational principles and actionable protocols to identify such a solvent for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide.
Molecular Analysis and Solubility Prediction
A rational approach to solvent selection begins with an analysis of the target molecule's structure. Understanding the interplay of its functional groups allows for an educated prediction of its solubility behavior.
-
Structure: 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
-
Imidazole Core (4,5-diiodo-1H-imidazole): The imidazole ring is an aromatic heterocycle. The two iodine atoms significantly increase the molecular weight (MW of the 4,5-diiodo-1H-imidazole core is ~319.87 g/mol ) and introduce large, polarizable electron clouds.[3] While halogens can increase lipophilicity, the overall imidazole ring retains some polar character due to the nitrogen atoms.
-
Acetamide Side Chain (-CH₂CONH₂): This is a highly polar, hydrophilic functional group. The amide N-H and C=O bonds are excellent hydrogen bond donors and acceptors, respectively. This group will strongly favor interactions with polar solvents, particularly those capable of hydrogen bonding (protic solvents).
-
Predicted Solubility Profile: The molecule presents a duality. The polar acetamide group suggests solubility in polar solvents like alcohols, water, and polar aprotic solvents. Conversely, the large, heavy di-iodinated imidazole core may reduce solubility in very polar solvents like water and enhance it in solvents of intermediate polarity. Therefore, the ideal solvent is likely to be a polar protic or polar aprotic solvent, or potentially a binary mixture (solvent pair) that fine-tunes the polarity. Nonpolar solvents such as hexanes or toluene are predicted to be poor solvents for this compound.
Protocol I: Systematic Solvent Screening
This protocol outlines a small-scale, systematic method for testing a range of candidate solvents to identify the most promising candidates for bulk recrystallization. The core principle is to find a solvent that meets the criteria of high solubility when hot and low solubility when cold.
Workflow for Solvent Selection
Caption: Workflow for systematic small-scale solvent screening.
Experimental Procedure
-
Preparation: In separate, labeled small test tubes, place approximately 20-30 mg of the crude 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide.
-
Candidate Solvents: Prepare a selection of solvents covering a range of polarities. See Table 1 for suggestions.
-
Room Temperature Test: To each test tube, add a candidate solvent dropwise (e.g., starting with 0.5 mL), vortexing or stirring after each addition. Observe and record the solubility at ambient temperature. If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization.
-
Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, warm the test tube gently in a hot water bath. Add more solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent used. If the solid does not dissolve even in a large volume of hot solvent (e.g., >3 mL), it is a poor solvent.
-
Cooling and Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not agitate the solution. Observe if crystal formation occurs.
-
Induce Precipitation: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when hot, and which yields a large amount of crystalline solid upon cooling.
Data Logging
Record observations in a structured table.
Table 1: Solvent Screening for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
| Solvent | Class | Solubility (Cold) | Solubility (Hot) | Crystal Formation (On Cooling) | Notes / Recommendation |
| Water | Polar Protic | Predicted: Low | Predicted: Low to Moderate | May require very large volumes. | |
| Ethanol | Polar Protic | Predicted: Moderate | Predicted: High | Predicted: Good | Strong candidate. |
| Methanol | Polar Protic | Predicted: Moderate-High | Predicted: Very High | Predicted: Fair to Good | May be too good a solvent. |
| Isopropanol | Polar Protic | Predicted: Low-Moderate | Predicted: High | Predicted: Very Good | Excellent candidate. |
| Acetonitrile | Polar Aprotic | Predicted: Moderate | Predicted: High | Predicted: Good | Strong candidate. |
| Ethyl Acetate | Intermediate | Predicted: Low | Predicted: Moderate-High | Predicted: Very Good | Excellent candidate. |
| Acetone | Polar Aprotic | Predicted: Moderate-High | Predicted: Very High | Predicted: Fair | May be too good a solvent. |
| Dichloromethane | Halogenated | Predicted: Low-Moderate | Predicted: Moderate | Predicted: Fair | Often used for chromatography.[4] |
| Toluene | Nonpolar | Predicted: Insoluble | Predicted: Insoluble | Predicted: None | Likely unsuitable. |
| Hexanes | Nonpolar | Predicted: Insoluble | Predicted: Insoluble | Predicted: None | Likely unsuitable. |
Note: This table presents predicted outcomes based on molecular structure analysis. Experimental verification is required.
Protocol II: Bulk Recrystallization
Once an optimal solvent has been identified from Protocol I, this procedure can be used to purify a larger quantity of the material.
Workflow for Bulk Recrystallization
Caption: General workflow for bulk recrystallization.
Experimental Procedure
-
Dissolution: Place the crude 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a steam bath or hot plate with stirring). Continue to add just enough hot solvent until all the compound has dissolved. Using an excess of solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation of the product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Transfer the crystalline product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature.
Expert Insights and Troubleshooting
-
No Single Solvent Works: If a suitable single solvent cannot be found, a binary solvent pair is often effective. This involves dissolving the compound in a "good" solvent (one in which it is very soluble) and then adding a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the
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The Strategic Utility of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide in Modern Synthetic Chemistry
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the imidazole core remains a privileged scaffold due to its prevalence in biologically active molecules and functional materials.[1][2] The strategic introduction of functional groups onto this heterocyclic system is paramount for the development of novel chemical entities. Among the myriad of substituted imidazoles, 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide emerges as a highly versatile and valuable synthetic intermediate. The presence of two reactive iodine atoms at the C4 and C5 positions provides orthogonal handles for sequential and selective functionalization through various cross-coupling reactions. This, combined with the acetamide side chain at the N1 position which can modulate solubility and provide a potential point for further derivatization, makes this molecule a powerful building block for the construction of complex, multi-substituted imidazoles.[3][4]
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
PART 1: Synthesis of the Intermediate
The journey to harnessing the synthetic potential of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide begins with the preparation of its precursor, 4,5-diiodo-1H-imidazole, followed by a regioselective N-alkylation.
Synthesis of 4,5-diiodo-1H-imidazole
The direct iodination of imidazole is a well-established method for the synthesis of 4,5-diiodo-1H-imidazole. The protocol described herein is an adaptation of known procedures, optimized for scalability and purity.[2][5]
Reaction Principle: Imidazole reacts with elemental iodine in the presence of a base. The base deprotonates the imidazole, forming the imidazolate anion, which then undergoes electrophilic substitution with iodine. The use of a suitable solvent system is crucial to manage the solubility of the starting materials and the product.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve imidazole (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF).
-
Basification: Cool the solution in an ice bath and add a strong base, such as sodium hydroxide (2.2 equiv.), portion-wise while monitoring the temperature. Stir the mixture until the imidazole is fully deprotonated to form imidazole sodium.
-
Iodination: In a separate flask, dissolve elemental iodine (2.0 equiv.) in THF. Add this iodine solution dropwise to the cooled imidazole sodium solution. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, remove the THF under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield 4,5-diiodo-1H-imidazole as a solid.[2]
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydroxide | Efficiently deprotonates imidazole to the more nucleophilic imidazolate. |
| Solvent | Tetrahydrofuran (THF) | Good solubility for both imidazole and elemental iodine. |
| Temperature | 0 °C to Room Temp. | Controls the exothermicity of the iodination reaction. |
| Purification | Recrystallization | Effective method for obtaining high-purity crystalline product. |
dot
Caption: Synthesis workflow for 4,5-diiodo-1H-imidazole.
N-Alkylation to Yield 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
The introduction of the acetamide side chain is achieved through N-alkylation of 4,5-diiodo-1H-imidazole with 2-chloroacetamide. The regioselectivity of this reaction is a critical consideration. Due to the electron-withdrawing nature of the two iodine atoms, the N-H proton of 4,5-diiodo-1H-imidazole is acidic, and deprotonation leads to an ambident nucleophile. Alkylation can occur at either N-1 or N-3. However, steric hindrance from the adjacent iodine atom at the 5-position generally favors alkylation at the N-1 position.[6]
Reaction Principle: The N-alkylation proceeds via a nucleophilic substitution reaction where the deprotonated 4,5-diiodo-1H-imidazole acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide.[7]
Experimental Protocol:
-
Reaction Setup: To a solution of 4,5-diiodo-1H-imidazole (1.0 equiv.) in an anhydrous polar aprotic solvent such as acetonitrile or DMF, add a suitable base like potassium carbonate (2.0 equiv.).
-
Addition of Alkylating Agent: Add 2-chloroacetamide (1.1 equiv.) to the stirred suspension at room temperature.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated (e.g., 50-60 °C) to increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide.
| Parameter | Value/Condition | Rationale |
| Base | Potassium Carbonate | A mild and effective base for deprotonation of the imidazole. |
| Solvent | Acetonitrile/DMF | Polar aprotic solvents that facilitate SN2 reactions. |
| Alkylating Agent | 2-Chloroacetamide | Provides the desired acetamide side chain. |
| Purification | Column Chromatography | Separates the desired product from any unreacted starting material and regioisomers. |
PART 2: Application in Cross-Coupling Reactions
The true synthetic power of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide lies in the sequential and selective functionalization of its C-I bonds through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4-I and C5-I bonds can often be exploited to achieve mono- and di-functionalization.
Sonogashira Cross-Coupling
The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] The diiodo-imidazole core of the target intermediate is an excellent substrate for this transformation, allowing for the introduction of one or two alkyne moieties.[1]
Reaction Principle: The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The catalytic cycle involves oxidative addition of the C-I bond to the palladium(0) species, followed by transmetalation with the copper acetylide and reductive elimination to form the C-C bond and regenerate the catalyst.
dot
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling.
Protocol for Mono-alkynylation:
-
Reaction Setup: In a Schlenk flask, combine 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base: Add an anhydrous solvent mixture, such as THF and triethylamine (Et₃N) (e.g., 2:1 v/v). Stir for 15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.0-1.2 equiv.) dropwise.
-
Reaction and Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent like ethyl acetate.
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Protocol for Di-alkynylation (Symmetrical):
This protocol is similar to mono-alkynylation, with the key difference being the stoichiometry of the alkyne.
-
Use >2.2 equivalents of the terminal alkyne.
-
The reaction temperature may need to be increased (e.g., 60-80 °C) to drive the reaction to completion.
Protocol for Di-alkynylation (Unsymmetrical):
-
Perform the mono-alkynylation as described above and isolate the mono-alkynylated intermediate.
-
Subject the purified mono-alkynylated product to a second Sonogashira coupling with a different terminal alkyne (>1.2 equiv.). The reaction conditions may require a higher temperature (e.g., 80-100 °C) to facilitate the second coupling.[1]
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Common and effective catalysts for Sonogashira reactions. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide. |
| Base | Triethylamine (Et₃N), Diisopropylamine | Acts as a base and a solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are crucial for catalytic activity. |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[8][9] This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the imidazole core.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and finally reductive elimination to yield the coupled product.[10]
Protocol for Mono-arylation:
-
Reaction Setup: In a reaction vessel, combine 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf); 0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃; 2.0-3.0 equiv.).
-
Solvent: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The residue is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This allows for the introduction of a wide range of primary and secondary amines at the C4 and/or C5 positions of the imidazole ring.
Reaction Principle: The reaction mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[13]
Protocol for Mono-amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃; 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos or SPhos; 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS; 1.5-2.0 equiv.).
-
Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture, typically between 80 °C and 110 °C, until the starting material is consumed as monitored by TLC.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography.
PART 3: Safety and Handling
-
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide and its precursors should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Iodine and its compounds can be corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is a strategically designed synthetic intermediate that offers a gateway to a vast chemical space of highly substituted imidazoles. Its diiodo functionality allows for selective and sequential C-C and C-N bond formation through robust and well-established cross-coupling methodologies. The protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel pharmaceuticals and functional materials.
References
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- CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents. (n.d.).
- Zhang, L., et al. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-193.
- CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents. (n.d.).
- CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents. (n.d.).
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
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Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
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Mondal, S., & Guria, M. (2017). Investigation into Sonogashira reaction on 5-iodo-1-(phenyl/p-halophenyl)imidazole-4-carbonitrile compounds. Figshare. [Link]
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Grimmett, M. R. (1970). N-Alkylation of imidazoles. OUR Archive, University of Otago. [Link]
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The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. Retrieved February 15, 2026, from [Link]
- Wang, C., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(3), 439-444.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4967.
- Zhang, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 60(10), 743-747.
-
Reddit. (2021). Sonogashira coupling. r/Chempros. [Link]
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ResearchGate. (2025). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Retrieved February 15, 2026, from [Link]
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Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
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Parker, D. (2021). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions (Master's Thesis, San Jose State University). SJSU ScholarWorks. [Link]
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BindingDB. (n.d.). Patents In BindingDB. Retrieved February 15, 2026, from [Link]
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Semantic Scholar. (2005). Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. Retrieved February 15, 2026, from [Link]
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UNF Digital Commons. (2015). Sonogashira cross-coupling in a designer ionic liquid (IL) without copper, external base, or additive, and with recycling and reuse of the IL. Retrieved February 15, 2026, from [Link]
- PubMed Central. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(40), 15159–15167.
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preparation of radioiodinated imidazole acetamide derivatives
Application Note: Preparation of Radioiodinated Imidazole Acetamide Derivatives
Abstract & Scope
This application note details the protocol for the preparation of radioiodinated 2-nitroimidazole acetamide derivatives, specifically focusing on Nucleophilic Hetero-Exchange and Nucleophilic Substitution on Tosylate Precursors . These compounds are critical radiotracers for SPECT (I-123) and PET (I-124) imaging of tumor hypoxia. The acetamide linker provides favorable pharmacokinetics and hydrophilicity compared to traditional alkyl-nitroimidazoles.
The guide focuses on the synthesis of a representative high-affinity hypoxia marker: [I]-N-(3-iodopropyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([I]-INIA) .
Target Audience: Radiochemists, Medicinal Chemists, and Preclinical Imaging Specialists.
Scientific Grounding & Mechanism
The Hypoxia Targeting Mechanism
Imidazole acetamide derivatives function as "oxygen sensors." In viable normoxic cells, the nitro group (
Chemical Strategy: Nucleophilic Substitution
While electrophilic iodination (using oxidizing agents like Chloramine-T) is common for peptides, it is unsuitable for nitroimidazoles due to the lack of activated aromatic rings and the sensitivity of the nitro group.
-
Preferred Route: Nucleophilic substitution (
) using a Tosylate (OTs) or Mesylate (OMs) leaving group. -
Why: This method yields No-Carrier-Added (NCA) products with high specific activity (>30 GBq/µmol), essential for receptor-based or metabolic trapping imaging where receptor saturation must be avoided.
Visualization of Workflows
Figure 1: Synthesis Pathway (DOT Diagram)
The following diagram illustrates the conversion of the Tosylate precursor to the Radioiodinated ligand.
Caption: Figure 1. Workflow for the nucleophilic radiosynthesis of I-labeled imidazole acetamides.
Figure 2: Biological Mechanism (DOT Diagram)
Caption: Figure 2. The 'Futile Cycle' mechanism distinguishing hypoxic from normoxic tissue.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Purpose |
| Precursor | N-(3-tosyloxypropyl)-2-(2-nitroimidazol-1-yl)acetamide | Leaving group substrate |
| Radioiodine | Na[ | Radionuclide source |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMSO | Reaction medium |
| Phase Transfer | Kryptofix 2.2.2 (optional) | Enhances nucleophilicity |
| HPLC Phase | Water (0.1% TFA) / Acetonitrile (0.1% TFA) | Purification mobile phase |
Radiosynthesis Protocol (Step-by-Step)
Step 1: Preparation of the Reaction Vessel
-
Evaporate the commercial radioiodine solution (Na[
I] or Na[ I]) to dryness in a V-vial under a stream of nitrogen at 95°C. -
Expert Tip: Ensure the vial is absolutely dry. Trace water solvates the iodide ion, reducing its nucleophilicity and lowering yields.
Step 2: Nucleophilic Substitution
-
Dissolve 1.0 mg of the Tosylate Precursor in 300 µL of anhydrous Acetonitrile (MeCN).
-
Add the precursor solution to the dried radioiodine vial.
-
Seal the vial tightly and heat at 95°C for 30 minutes .
-
Note: If using DMSO, reduce temperature to 80°C to prevent solvent decomposition, but MeCN is preferred for easier evaporation/purification.
Step 3: Quenching and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute with 1.0 mL of distilled water.
-
(Optional) Pass through a C18 Sep-Pak cartridge (pre-conditioned with EtOH/Water) to remove unreacted free iodine. Elute the product with 1 mL Ethanol. However, for high purity, HPLC is mandatory.
Step 4: HPLC Purification
-
Inject the crude mixture onto a semi-preparative RP-HPLC column (e.g., Phenomenex Luna C18, 250 x 10 mm).
-
Gradient: 10% MeCN to 90% MeCN over 20 minutes at 3 mL/min.
-
Collect the radioactive peak corresponding to the reference standard retention time (typically 12-15 min depending on lipophilicity).
-
Evaporate the HPLC solvent and reconstitute in sterile saline (0.9% NaCl) containing 5% Ethanol for injection.
Quality Control (QC) & Validation
Every batch must pass the following QC parameters before release.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | Radio-HPLC / Radio-TLC | > 95% |
| Chemical Purity | UV-HPLC (254 nm) | No significant precursor peaks |
| pH | pH Strip | 5.5 – 7.5 |
| Radionuclidic Identity | Gamma Spectrometry | Characteristic peaks (e.g., 159 keV for I-123) |
| Residual Solvents | GC (if DMSO used) | < Limit (Class 3) |
Self-Validating the Protocol (Troubleshooting)
-
Low Yield (<30%): Usually caused by moisture in the reaction. Solution: Azeotropic drying of the radioiodine with acetonitrile (3x) before adding the precursor is critical.
-
Precursor Instability: Nitroimidazoles can degrade at high pH. Solution: Ensure the starting NaI solution is not excessively basic; neutralize slightly with dilute HCl if necessary before drying.
References
-
Synthesis of Radioiodinated Compounds (Review). Source: National Institutes of Health (NIH) / PMC.[2] Context: Comprehensive review of nucleophilic substitution strategies for radioiodination. URL:[Link]
-
Radiosynthesis of [131I]IAZGP via Nucleophilic Substitution. Source: Nuclear Medicine and Biology / NIH. Context: Validates the use of tosylate precursors for high specific activity nitroimidazole synthesis. URL:[Link]
-
Synthesis of [18F]FBNA (Nitroimidazole Acetamide). Source: EJNMMI Radiopharmacy and Chemistry. Context: Provides the structural basis for the "acetamide" linker in hypoxia agents, which this protocol adapts for radioiodine. URL:[Link]
-
Synthesis and Bioevaluation of Radioiodinated Nitroimidazole Hypoxia Agents. Source: Bioorganic & Medicinal Chemistry Letters / PubMed. Context: Details the synthesis of dual-targeting nitroimidazole derivatives and click-chemistry approaches. URL:[Link]
-
Nitroimidazole Radiopharmaceuticals in Bioimaging. Source: Bioorganic Chemistry / PubMed. Context: Overview of the evolution of nitroimidazole tracers and their clinical applications. URL:[Link]
Sources
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide in X-ray contrast agent research
Application Note: High-Performance X-ray Contrast Imaging with 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
Executive Summary
This application note details the synthesis, formulation, and preclinical evaluation of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (DIIA), a next-generation heterocyclic X-ray contrast agent. Unlike traditional tri-iodobenzene derivatives (e.g., iohexol, iodixanol), DIIA utilizes an imidazole scaffold to achieve a high iodine fraction (~67% w/w) with potentially lower viscosity and distinct pharmacokinetic profiles. This guide provides a self-validating protocol for researchers aiming to utilize DIIA in micro-computed tomography (micro-CT) and vascular imaging studies.
Chemical Identity & Properties
The efficacy of DIIA as a contrast agent stems from its high iodine-to-mass ratio. The imidazole ring allows for di-iodination at the 4 and 5 positions, while the acetamide tail at the N1 position ensures water solubility and reduces lipophilicity, critical for renal clearance.
Table 1: Physicochemical Properties of DIIA
| Property | Value | Notes |
| IUPAC Name | 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide | |
| Molecular Formula | C₅H₅I₂N₃O | |
| Molecular Weight | 376.92 g/mol | High density for small molecule |
| Iodine Content | ~67.3% (w/w) | Superior to Iohexol (~46%) |
| LogP (Predicted) | -0.5 to 0.2 | Hydrophilic range for renal excretion |
| Solubility | >300 mg I/mL (formulated) | Requires co-solvents/buffers |
| Appearance | Off-white crystalline solid | Light sensitive (store in amber) |
Synthesis Protocol: The "One-Pot" Alkylation Strategy
This protocol synthesizes DIIA from the commercially available precursor 4,5-diiodoimidazole. The reaction utilizes a base-catalyzed N-alkylation with 2-chloroacetamide.
Reagents:
-
4,5-Diiodoimidazole (10 mmol, 3.18 g)
-
2-Chloroacetamide (11 mmol, 1.03 g)
-
Potassium Carbonate (
, anhydrous, 15 mmol) -
Dimethylformamide (DMF, anhydrous, 20 mL)
-
Ethyl Acetate (EtOAc) & Hexanes (for purification)
Step-by-Step Methodology:
-
Activation: In a 50 mL round-bottom flask, dissolve 4,5-diiodoimidazole in DMF. Add
and stir at room temperature for 30 minutes to deprotonate the N1 position.-
Checkpoint: The suspension should turn slightly cloudy as the potassium salt forms.
-
-
Alkylation: Add 2-chloroacetamide in one portion. Equip the flask with a reflux condenser and heat to 60°C for 4 hours.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form immediately.
-
Isolation: Filter the solid and wash with cold water (
mL) to remove residual DMF and inorganic salts. -
Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (Eluent: 5% MeOH in DCM) if high purity (>99%) is required for in vivo use.
-
Validation: Confirm structure via
-NMR (DMSO- ) looking for the singlet methylene peak at ~4.6 ppm and the amide protons.
Figure 1: Synthetic pathway for DIIA production via N-alkylation.
Formulation for Preclinical Injection
To use DIIA as a contrast agent, it must be formulated into a sterile, isotonic solution with a pH suitable for intravenous (IV) injection.
Target Concentration: 300 mg Iodine/mL (approx. 450 mg DIIA/mL).
Protocol:
-
Weighing: Weigh 450 mg of purified DIIA.
-
Dissolution: Add 0.6 mL of sterile Water for Injection (WFI).
-
Excipients: Add 0.1 mL of Tromethamine (TRIS) buffer (1M, pH 7.4) to stabilize pH. Add 0.1 mg Ca-EDTA to sequester free metal ions.
-
Adjustment: Adjust volume to 1.0 mL with WFI. If solubility is slow, gently warm to 40°C and sonicate.
-
Note: If the solution remains cloudy, add small aliquots of PEG-400 (up to 5% v/v) as a co-solvent.
-
-
Sterilization: Filter through a 0.22
m PVDF syringe filter into a sterile vial. -
QC Check: Measure Osmolality (Target: 300-600 mOsm/kg) and pH (Target: 7.0-7.6).
In Vivo Imaging Protocol (Micro-CT)
This protocol is optimized for vascular imaging in small animal models (e.g., mice/rats).
Equipment Settings:
-
Modality: Micro-CT (e.g., Bruker SkyScan or PerkinElmer Quantum).
-
Voltage: 50-70 kVp (Optimized for Iodine K-edge absorption at 33.2 keV).
-
Current: 200-500
A. -
Filter: 0.5 mm Al (to reduce beam hardening).
Injection & Scanning Workflow:
-
Anesthesia: Induce anesthesia (Isoflurane 2-3%).
-
Cannulation: Cannulate the tail vein with a 27G catheter.
-
Pre-Scan: Perform a "scout" scan to establish baseline density.
-
Bolus Injection: Inject formulated DIIA (Dose: 300-400 mg I/kg body weight) over 5-10 seconds.
-
Dynamic Scanning: Immediately trigger scanning.
-
Vascular Phase: 0-2 minutes post-injection.
-
Renal Phase:[3] 5-15 minutes post-injection (to assess clearance).
-
-
Reconstruction: Use filtered back-projection (FBP) with beam hardening correction.
Figure 2: Micro-CT imaging workflow for vascular and renal assessment.
Safety Assessment & Toxicology
Before widespread application, the safety profile of DIIA must be validated against standard agents.
A. Cytotoxicity (In Vitro):
-
Assay: MTT or CCK-8 assay on HK-2 (human kidney proximal tubule) cells.
-
Protocol: Incubate cells with DIIA (0.1 - 100 mM) for 24h.
-
Threshold: Viability >80% at imaging concentrations indicates acceptable safety.
B. Renal Clearance (In Vivo):
-
Rationale: Imidazole derivatives must be excreted renally to prevent systemic toxicity.
-
Marker: Monitor serum creatinine and BUN levels at 24h and 48h post-injection.
-
Histology: H&E staining of kidney sections to check for tubular necrosis or vacuolization.
References
-
Synthesis of 4,5-Diiodoimidazole
- Title: Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.
- Source: Organic Syntheses, 2021.
-
URL:[Link]
-
Imidazole-based Contrast Agents
- Title: Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging.
- Source: Magnetic Resonance in Medicine (NIH PubMed Central), 2019.
-
URL:[Link]
-
General Principles of Iodinated Contrast Media
-
Micro-CT Imaging Protocols
-
Compound Data
Sources
- 1. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 3. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrast agents for preclinical targeted X-ray imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eimj.org [eimj.org]
- 6. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]
- 7. wjarr.com [wjarr.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. 2-(1H-imidazol-1-yl)acetamide | C5H7N3O | CID 712343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4,5-Triiodo-1H-imidazole | C3HI3N2 | CID 74459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(2-Nitroimidazol-1H-yl)-(3-[18F]fluoropropyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Precision Functionalization of N-Substituted 4,5-Diiodoimidazoles
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Losartan (antihypertensive) and Ondansetron (antiemetic), and serving as a critical pharmacophore in p38 MAP kinase inhibitors.
This guide addresses the regioselective functionalization of N-substituted 4,5-diiodoimidazoles . While 4,5-diiodoimidazoles offer two electrophilic sites, they are chemically distinct. The core challenge—and opportunity—lies in exploiting the electronic bias imposed by the N1-substituent to achieve sequential, site-selective carbon-carbon bond formation.
Key Takeaway: In N-alkyl-4,5-diiodoimidazoles, the C-5 position is significantly more reactive toward both metal-halogen exchange and Palladium-catalyzed oxidative addition than the C-4 position. This "C-5 First" rule is the foundation of the protocols below.
Part 1: The Mechanistic Logic (The "C-5 First" Rule)
To successfully functionalize this scaffold, one must understand the electronic landscape of the imidazole ring.
-
Inductive & Coordination Effects: The N1-substituent (e.g., Methyl, SEM, Benzyl) exerts an inductive effect. More importantly, the N1 lone pair (or the N1-substituent itself) can facilitate coordination-assisted metallation or stabilize the transition state for oxidative addition at the adjacent C-5 position.
-
Steric vs. Electronic: While C-5 is sterically closer to the N-substituent (suggesting it might be hindered), electronic activation overrides this. The C-5 carbon-iodine bond is more polarized and electron-deficient compared to C-4.
-
The Switch: Once C-5 is functionalized, the remaining C-4 iodide becomes a standard aryl halide, accessible for a second, more forcing cross-coupling event.
Visualization: Regioselectivity Decision Tree
Figure 1: Workflow for sequential functionalization. Both metallation and cross-coupling pathways preferentially target the C-5 position first.
Part 2: Experimental Protocols
Module A: Scaffold Synthesis (Scale-Up Ready)
Before functionalization, high-purity scaffold is required. Commercial sources vary in quality; in-house synthesis is recommended for consistency.
Target: 1-Methyl-4,5-diiodoimidazole Reaction: Iodination of imidazole followed by methylation.
-
Iodination:
-
Dissolve imidazole (1.0 eq) in water/NaOH (3.0 eq).
-
Add solid Iodine (I2, 2.0 eq) portion-wise at 0°C.
-
Stir at RT for 12h. Acidify with acetic acid to pH 5.
-
Critical Step: The product precipitates. Filter and wash with Na2S2O3 (aq) to remove excess iodine. Recrystallize from Ethanol.
-
Yield: ~75-85% of 4,5-diiodoimidazole.
-
-
N-Methylation:
-
Suspend 4,5-diiodoimidazole (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (1.5 eq) and Methyl Iodide (1.2 eq).
-
Stir at RT for 4h. Pour into water; filter the precipitate.
-
Note: This step is highly efficient. No chromatography is usually needed if washed thoroughly with water.
-
Module B: Regioselective C-5 Suzuki-Miyaura Coupling
This protocol selectively installs an aryl group at C-5, leaving the C-4 iodine intact for future use.
Reagents:
-
Substrate: 1-Methyl-4,5-diiodoimidazole (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.1 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Preferred for steric tolerance.
-
Base: Cs2CO3 (2.0 eq) or Na2CO3 (2.0 eq)
-
Solvent: Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 mins.
-
Solvent Addition: Add degassed Dioxane/Water via syringe.
-
Reaction: Heat to 60-70°C .
-
Caution: Do not overheat (>90°C) initially, or you risk competing reaction at C-4 (bis-coupling).
-
-
Monitoring: Monitor by LC-MS. The mono-coupled product (C-5) usually forms within 2-6 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The electron-deficient nature of C-5 (adjacent to N1) facilitates faster oxidative addition compared to C-4.
Module C: Regioselective C-5 Metal-Halogen Exchange (Turbo Grignard)
For introducing non-aryl substituents (aldehydes, ketones, alkyls) or when boronic acids are unavailable.
Reagents:
-
Substrate: 1-Methyl-4,5-diiodoimidazole
-
Reagent: iPrMgCl·LiCl (Turbo Grignard) (1.1 eq)
-
Electrophile: Benzaldehyde, DMF, or Alkyl Halide.
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Setup: Flame-dry a flask under Argon. Dissolve substrate in THF and cool to -20°C .
-
Note: Unlike simple aryl iodides, -78°C is often too cold for efficient exchange on imidazoles; -20°C to -40°C is optimal.
-
-
Exchange: Add iPrMgCl·LiCl dropwise. Stir for 30-60 mins at -20°C.
-
Mechanistic Check: The Mg coordinates to the N1 lone pair (or substituent), directing the exchange exclusively to C-5.
-
-
Quench: Add the Electrophile (1.2 eq) dissolved in THF.
-
Warm: Allow to warm to RT over 1 hour.
-
Workup: Quench with sat. NH4Cl. Extract with DCM.
Part 3: Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | C-5 Position | C-4 Position |
| Electronic Character | More electron-deficient; "Activated" | Less activated; "Deactivated" |
| Metal-Halogen Exchange | Fast (Directing Group Effect) | Slow (Requires C-5 to be blocked) |
| Pd-Oxidative Addition | Fast (Preferred site) | Slower (Requires higher temp) |
| Steric Environment | Proximal to N-Substituent | Distal to N-Substituent |
| Optimization Tip | Keep temp <70°C to avoid bis-coupling | Requires >90°C or stronger catalyst |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Bis-coupling observed (Suzuki) | Reaction temperature too high or excess Boronic acid. | Lower temp to 50-60°C. Use exactly 1.0-1.1 eq of Boronic acid. |
| No Reaction (Grignard) | Temperature too low (-78°C). | Warm reaction to -20°C. Imidazoles require higher activation energy than phenyl rings. |
| Regioselectivity Loss (Mixture of C4/C5) | N-Protecting group is too bulky (e.g., Trityl). | Switch to Methyl or SEM group to reduce steric clash at C-5. |
| Protodeiodination (Loss of Iodine) | Moisture in Grignard reaction. | Ensure THF is distilled/dry. Use fresh iPrMgCl. |
References
-
Regioselective Synthesis of 1,5-Diarylimidazoles: Bellina, F. et al. "Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles." J. Org.[1][2][3] Chem.2005 , 70, 3997–4005.
- Mechanism of C-5 Selectivity: Gribble, G. W. et al. "Lithiation of imidazoles." Science of Synthesis.
-
Suzuki Coupling Trends: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chem. Sci.2016 , 7, 5758-5767.
-
SEM-Switch Strategy for C-4 Functionalization: "A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation." J. Org.[1][2][3] Chem.2016 .
-
General Imidazole Properties: "Imidazole: Synthesis, Functionalization and Physicochemical Properties." Molecules2023 .
Sources
Application Note: High-Yield Synthesis of Iodine-Rich Imidazole Building Blocks
Executive Summary: The Iodine Advantage
In the landscape of heterocyclic building blocks, iodine-rich imidazoles occupy a privileged position. Unlike their chloro- or bromo- counterparts, iodo-imidazoles offer unique reactivity profiles driven by the weak C-I bond (approx. 57 kcal/mol vs. 68 kcal/mol for C-Br). This lability makes them superior candidates for:
-
Metal-Catalyzed Cross-Couplings: Facile oxidative addition in Suzuki-Miyaura, Sonogashira, and Heck reactions, often proceeding under milder conditions than bromides.
-
Halogen Bonding: The large, polarizable iodine atom acts as a potent halogen bond donor, a non-covalent interaction increasingly exploited in rational drug design to target protein pockets.
-
Energetic Materials: Poly-iodoimidazoles serve as precursors to high-density energetic materials via nitration.
This guide provides three field-validated, high-yield protocols designed to overcome common synthetic pitfalls such as regioselectivity loss, "oiling out" during crystallization, and iodine contamination.
Strategic Overview: The Iodination Ladder
The synthesis of iodoimidazoles is governed by the electrophilic aromatic substitution (SEAr) mechanism. The reactivity order of the imidazole ring is C5 = C4 > C2 .
-
C4/C5: Highly nucleophilic. Readily iodinated under mild alkaline conditions.
-
C2: Most acidic proton (pKa ~18.6), but less nucleophilic in SEAr. Iodination at C2 typically requires lithiation or exhaustive iodination conditions.
We present a divergent workflow starting from imidazole to access three distinct building blocks.
Workflow Diagram
Figure 1: Divergent synthetic pathways for iodine-rich imidazole scaffolds.
Experimental Protocols
Protocol A: High-Yield Synthesis of 4,5-Diiodoimidazole
Target: The "Workhorse" Scaffold. Mechanism: Electrophilic iodination at the most electron-rich C4 and C5 positions. Key Challenge: Preventing tri-iodination and ensuring complete solubility of iodine.
Materials
-
Imidazole (1.0 equiv)
-
Iodine (
) (2.0 equiv) -
Sodium Hydroxide (NaOH) (6.0 equiv)
-
Potassium Iodide (KI) (4.0 equiv) – Critical for solubilizing
as -
Solvent: Deionized Water
Step-by-Step Methodology
-
Preparation of Imidazole Base: In a round-bottom flask, dissolve imidazole (1.0 equiv) and NaOH (6.0 equiv) in water. The high base concentration generates the imidazolate anion, significantly increasing nucleophilicity.
-
Iodine Solution: In a separate beaker, dissolve KI (4.0 equiv) in water, then add iodine (2.0 equiv). Stir until fully dissolved to form a dark brown
solution. Note: Incomplete dissolution here leads to poor yield. -
Controlled Addition: Add the iodine solution dropwise to the imidazole mixture at room temperature (24°C) over 60–90 minutes.
-
Observation: A transient white precipitate may form and redissolve.[1] The solution will turn yellow/brown.
-
-
Reaction: Stir at 24°C for 3–4 hours.
-
Precipitation: Cool the mixture to 0°C in an ice bath. Acidify carefully with concentrated HCl to pH ~2–3.
-
Critical Step: The product precipitates as an off-white solid.
-
-
Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol to yield white needles.
Expected Yield: 60–75% Melting Point: 188–190°C (dec.)
Protocol B: Synthesis of 2,4,5-Triiodoimidazole
Target: The "Exhaustive" Scaffold. Mechanism: Forcing conditions are required to overcome the lower reactivity of the C2 position.
Materials
-
Imidazole (1.0 equiv)
-
Iodine (
) (3.3 equiv) -
Sodium Hydroxide (NaOH) (4.0 equiv)
-
Potassium Iodide (KI) (4.0 equiv)[1]
-
Solvent: Water
Step-by-Step Methodology
-
Dissolution: Dissolve imidazole and NaOH in water.
-
Iodine Addition: Prepare the
solution (as in Protocol A) with 3.3 equivalents of iodine. Add to the imidazole mixture. -
Thermal Activation: Unlike the diiodo protocol, heat the reaction mixture to reflux (approx. 100°C) for 2–4 hours.
-
Work-up: Cool to room temperature. The product often precipitates directly due to high molecular weight and low aqueous solubility.
-
Acidification: Adjust pH to 5–6 with Acetic Acid (gentler than HCl to prevent decomposition).
-
Purification: Filter the yellow/brown solid.
-
Thiosulfate Wash: Wash the filter cake with 10%
solution to remove free iodine stains (indicated by purple/brown color). -
Recrystallize from Ethanol/Water (4:1) .
-
Expected Yield: 55–65%[2]
Protocol C: Regioselective Synthesis of 4-Iodoimidazole
Target: The "Precision" Scaffold. Strategy: Direct mono-iodination is notoriously non-selective, yielding mixtures of mono-, di-, and tri-iodo products. The most reliable route is the selective reduction of 4,5-diiodoimidazole.
Materials
-
4,5-Diiodoimidazole (Starting Material from Protocol A)[1][6]
-
Sodium Sulfite (
) (3.0 equiv) -
Solvent: 30% Aqueous Ethanol
Step-by-Step Methodology
-
Reflux: Suspend 4,5-diiodoimidazole in 30% aqueous ethanol. Add
. -
Selective Reduction: Heat to reflux for 8–12 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane). The diiodo spot will disappear, replaced by a more polar mono-iodo spot.
-
Isolation: Evaporate ethanol under reduced pressure. The product precipitates from the remaining aqueous phase upon cooling.
-
Purification: Recrystallize from Isopropanol/Hexane .
Expected Yield: 70–80% (from diiodo precursor)
Data Summary & Troubleshooting
| Parameter | 4,5-Diiodoimidazole | 2,4,5-Triiodoimidazole | 4-Iodoimidazole |
| Reagent Stoichiometry ( | 2.0 – 2.2 equiv | 3.3 – 3.5 equiv | N/A (Reduction Step) |
| Temperature | 24°C (Room Temp) | 100°C (Reflux) | 80°C (Reflux) |
| Key Reagent | NaOH (High Conc.) | Excess | |
| Typical Yield | 60–75% | 55–65% | 70–80% |
| Appearance | Off-white needles | Yellowish powder | White crystals |
Troubleshooting "Oiling Out"
A common issue during recrystallization (especially for 4-iodoimidazole) is the product separating as an oil rather than crystals.
-
Cause: Solution is too concentrated or cooled too rapidly.
-
Fix: Re-heat to dissolve the oil. Add a "seed" crystal.[3] Cool slowly to room temperature before placing in an ice bath.
Safety & Handling
-
Iodine Toxicity: Elemental iodine is corrosive and volatile. Handle in a fume hood.
-
Haloimidazole Toxicity: Recent studies identify haloimidazoles as emerging disinfection byproducts with potential cytotoxicity. 2,4,5-Tribromoimidazole, a structural analog, has shown cytotoxicity orders of magnitude higher than regulated byproducts.[6] Treat all iodoimidazoles as potentially cytotoxic and genotoxic. Wear nitrile gloves, lab coat, and eye protection.
-
Waste Disposal: Quench all filtrates with sodium thiosulfate to neutralize residual iodine before disposal.
References
-
Organic Syntheses (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-193. Link
-
BenchChem Application Note. Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole.Link
-
Journal of Organic Chemistry (2008). Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. J. Org. Chem., 73, 16, 6355–6362. Link
-
Environmental Science & Technology. Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water.Link
-
Biblioteka Nauki. Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole.Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osha.gov [osha.gov]
- 6. Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Antimicrobial Profiling of Diiodoimidazole Acetamides
Executive Summary & Scientific Rationale
This guide details the standardized evaluation of diiodoimidazole acetamides , a specialized class of halogenated heterocycles. Unlike standard imidazoles (e.g., metronidazole), the inclusion of two iodine atoms at the 4,5-positions significantly alters the physicochemical profile, introducing high lipophilicity (
The acetamide moiety serves as a critical linker, often modulating solubility and providing hydrogen-bond acceptors/donors to interact with the ribosomal exit tunnel or bacterial membrane surface proteins. Consequently, testing these compounds requires specific deviations from standard CLSI protocols to account for hydrophobicity , aggregatory potential , and iodine-carbon bond stability .
Key Mechanistic Hypotheses
-
Membrane Disruption: The electron-withdrawing iodine atoms increase the acidity of the imidazole proton (if N-H is free) or enhance membrane partitioning, leading to depolarization.
-
Enzyme Inhibition: Steric bulk of di-iodine substitution may block specific metabolic pathways (e.g., bacterial CYP450 homologs).
Pre-Analytical Considerations (Critical)
Compound Handling & Stability
-
Photosensitivity: The C-I bond is weaker than C-Cl or C-Br. Prolonged exposure to UV or intense white light can lead to homolytic cleavage, releasing iodine radicals.
-
Action: All stocks must be prepared in amber glass vials and handled under low-light conditions.
-
-
Solubility Management: Diiodoimidazole acetamides are prone to "crashing out" in aqueous media (Mueller-Hinton Broth).
-
Vehicle: Dimethyl sulfoxide (DMSO) is the mandatory solvent.
-
Limit: Final assay concentration of DMSO must not exceed 1% (v/v) for Gram-negative bacteria and 0.5% for sensitive Gram-positives to avoid solvent toxicity artifacts.
-
Workflow Visualization
The following flowchart outlines the screening cascade designed to filter false positives due to precipitation.
Figure 1: Screening cascade for hydrophobic antimicrobial agents.
Core Protocol A: Modified Broth Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for hydrophobic aggregation. Standard: Adapted from CLSI M07-A10 [1].
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (0.015%) (Optional, for visual aid in turbid suspensions).
-
Plate: 96-well polystyrene, U-bottom (prevents wicking).
Step-by-Step Methodology
-
Inoculum Prep:
-
Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).
-
Suspend in saline to match 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in CAMHB to reach starting density of
CFU/mL.
-
-
Compound Dilution (The "Deep Well" Method):
-
Rationale: Do not perform serial dilutions directly in the assay plate containing bacteria. Hydrophobic compounds stick to tips, causing carry-over errors.
-
Step 2a: Prepare 100x stocks in a separate polypropylene deep-well plate using DMSO.
-
Step 2b: Transfer 2 µL of 100x stock to assay plate wells.
-
Step 2c: Add 198 µL of inoculated CAMHB.
-
Final DMSO: 1%.
-
-
Incubation:
-
Seal with gas-permeable membrane.
-
Incubate at 35 ± 2°C for 16–20 hours (ambient air).
-
-
Readout:
-
Visual: Look for a defined "button" of cells (growth) vs. clear broth.
-
Verification: If the compound causes cloudiness (precipitation) at high concentrations, add 20 µL Resazurin. Incubate 1 hour. Pink = Growth (Living); Blue = No Growth (Inhibited).
-
Core Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (growth arrest) and bactericidal (killing) activity. Diiodoimidazoles often exhibit rapid membrane-dependent killing.
Methodology
-
Setup: Prepare tubes with CAMHB containing the compound at 4x MIC .
-
Inoculation: Add bacteria to reach
CFU/mL. -
Sampling: Remove aliquots at
hours. -
Quantification:
-
Serially dilute aliquots in PBS.
-
Spot-plate 10 µL onto MHA plates.
-
Count colonies after 24h incubation.
-
Data Analysis
-
Bactericidal:
reduction in CFU/mL relative to the initial inoculum. -
Bacteriostatic:
reduction.
Core Protocol C: Mammalian Cytotoxicity & Selectivity Index
Objective: Ensure the "antimicrobial" activity is not simply general protoplasmic poisoning due to the iodine atoms.
Methodology
-
Cell Line: HepG2 (Liver) or HEK293 (Kidney).
-
Assay: MTT or CCK-8 assay.
-
Calculation: Determine the
(Concentration cytotoxic to 50% of cells). -
Selectivity Index (SI):
-
Target: An SI
is required for early-stage hit progression. An SI indicates the compound is a general toxin.
-
Mechanistic Visualization
The following diagram illustrates the dual-action potential of diiodoimidazole acetamides, highlighting why the Selectivity Index is crucial.
Figure 2: Proposed Mechanism of Action (MOA) and off-target risks.
Data Reporting Template
Summarize findings in the following format to ensure comparability across batches.
| Compound ID | MIC (µg/mL) | MBC (µg/mL) | MBEC (Biofilm) | CC50 (HepG2) | SI (CC50/MIC) | Phenotype |
| DIA-001 | 4.0 | 8.0 | >64 | 120 | 30 | Bactericidal |
| DIA-002 | 0.5 | 1.0 | 4.0 | 5.0 | 10 | Cytotoxic |
| Ref (Cipro) | 0.015 | 0.03 | 1.0 | >100 | >6000 | Control |
References
-
CLSI. (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][3][4] CLSI document M07-A10.[1][2][3] Clinical and Laboratory Standards Institute.[2][3][5]
-
Swebocki, T., et al. (2023).[4] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[4] protocols.io.[4] [Link][4]
-
Liu, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus.[6] Frontiers in Microbiology.
-
Alghamdi, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules.[6][7][8][9][10][11][12][13][14][15]
-
Jabbar, A.A., et al. (2022).[11] Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles. ResearchGate.
Sources
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. protocols.io [protocols.io]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 7. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1,3,4-triazole-3-acetamide derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. turkjps.org [turkjps.org]
- 15. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Bond Virtuoso: A Guide to Crystal Engineering with 2-Acetamido-4,5-diiodo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of crystal engineering, the precise control of intermolecular interactions is paramount to designing novel solid forms of active pharmaceutical ingredients (APIs) with enhanced physicochemical properties. This guide delves into the applications of a powerful yet underexplored building block: 2-acetamido-4,5-diiodo-1H-imidazole. Possessing a unique combination of a hydrogen-bonding acetamide group and two potent halogen bond donors, this molecule offers a versatile platform for the rational design of co-crystals, ultimately aiming to improve drug solubility, stability, and bioavailability.
This document provides a comprehensive overview, from the fundamental principles of its utility in crystal engineering to detailed, actionable protocols for its synthesis and co-crystallization. We will explore the causality behind experimental choices, ensuring a deep understanding of the underlying supramolecular chemistry.
The Power of Diiodoimidazole Acetamide in Crystal Engineering
The efficacy of 2-acetamido-4,5-diiodo-1H-imidazole as a co-former lies in its dual-functionality. The two iodine atoms attached to the imidazole ring are highly effective halogen bond donors. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site (a Lewis base) on another molecule.[1][2] This interaction is directional and tunable, making it a powerful tool for assembling molecules in the solid state.[3]
Simultaneously, the acetamide group provides classic hydrogen bonding capabilities, with both a donor (N-H) and an acceptor (C=O) site. This allows for the formation of robust and predictable hydrogen-bonding networks, which can work in concert with halogen bonds to create highly ordered and stable co-crystalline structures.
Synthesis of 2-Acetamido-4,5-diiodo-1H-imidazole
The synthesis of 2-acetamido-4,5-diiodo-1H-imidazole is a multi-step process. The following protocol is a proposed route based on established synthetic methodologies for analogous compounds.[4][5][6]
Protocol 1: Synthesis of 4,5-diiodo-1H-imidazole
This initial step creates the core diiodoimidazole scaffold.
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve imidazole (1.0 eq) in dioxane.
-
In a separate beaker, prepare a solution of iodine (2.2 eq) and sodium hydroxide (2.2 eq) in water.
-
Cool the imidazole solution in an ice bath with stirring.
-
Slowly add the iodine/NaOH solution to the imidazole solution over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4,5-diiodo-1H-imidazole.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Amino-4,5-diiodo-1H-imidazole
This step introduces the amino group at the 2-position.
Materials:
-
4,5-diiodo-1H-imidazole
-
Nitric Acid (HNO₃)
-
Sulfuric Acid (H₂SO₄)
-
Tin(II) Chloride (SnCl₂)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Nitration: Carefully add 4,5-diiodo-1H-imidazole (1.0 eq) to a mixture of concentrated nitric acid and sulfuric acid at 0 °C. Stir for 2 hours, then pour onto ice. Neutralize with a saturated NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent.
-
Reduction: Dissolve the resulting nitro-diiodoimidazole in ethanol. Add a solution of tin(II) chloride in concentrated hydrochloric acid. Reflux the mixture for 4 hours. Cool to room temperature and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent to yield 2-amino-4,5-diiodo-1H-imidazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Acetylation of 2-Amino-4,5-diiodo-1H-imidazole
The final step to obtain the target molecule.
Materials:
-
2-amino-4,5-diiodo-1H-imidazole
-
Acetic Anhydride
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-amino-4,5-diiodo-1H-imidazole (1.0 eq) in pyridine.
-
Add acetic anhydride (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction mixture into cold water.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-acetamido-4,5-diiodo-1H-imidazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Application in Co-crystal Formation
2-Acetamido-4,5-diiodo-1H-imidazole can be co-crystallized with a wide range of APIs that possess halogen and/or hydrogen bond acceptor groups. The choice of co-crystallization method is crucial and depends on the properties of the API and the co-former.[7][8]
Screening for Co-crystal Formation
Before attempting large-scale co-crystallization, it is advisable to perform small-scale screening experiments.
Table 1: Co-crystal Screening Techniques
| Technique | Description | Advantages |
| Liquid-Assisted Grinding | A small amount of a suitable solvent is added to a physical mixture of the API and co-former, which is then ground manually or mechanically.[9] | Rapid screening, requires small amounts of material, effective for a wide range of compounds.[9] |
| Slurry Crystallization | A suspension of the API and co-former is stirred in a solvent in which they have limited solubility.[10] | Can lead to the thermodynamically most stable co-crystal form. |
| Solvent Evaporation | The API and co-former are dissolved in a common solvent, and the solvent is allowed to evaporate slowly.[8] | Can produce high-quality single crystals suitable for X-ray diffraction. |
Protocol 4: Co-crystallization by Solvent Evaporation
This method is ideal for obtaining single crystals for structural analysis.
Materials:
-
2-acetamido-4,5-diiodo-1H-imidazole
-
Active Pharmaceutical Ingredient (API) with a halogen/hydrogen bond acceptor group
-
A suitable solvent or solvent system (e.g., methanol, ethanol, acetonitrile, ethyl acetate)
-
Small vials
-
Heating plate (optional)
Procedure:
-
Determine the appropriate stoichiometric ratio of the diiodoimidazole acetamide and the API (commonly 1:1, but others can be explored).
-
In a small vial, dissolve both components in a minimal amount of a suitable common solvent. Gentle heating may be required to achieve complete dissolution.
-
Allow the solvent to evaporate slowly at room temperature. The vial can be loosely capped or covered with perforated parafilm to control the evaporation rate.
-
Monitor the vial for crystal growth over several days.
-
Once crystals have formed, carefully remove them from the remaining solution.
Protocol 5: Co-crystallization by Liquid-Assisted Grinding
A rapid and efficient method for producing co-crystal powders.
Materials:
-
2-acetamido-4,5-diiodo-1H-imidazole
-
Active Pharmaceutical Ingredient (API)
-
A small amount of a suitable solvent (e.g., a few drops of acetonitrile or ethanol)
-
Mortar and pestle or a ball mill
Procedure:
-
Place the diiodoimidazole acetamide and the API in the desired stoichiometric ratio into a mortar or a grinding jar.
-
Add a few drops of the chosen solvent.
-
Grind the mixture for 15-30 minutes.
-
The resulting powder should be a new crystalline phase, which can be confirmed by characterization techniques.
Characterization of Co-crystals
Confirmation of co-crystal formation and elucidation of the new solid form's properties require a suite of analytical techniques.[11][12]
Table 2: Key Characterization Techniques for Co-crystals
| Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the formation of a new crystalline phase.[12] | The PXRD pattern of the product will be different from the patterns of the starting materials. |
| Single Crystal X-Ray Diffraction (SCXRD) | To determine the precise three-dimensional arrangement of molecules in the crystal lattice. | Provides definitive proof of co-crystal formation and reveals the specific halogen and hydrogen bonding interactions. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior of the new solid form. | The co-crystal will exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To observe changes in vibrational frequencies upon co-crystal formation, indicating new intermolecular interactions.[13] | Shifts in the N-H and C=O stretching frequencies of the acetamide group and changes in the vibrational modes of the API's acceptor groups. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy | To probe the local chemical environment of atoms in the solid state.[14] | Changes in the chemical shifts of atoms involved in halogen and hydrogen bonding. |
Visualizing the Supramolecular Architecture
The following diagrams illustrate the key molecular features and interaction motifs that are central to the crystal engineering applications of 2-acetamido-4,5-diiodo-1H-imidazole.
Caption: Molecular structure of 2-acetamido-4,5-diiodo-1H-imidazole.
Caption: Halogen bonding interaction with an API.
Caption: Hydrogen bonding interaction with an API.
Caption: Experimental workflow for co-crystallization.
Conclusion
2-Acetamido-4,5-diiodo-1H-imidazole represents a highly promising, yet underutilized, tool in the field of pharmaceutical crystal engineering. Its capacity for forming robust and directional halogen bonds, complemented by its hydrogen bonding capabilities, provides a versatile platform for the systematic design of co-crystals. By employing the protocols and understanding the principles outlined in this guide, researchers can leverage this unique molecule to modulate the physicochemical properties of APIs, paving the way for the development of improved pharmaceutical products. The continued exploration of such specialized co-formers will undoubtedly push the boundaries of what is achievable in modern drug development.
References
-
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. Accessed February 15, 2026. [Link]
-
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. ResearchGate. Accessed February 15, 2026. [Link]
-
C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. Journal of Molecular Structure. Accessed February 15, 2026. [Link]
-
Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques. International Journal of Applied Pharmaceutics. Accessed February 15, 2026. [Link]
-
Pharmaceutical Co-crystal : An Emerging Technique to enhance Physicochemical properties of drugs. World Journal of Pharmacy and Pharmaceutical Sciences. Accessed February 15, 2026. [Link]
-
REVIEW ARTICLE Pharmaceutical co-crystals. Asian Journal of Pharmaceutics. Accessed February 15, 2026. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences and Research. Accessed February 15, 2026. [Link]
-
Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview. Indian Journal of Pharmaceutical Education and Research. Accessed February 15, 2026. [Link]
-
Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt. Beilstein Journal of Organic Chemistry. Accessed February 15, 2026. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. SID. Accessed February 15, 2026. [Link]
-
Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry. Accessed February 15, 2026. [Link]
-
Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. Accessed February 15, 2026. [https://ij SRT.org/paper/co-crystallization-as-a-strategy-for-solubility-enhancement-design-development-and-pharmaceutical-applications]([Link] SRT.org/paper/co-crystallization-as-a-strategy-for-solubility-enhancement-design-development-and-pharmaceutical-applications)
-
Co-crystals. Crystal Pharmatech. Accessed February 15, 2026. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. Accessed February 15, 2026. [Link]
-
Co-crystals of agrochemical actives. International Scholars Journals. Accessed February 15, 2026. [Link]
-
Synthesis of 4,5‐diiodoimidazole and 2,4,5‐triiodoimidazole. ResearchGate. Accessed February 15, 2026. [Link]
-
Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. PubMed. Accessed February 15, 2026. [Link]
-
Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Poloniae Pharmaceutica. Accessed February 15, 2026. [Link]
-
(PDF) Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. ResearchGate. Accessed February 15, 2026. [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PubMed Central. Accessed February 15, 2026. [Link]
Sources
- 1. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 11. sphinxsai.com [sphinxsai.com]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. researchgate.net [researchgate.net]
- 14. theaspd.com [theaspd.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
Welcome to the technical support center for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the aqueous solubility of this compound. Poor aqueous solubility is a significant hurdle for many promising new chemical entities, impacting everything from early-stage in vitro assays to eventual bioavailability.[1] This resource offers troubleshooting advice and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide and why is its solubility a concern?
A1: 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is a heterocyclic compound containing a di-iodinated imidazole ring linked to an acetamide group. The presence of two large, hydrophobic iodine atoms on the imidazole ring significantly contributes to its low aqueous solubility. This poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and potentially low or variable bioavailability.[2][3]
Q2: What are the general principles for improving the solubility of poorly water-soluble drugs?
A2: The primary goal is to overcome the high crystal lattice energy and/or the hydrophobicity of the molecule.[4] This can be achieved through several physical and chemical modification strategies.[5] Physical modifications include reducing particle size (micronization, nanonization), creating amorphous solid dispersions, and forming complexes.[6][7] Chemical modifications can involve salt formation, co-crystallization, or the use of co-solvents, surfactants, and pH adjustments.[5][7]
Q3: Are there any specific structural features of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide that I should consider?
A3: Yes, the imidazole ring contains a basic nitrogen atom, which means its ionization state, and therefore solubility, can be influenced by pH.[8] The acetamide group is polar and capable of hydrogen bonding, but its contribution to overall solubility is likely outweighed by the large, hydrophobic diiodo-imidazole core. The molecule's flat, planar structure may also promote strong crystal packing, further limiting its ability to dissolve.
Troubleshooting Guides & Experimental Protocols
This section provides structured approaches to address common solubility issues encountered during experimentation.
Issue 1: Compound precipitates out of aqueous buffer during my in vitro assay.
This is a classic sign of exceeding the compound's thermodynamic solubility limit in the assay medium. The following strategies can help maintain the compound in a dissolved state.
Scientific Rationale: The imidazole moiety of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide contains a nitrogen atom that can be protonated at acidic pH. This ionization increases the polarity of the molecule, which can enhance its interaction with water and improve solubility.[8][9]
Experimental Protocol: pH-Solubility Profile Determination
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.[10]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the final measured pH of each saturated solution to determine the optimal pH range for solubilization.[11]
Expected Outcome: You will likely observe higher solubility at lower pH values where the imidazole nitrogen is protonated. This data will inform the appropriate buffer system for your experiments.
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][12] This reduction in solvent polarity lowers the interfacial tension between the solute and the solvent, facilitating dissolution.[12]
Experimental Protocol: Co-solvent Screening
-
Select a panel of pharmaceutically acceptable co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG).[13]
-
Prepare stock solutions of your compound in each co-solvent at a high concentration (e.g., 10-50 mM).
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add a small, fixed volume of the compound's co-solvent stock solution to each of the co-solvent-buffer mixtures.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2, 24 hours).
-
Quantify the solubility in promising co-solvent mixtures using the equilibrium solubility method described in the pH modification protocol.
Data Summary Table:
| Co-solvent | Concentration (v/v) | Visual Observation (24h) | Solubility (µg/mL) |
| DMSO | 1% | Clear | Quantify |
| 5% | Clear | Quantify | |
| Ethanol | 1% | Hazy | Quantify |
| 5% | Precipitate | Quantify | |
| PEG 400 | 5% | Clear | Quantify |
| 10% | Clear | Quantify |
Workflow for Co-solvent Selection:
Caption: Workflow for selecting an appropriate co-solvent.
Issue 2: Low and inconsistent oral bioavailability in animal studies.
This often stems from poor dissolution of the compound in the gastrointestinal tract, leading to variable absorption.[2] Advanced formulation strategies can address this by enhancing the dissolution rate.
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble drug molecules, like 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, forming inclusion complexes.[][17] This complexation effectively shields the hydrophobic part of the drug from water, increasing its apparent solubility and dissolution rate.[18]
Experimental Protocol: Cyclodextrin Complexation
-
Select suitable cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have high aqueous solubility and are pharmaceutically acceptable.[17]
-
Phase Solubility Study: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 0-50 mM). Add an excess of the compound to each solution. Equilibrate and measure the compound's concentration in the supernatant as described previously. A linear increase in solubility with cyclodextrin concentration (A_L type plot) indicates complex formation.
-
Preparation of the Complex (Kneading Method):
-
Place a calculated amount of cyclodextrin in a mortar.
-
Add a small amount of water to form a paste.
-
Gradually add the 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide powder and knead for 30-60 minutes.
-
Dry the resulting mass in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Characterize the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR).
-
Evaluate the dissolution rate of the complex compared to the unformulated drug.
Mechanism of Cyclodextrin Solubilization:
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Scientific Rationale: Amorphous solids lack the long-range molecular order of crystalline materials.[2] Consequently, they do not require energy to break the crystal lattice, leading to higher apparent solubility and faster dissolution rates.[5] A solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[19][20]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).
-
Choose a common volatile solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolve the 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide and the polymer in the solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Confirm the amorphous nature of the drug in the dispersion using DSC (absence of a melting peak for the drug) and PXRD (absence of characteristic crystalline peaks).
-
Perform dissolution studies to compare the release profile of the solid dispersion with the physical mixture and the pure drug.
Expected Dissolution Profiles:
| Formulation | % Drug Dissolved (15 min) | % Drug Dissolved (60 min) |
| Pure Drug | < 5% | < 10% |
| Physical Mixture (1:3) | ~15% | ~25% |
| Solid Dispersion (1:3) | > 60% | > 85% |
References
- Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Mavrantoni, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Schaefer, J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
Mavrantoni, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Ahmad, Z., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. [Link]
-
Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]
-
Roquette. (2025). How can cyclodextrins enhance solubility? CarboHydrate Chronicles S2E8. [Link]
-
Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Derle, D. V., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Kumar, S., & Singh, A. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. [Link]
-
JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. [Link]
-
S-H, Lee, et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]
-
University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. University of Mustansiriyah. [Link]
-
Al-Hamidi, H., et al. (2018). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
-
Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. [Link]
-
Bergström, C. A. S., et al. (2019). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Link]
-
Stachulak, A., & Sowa-Kuśmierczyk, M. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1H-imidazol-1-yl)acetamide. PubChem. [Link]
-
Chen, A., et al. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]
-
Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery (pp. 24-52). [Link]
-
Patel, K., & Patel, N. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Patel, J., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. Asian Journal of Pharmaceutical Sciences. [Link]
-
Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
-
Cheméo. (n.d.). Acetamide (CAS 60-35-5). Cheméo. [Link]
-
Kumar, V., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
FooDB. (2010). Showing Compound Acetamide (FDB008298). FooDB. [Link]
-
ChemSynthesis. (n.d.). N-[5-(1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]acetamide. ChemSynthesis. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. scispace.com [scispace.com]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
preventing deiodination during imidazole acetamide synthesis
Topic: Preventing Deiodination in Iodoimidazole Scaffolds
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: Provide mechanistic insights and validated protocols to retain iodine functionalization during the synthesis of imidazole acetamides.
Diagnostic & Strategy Hub
Status: System Operational Core Issue: The C–I bond in imidazole is chemically labile. It is susceptible to hydrodeiodination (during reduction), protodeiodination (in strong acids), and oxidative addition (with transition metals).
1.1. Diagnostic Flowchart: Identify Your Failure Mode
Use this logic tree to pinpoint where the deiodination is occurring in your workflow.
Figure 1: Decision tree for diagnosing the root cause of iodine loss during imidazole functionalization.
Critical Troubleshooting (Q&A)
This section addresses specific user scenarios derived from common experimental failures.
Q1: I am trying to synthesize N-(4-iodo-1H-imidazol-5-yl)acetamide by reducing 4-iodo-5-nitroimidazole. When I use Pd/C and H₂, the iodine vanishes. Why?
A: You are experiencing Catalytic Hydrodeiodination .
-
The Mechanism: Palladium is an excellent catalyst for the oxidative addition of C–X bonds. In the presence of hydrogen gas, the Pd inserts into the C–I bond (which is weaker than C–Br or C–Cl) and subsequently eliminates HI, replacing the iodine with a hydrogen atom.
-
The Fix: You must use a chemoselective chemical reductant that operates via electron transfer rather than catalytic hydrogenation.
-
Recommended: Iron powder (Fe) with Ammonium Chloride (
) in EtOH/Water. -
Alternative: Sodium Dithionite (
) or Tin(II) Chloride ( ). -
Avoid: Pd/C, PtO₂, and Raney Nickel.
-
Q2: During the N-alkylation of 4-iodoimidazole with 2-chloroacetamide, I see significant degradation and "tars" instead of my product.
A: This is likely due to Thermal Instability or Base-Induced Disproportionation .
-
The Mechanism: 4-iodoimidazoles are prone to polymerization or radical decomposition under harsh basic conditions (e.g., NaH, KOH at reflux). Furthermore, the N-alkylation of 4(5)-substituted imidazoles faces regioselectivity issues (N1 vs. N3).[1]
-
The Fix: Use "Soft" alkylation conditions.
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).
-
Temperature: Keep strictly below 60°C. Room temperature is preferred if reactivity allows.
-
Q3: Can I use acid chlorides to form the acetamide bond on an amino-iodoimidazole?
A: Yes, but proceed with caution regarding Protodeiodination .
-
The Mechanism: While the amide coupling itself is safe, the generation of HCl byproduct during the reaction with acetyl chloride can locally lower the pH. If heated, this acidic environment can facilitate the protonation of the imidazole ring at the carbon bearing the iodine, leading to iodine loss.
-
The Fix: Always include a scavenger base (e.g., DIPEA or Pyridine) before adding the acid chloride. Alternatively, use an anhydride (
) or a coupling reagent (HATU/EDC) to avoid strong acid generation entirely.
Optimized Protocols (SOPs)
SOP 1: Chemoselective Reduction of 4-Iodo-5-nitroimidazole
Target: Converting Nitro to Amine without touching the Iodine.
Reagents:
-
Substrate: 4-iodo-5-nitroimidazole (1.0 equiv)
-
Reductant: Iron Powder (5.0 equiv, <325 mesh)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (4:1 ratio)
Procedure:
-
Dissolution: Dissolve the nitroimidazole in the EtOH/Water mixture.
-
Activation: Add
and stir for 5 minutes. -
Reduction: Add Iron powder in one portion.
-
Heating: Heat to 70°C (Do not reflux vigorously). Monitor by TLC/LCMS.
-
Note: Reaction typically completes in 1–2 hours.
-
-
Workup (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Do not store the free amine for long periods; it is unstable. Proceed immediately to acetylation.
SOP 2: Regioselective N-Alkylation
Target: Attaching the acetamide tail to the Nitrogen.
Reagents:
-
Substrate: 4-iodoimidazole[2]
-
Electrophile: 2-chloroacetamide (1.1 equiv)
-
Base:
(1.5 equiv) -
Solvent: Anhydrous DMF
Procedure:
-
Deprotonation: Dissolve imidazole in DMF. Add
. Stir at Room Temperature (RT) for 30 mins. -
Addition: Add 2-chloroacetamide dropwise (if liquid) or portion-wise.
-
Reaction: Stir at RT for 12–24 hours.
-
Troubleshooting: If conversion is <10% after 4 hours, warm to 40°C. Do not exceed 60°C.
-
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Reference Data: Reagent Compatibility Matrix
| Reagent Class | Reagent Example | Compatibility with C–I Bond | Risk Factor |
| Reducing Agent | Incompatible | High risk of Hydrodeiodination. | |
| Reducing Agent | Fe / | Compatible | Safe. Standard method. |
| Reducing Agent | Compatible | Safe, but workup is tedious (emulsions). | |
| Reducing Agent | Conditional | Generally safe, but can reduce C-I if transition metals are present. | |
| Base | NaH (Sodium Hydride) | Risk | High basicity can cause degradation/elimination. |
| Base | Compatible | Preferred for alkylation.[1] | |
| Coupling Agent | HATU / EDC | Compatible | Safe for amide bond formation. |
| Acid | Conc.[3][4] HCl / Reflux | Incompatible | Risk of Protodeiodination. |
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the nitro-reduction step, highlighting the specific mechanism of failure (Pd-catalyzed) versus success (Fe-mediated).
Figure 2: Mechanistic divergence between catalytic hydrogenation (failure) and chemical reduction (success).
References
-
Regioselective Alkylation: Paul, S., et al. "Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in Water."[5] The Journal of Organic Chemistry, vol. 89, no.[5] 3, 2024, pp. 1492–1504.
-
Synthesis of Imidazole Carboxylates: Helal, C. J., and Lucas, J. C. "A Concise and Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates."[6] Organic Letters, vol. 4, no.[4][6] 23, 2002, pp. 4133–4134.[6]
-
Nitro Reduction Mechanism: McClelland, R. A., et al. "2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles."[7] Biochemical Pharmacology, vol. 33, no.[7] 2, 1984, pp. 303–309.[7]
-
Protodeiodination Insights: Choguill, H. S., and Ridd, J. H.[8] "The mechanism of protodeiodination of p-iodoaniline." Journal of the Chemical Society, 1961, pp. 822-827.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in Water [organic-chemistry.org]
- 6. A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 175. The mechanism of protodeiodination of p-iodoaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4,5-Diiodoimidazole Alkylation Optimization
Ticket ID: #DI-ALK-001 Subject: Yield Optimization & Troubleshooting for N-Alkylation of 4,5-Diiodoimidazole Status: Open Assigned Specialist: Senior Application Scientist
Part 1: Core Technical Analysis (The "Why")
Welcome to the Technical Support Center. You are likely encountering low yields or incomplete conversion when attempting to alkylate 4,5-diiodoimidazole .
To solve this, we must first understand the substrate's unique electronic profile. Unlike unsubstituted imidazole, 4,5-diiodoimidazole presents a specific "push-pull" conflict:
-
Acidity (The "Push"): The two iodine atoms are electron-withdrawing (Inductive effect,
). This stabilizes the imidazolyl anion, making the N-H proton significantly more acidic ( ) compared to unsubstituted imidazole ( ). Deprotonation is easy. -
Nucleophilicity (The "Pull"): The same electron-withdrawing effect that aids deprotonation dramatically reduces the electron density on the nitrogen lone pair. Furthermore, the large iodine atoms create a "steric wall" around the nucleophilic site. Alkylation is difficult.
The Optimization Strategy: Because the anion is a "lazy" nucleophile, you cannot rely on standard mild conditions used for simple imidazoles. You must drive the reaction kinetically using polar aprotic solvents and, often, stronger bases or elevated temperatures, while carefully monitoring for deiodination.
Part 2: Optimized Protocols
We recommend Method A as the starting point for reactive electrophiles (benzyl bromides, methyl iodide). Use Method B for unreactive electrophiles or if Method A fails.
Method A: The "Cesium Effect" (Standard)
Best for: Reactive alkyl halides, preventing over-alkylation.
Reagents:
-
Base: Cesium Carbonate (
) (1.5 – 2.0 eq) -
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
-
Electrophile: Alkyl Halide (1.1 – 1.2 eq)
Protocol:
-
Dissolution: Dissolve 4,5-diiodoimidazole in anhydrous DMF under
atmosphere. -
Activation: Add
. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn yellow; this is the anion forming. -
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at RT for 4-16 hours. If TLC shows <50% conversion after 4 hours, heat to
. -
Workup: Pour into ice water. If solid precipitates, filter and wash with water (ideal). If oil forms, extract with EtOAc.
Method B: The "Forced Kinetic" (Aggressive)
Best for: Secondary alkyl halides, hindered systems, or low-yield cases.
Reagents:
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)
-
Solvent: Anhydrous THF or DMF (0.1 M)
-
Temperature:
to RT
Protocol:
-
Setup: Flame-dry glassware. Cool anhydrous DMF/THF to
. -
Deprotonation: Add NaH portion-wise.[2][3] Evolution of
gas will be vigorous. Stir 30 mins at , then 30 mins at RT. -
Alkylation: Cool back to
. Add alkylating agent.[3][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Completion: Warm to RT (or
if necessary) and monitor.
Part 3: Troubleshooting Logic (Decision Tree)
If your yield is low, follow this logic flow to identify the bottleneck.
Caption: Diagnostic workflow for identifying yield loss in 4,5-diiodoimidazole alkylation.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why is my reaction stalling at 50% conversion even with excess alkyl halide? A: This is likely due to the "Common Ion Effect" or ion-pairing. The potassium or sodium cation pairs tightly with the diiodoimidazolyl anion, shielding it.
-
Fix: Switch to Cesium Carbonate (
) . The large Cesium cation ( ) dissociates more readily in DMF, leaving the imidazolyl anion "naked" and more reactive. Alternatively, add a crown ether (18-crown-6) if using potassium bases.
Q2: I see a new spot on TLC that is very polar. Did I over-alkylate? A: Yes, you likely formed the imidazolium salt (quaternization). While the iodine atoms provide steric hindrance, highly reactive electrophiles (like methyl iodide) can still attack the second nitrogen.
-
Fix: Ensure you are using exactly 1.0–1.1 equivalents of the alkylating agent. Do not use large excesses "just to be safe."
Q3: Can I use Acetone/K2CO3 (reflux)?
A: Generally, no. While this works for simple imidazoles, 4,5-diiodoimidazole is poorly soluble in acetone, and the reflux temperature (
Q4: My product disappears during the aqueous workup. A: 4,5-diiodoimidazoles can be surprisingly acidic. If your workup is too basic (e.g., strong NaOH wash), the product might be deprotonated (if N-H remains) or hydrolyzed. If it is too acidic, the pyridine-like nitrogen protonates, making it water-soluble.
-
Fix: Keep the workup pH neutral (pH 7-8). Use a buffer if necessary. For extraction, use a mixture of DCM:MeOH (95:5) to recover polar derivatives.
Part 5: Quantitative Data Summary
| Variable | Condition A (Mild) | Condition B (Aggressive) | Impact on 4,5-Diiodo System |
| Base | NaH / LiHMDS | ||
| Solvent | DMF / NMP | THF / DMF | DMF is required to solubilize the lipophilic diiodo substrate. |
| Temp | Heat ( | ||
| Yield | 60-85% (Typical) | 70-90% (Variable) | NaH gives higher conversion but higher risk of side reactions. |
References
-
BenchChem. (2025).[3][4][6] Protocol for N-Alkylation of 4-iodo-1H-imidazole. Link
-
ChemicalBook. (2025). 4,5-Diiodo-1H-imidazole Properties and Safety. Link
-
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Org. Synth. 2021, 98, 171-193. Link
-
Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Link
Sources
- 1. 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
troubleshooting N-alkylation vs C-alkylation in diiodoimidazoles
Technical Support Center: Diiodoimidazole Functionalization Ticket ID: #DI-ALK-45-001 Subject: Troubleshooting N-Alkylation vs. C-Alkylation in Diiodoimidazoles Status: Open Assigned Specialist: Senior Application Scientist[1]
Triage & Diagnostic Matrix
Welcome to the Diiodoimidazole Functionalization Support Center. Functionalizing 4,5-diiodoimidazole (and its isomers) presents a unique dichotomy: N-alkylation is the thermodynamic and kinetic preference under standard basic conditions, while C-alkylation requires specific organometallic orchestration to avoid side reactions like the "Halogen Dance" (halogen migration) or de-iodination.
Use the decision matrix below to identify your specific workflow and failure mode.
Figure 1: Diagnostic Decision Tree for Diiodoimidazole Alkylation workflows.
Module A: Troubleshooting N-Alkylation
Context: The pKa of 4,5-diiodoimidazole is approximately 10–12 (more acidic than imidazole due to electron-withdrawing iodines).[1] N-alkylation proceeds via nucleophilic substitution (
Common Failure Modes & Solutions
Q1: The reaction stalls at 50% conversion. Adding more alkyl halide doesn't help. [1]
-
Root Cause: Base Poisoning or Solubility. 4,5-diiodoimidazole is poorly soluble in non-polar solvents.[1] If using
in acetone/MeCN, the surface of the inorganic base may be coated with halide salts (KI/KBr), stopping the reaction. -
The Fix:
Q2: I am obtaining a mixture of products. Is it C-alkylation?
-
Root Cause: It is likely N,N'-dialkylation (Quaternization) , not C-alkylation.[1] If you use excess alkyl halide and high heat, the neutral N-alkyl product acts as a nucleophile again, attacking a second equivalent of alkyl halide to form the imidazolium salt.
-
The Fix:
-
Stoichiometry Control: Use exactly 1.0–1.1 equivalents of alkyl halide.
-
Temperature: Run at 0°C to RT. Do not reflux unless the electrophile is extremely unreactive.[1]
-
Q3: Regioselectivity—I have 2,4-diiodoimidazole, and I need specific N1-alkylation.
-
Mechanism: In asymmetric imidazoles, two tautomers exist.[1] Alkylation usually favors the less sterically hindered nitrogen (kinetic control) or the nitrogen that leads to the most stable thermodynamic product (often N1 for electron-withdrawing groups).
-
The Fix:
Module B: Troubleshooting C-Alkylation (The "Danger Zone")
Context: Direct C-alkylation of diiodoimidazoles via Friedel-Crafts is impossible due to the electron-deficient ring.[1] You must use Lithiation (Halogen-Metal Exchange) .[1]
CRITICAL WARNING: The bond strength of
Protocol: C2-Alkylation with Iodine Retention
Q: I tried to lithiate C2 with n-BuLi to add a methyl group, but I lost the Iodine at C5. Why?
- Instead of removing the proton at C2, the Lithium swapped with the Iodine.
-
The Fix: You must use a base that is non-nucleophilic and highly basic (a "Base," not a "Nucleophile").
-
Recommended Reagent: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1]
-
Conditions: -78°C in THF. These bulky bases remove the C2 proton without attacking the Iodine.
-
Q: I got N-alkylation instead of C-alkylation.
-
Root Cause: The N-H proton is the most acidic site (pKa ~12). Any base will deprotonate Nitrogen first.[1] The resulting N-anion is protected from further reaction at Carbon due to charge repulsion (dianions are hard to form).[1]
-
The Fix: Protect Nitrogen First.
-
Step 1: Protect N1 with SEM, MOM, or BOM (requires NaH + SEM-Cl).[1]
-
Step 2: Lithiate C2 using LDA/-78°C.
-
Step 3: Quench with Electrophile.
-
Step 4: Deprotect.
-
Visualizing the Competition: Exchange vs. Deprotonation
Figure 2: The competition between Iodine exchange (caused by n-BuLi) and C2-deprotonation (achieved by LDA).[1]
Analytical Validation: Proving Structure
How do you confirm if you have N-alkylated or C-alkylated (or lost an iodine)?
| Feature | N-Alkylation (Desired) | C-Alkylation (Rare/Specific) | Iodine Loss (Side Reaction) |
| 1H NMR (Ring) | C2-H signal remains. Usually a singlet around 7.5–8.0 ppm .[1] | C2-H signal disappears. Replaced by alkyl group signals. | New aromatic proton appears (usually doublet or broad singlet) upfield of the original signals. |
| 13C NMR | N-Alkyl carbon appears at 30–50 ppm . | C-Alkyl carbon appears, ring carbon shift changes significantly.[1] | Carbon attached to I (usually ~80-90 ppm) shifts downfield to ~120-130 ppm (C-H).[1] |
| HMBC | Correlation between Alkyl protons and C2/C5 of the ring. | Strong correlation between Alkyl protons and adjacent ring carbons.[1][6] | N/A |
| Mass Spec | M+ (Alkyl) | M+ (Alkyl) | M - 126 (Loss of Iodine) |
Frequently Asked Questions (FAQ)
Q: Can I use Grignard reagents for C-alkylation? A: Not directly on the protonated imidazole.[1] However, you can perform an Iodine-Magnesium exchange using i-PrMgCl (Turbo Grignard) on a protected diiodoimidazole.[1] This will selectively exchange the Iodine at C5 (or C4) for Magnesium, allowing you to add an electrophile at the position where the iodine was. This is different from C2-alkylation.[1]
Q: Why is my N-alkylation yield low with Potassium Carbonate (
Q: I see a "Halogen Dance" mentioned in literature. What is that? A: Upon lithiation of a poly-halogenated imidazole, the lithium can "migrate" to a different position, moving the halogen with it. This is thermodynamically driven to place the lithium at the most stable position (usually adjacent to the heteroatom) and the halogen at the least hindered position. To prevent this, keep reactions below -70°C and quench immediately.[1]
References
-
BenchChem. (2025).[1][2] Protocol for N-Alkylation of 4-iodo-1H-imidazole. Retrieved from
-
Beilstein J. Org.[1] Chem. (2021).[1][3][7] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein-Institut.[1] Retrieved from
-
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Org. Synth. 2021, 98, 171-193.[1][3] Retrieved from [1]
-
Bordwell, F.G. (n.d.).[1][7] Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from
-
Eriksen, B. L., et al. (2001).[1] Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation. J. Org.[1][8] Chem. Retrieved from
Sources
- 1. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification Strategies for 4,5-Diiodoimidazole Contamination
Executive Summary
Removing unreacted 4,5-diiodoimidazole (CAS: 15813-09-9) presents a unique challenge compared to standard imidazole purifications. While unsubstituted imidazole is easily removed via acidic washes (protonating the basic nitrogen), the presence of two iodine atoms at the 4 and 5 positions fundamentally alters the molecule's electronic profile.
The electron-withdrawing nature of the iodine substituents significantly lowers the pKa of the N-H proton, rendering the molecule more acidic and less basic than its parent scaffold. Consequently, standard acid washes often fail to sequester it into the aqueous phase.[1]
This guide details three field-proven protocols to isolate your target product, prioritizing chemoselective extraction based on pKa modulation.
Module 1: The "Reverse" Extraction (Recommended)[1]
Principle: Unlike simple imidazoles, 4,5-diiodoimidazole possesses an appreciably acidic proton (estimated pKa ~8–10).[1] By utilizing a basic aqueous wash, we deprotonate the unreacted starting material, converting it into its water-soluble sodium salt (imidazolate anion). If your product is N-alkylated (lacking an acidic proton), it will remain in the organic phase.
Reagents Required
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]
-
Base: 1.0 M Sodium Hydroxide (NaOH).[1] Note: Bicarbonate is often too weak.[1]
-
Brine: Saturated NaCl solution.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (preferred) or DCM. Use approximately 10–20 mL solvent per gram of crude.[1]
-
The "Reverse" Wash:
-
Add 1.0 M NaOH (1:1 volume ratio with organic layer).
-
Shake vigorously for 2–3 minutes. The 4,5-diiodoimidazole converts to its sodium salt (
) and partitions into the aqueous layer.
-
-
Phase Separation: Allow layers to settle.[1] Collect the organic layer (contains your product).[1]
-
Repeat: Perform the NaOH wash a second time to ensure complete removal.[1]
-
Neutralization (Crucial): Wash the organic layer once with Brine to remove excess base and break any emulsions.[1]
-
Drying: Dry over
, filter, and concentrate.
Validation Check (TLC)
-
Spot 1: Crude mix.
-
Spot 2: Organic layer after Wash 1.[1]
-
Spot 3: Aqueous layer (acidified to pH 5).[1]
-
Observation: The UV-active spot corresponding to 4,5-diiodoimidazole should migrate entirely to Spot 3.
Module 2: Precipitation & Trituration
Principle: 4,5-Diiodoimidazole exhibits poor solubility in non-polar solvents (Hexanes, Pentane) and chlorinated solvents (DCM) compared to many "greasy" N-alkylated products. We can exploit this solubility differential to crash out the impurity.
Solubility Profile
| Solvent | 4,5-Diiodoimidazole Solubility | Target Product Solubility (Typical) |
| Water (Neutral) | Insoluble | Variable |
| Water (Basic) | Soluble (as anion) | Insoluble (usually) |
| Methanol/DMF | Soluble | Soluble |
| DCM | Moderate/Low | High |
| Hexanes | Insoluble | Moderate/Low |
Protocol: The DCM/Hexane Trituration
-
Concentrate your crude reaction mixture to dryness.[1]
-
Redissolve the residue in a minimal amount of DCM (just enough to solubilize the oil/solid).[1]
-
Slowly add Hexanes (or Pentane) while stirring until the solution turns slightly cloudy.
-
Cool the flask in an ice bath (
) for 30 minutes. -
Filtration: The 4,5-diiodoimidazole often precipitates as a beige/off-white solid.[1] Filter this off.
-
Filtrate Recovery: Your product remains in the mother liquor.[1]
Module 3: Troubleshooting Logic & Visualization
The following diagram illustrates the decision logic for selecting the correct purification route based on your product's chemistry.
Caption: Decision matrix for selecting the optimal purification strategy based on product functionality.
Frequently Asked Questions (FAQs)
Q1: I tried washing with 1M HCl, but the diiodoimidazole remained in the organic layer. Why?
A: This is a classic issue. The two iodine atoms are electron-withdrawing groups (EWG).[1] They pull electron density away from the imidazole ring, making the basic nitrogen (
Q2: My product is also an imidazole. Won't the base wash remove it too? A: Only if your product still has a free N-H proton on the imidazole ring.[1] If you have performed an N-alkylation (substituting the proton with an alkyl group), your product is no longer acidic.[1] It will stay in the organic layer while the unreacted starting material (which still has the N-H) is deprotonated and extracted into the water.[1]
Q3: The 4,5-diiodoimidazole is co-eluting with my product on silica. What gradient should I use? A: 4,5-Diiodoimidazole can "tail" on silica due to hydrogen bonding with silanols.[1]
-
Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica surface.[1]
-
Gradient: Start with a very non-polar mix (e.g., 5% EtOAc in Hexanes) and ramp slowly. The diiodoimidazole is generally less polar than many functionalized products, but its H-bond donor ability can make it stick.
Q4: Is 4,5-diiodoimidazole sensitive to light? A: Yes. Iodinated imidazoles can undergo photo-deiodination, turning samples purple/brown due to iodine release.[1] Perform purifications in low light or wrap columns/flasks in aluminum foil.[1] If your crude is purple, wash with 10% Sodium Thiosulfate before attempting the pH extractions.[1]
References
-
Acidity of Substituted Imidazoles: Walba, H., & Isensee, R. W. (1961).[1] Acidity constants of some imidazole derivatives. The Journal of Organic Chemistry, 26(8), 2789-2791. Link[1]
-
Synthesis and Properties: B. S. Jursic & Z.[1] Zdravkovski. (1994).[1] A simple preparation of 4,5-diiodoimidazole.[3][4] Synthetic Communications, 24(11), 1575-1582.[1] Link[1]
-
Purification Protocols: BenchChem Technical Guides. (2025). Synthesis of 2-Isopropyl-4,5-diiodoimidazole. Link[1]
-
pKa Data Compilation: Evans, D. A., & Ripin, D. H. (2005).[1] pKa Table. Harvard University. Link
Sources
Technical Support Center: Solving Solubility Challenges in NMR Analysis of Diiodo Acetamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet frustrating challenge: achieving adequate solubility of diiodo acetamides for high-quality Nuclear Magnetic Resonance (NMR) analysis. Poor solubility can lead to low signal-to-noise ratios, broad peaks, and ultimately, ambiguous structural data. Here, we will explore the root causes of these issues and provide a systematic approach to overcoming them.
Troubleshooting Guide: Immediate Solutions for Common Problems
This section addresses the most frequent and urgent issues encountered during the NMR analysis of diiodo acetamides.
Question: My diiodo acetamide is insoluble in common deuterated solvents like chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6). What is my next step?
Answer: This is a very common issue. The high molecular weight and crystalline nature of many diiodo acetamides contribute to their low solubility. When standard solvents fail, a systematic approach is necessary.
First, it's crucial to understand the properties of your compound. Diiodo acetamides are often large, planar molecules that can pack tightly in a crystal lattice, making it difficult for solvent molecules to break them apart.
Your immediate next steps should involve a step-wise escalation in solvent strength and technique:
-
Attempt dissolution in stronger, more polar aprotic solvents. If you have already tried DMSO-d6, consider deuterated N,N-dimethylformamide (DMF-d7) or deuterated pyridine (Pyridine-d5). These solvents have high boiling points and are excellent at dissolving a wide range of organic compounds.[1][2]
-
Employ a co-solvent system. A mixture of solvents can often achieve what a single solvent cannot. A common approach is to add a small amount of a highly polar solvent to a less polar one. For example, a mixture of CDCl3 and a few drops of methanol-d4 (CD3OD) can sometimes disrupt the crystal lattice enough to allow dissolution.
-
Gentle heating and sonication. Applying gentle heat can increase the solubility of your compound. However, be cautious as diiodo acetamides can be thermally labile. Use a heat gun or a water bath to warm the NMR tube while periodically vortexing or sonicating. Always check for signs of degradation, such as a color change. After heating, ensure the sample remains in solution at the probe temperature.[3]
Question: I managed to dissolve my compound with heating, but the NMR peaks are broad and poorly resolved. Is this still a solubility issue?
Answer: Yes, this is a classic sign of aggregation. Even when a compound appears to be dissolved, it may exist as small aggregates or oligomers in solution. This slow tumbling in the magnetic field leads to faster relaxation and, consequently, broader peaks.
To address this, you can try:
-
Higher Temperatures: Acquiring the NMR spectrum at an elevated temperature can break up these aggregates and increase the tumbling rate, leading to sharper signals.[4][5] Most modern NMR spectrometers are equipped with variable temperature units.[3] Always ensure your solvent's boiling point is well above the temperature you plan to use.[3]
-
More Dilute Sample: While it may seem counterintuitive, preparing a more dilute sample can sometimes favor the monomeric species, leading to better resolution. This is a trade-off, as you will sacrifice signal-to-noise.
-
Solvent Titration: In an NMR tube containing your compound in a solvent where it is poorly soluble but shows some signal, you can titrate in a co-solvent in which it is highly soluble while monitoring the spectrum. This can help you find the optimal solvent mixture for monomerization.
Question: I'm concerned about the stability of my diiodo acetamide in reactive solvents like DMSO-d6, especially at higher temperatures. Are there alternatives?
Answer: This is a valid concern. While DMSO is a powerful solvent, it can react with certain compounds, especially in the presence of impurities or at elevated temperatures.[6][7][8][9][10]
For sensitive compounds, consider these less reactive options:
-
Deuterated Dichloromethane (CD2Cl2): This is a good alternative to CDCl3 with a slightly different polarity.
-
Deuterated Benzene (C6D6) or Toluene-d8: These aromatic solvents can induce different chemical shifts (the "aromatic solvent-induced shift" or ASIS effect) that may help resolve overlapping signals. They are also less reactive than DMSO.
-
Deuterated Ionic Liquids: These are a newer class of NMR solvents that can dissolve a wide range of compounds and are often highly stable.[11][12][13][14] They can be particularly useful for compounds that are insoluble in all common molecular solvents.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions regarding the NMR analysis of diiodo acetamides.
Why are diiodo acetamides often so difficult to dissolve?
The poor solubility of diiodo acetamides stems from a combination of their chemical and physical properties:
-
High Molecular Weight: The two iodine atoms add significant mass to the molecule.
-
Strong Intermolecular Forces: The acetamide group can participate in hydrogen bonding, leading to strong intermolecular interactions. The large, polarizable iodine atoms also contribute to strong van der Waals forces.
-
Crystal Packing: The often planar nature of these molecules allows for efficient packing into a stable crystal lattice, which requires a significant amount of energy to disrupt.
What is the best initial solvent screening strategy for a new diiodo acetamide?
A systematic screening process is the most efficient approach:
-
Start with the most common and least polar solvent, CDCl3 .[1]
-
If that fails, move to a more polar aprotic solvent like acetone-d6 .
-
If solubility is still an issue, consider other strong solvents like DMF-d7 or pyridine-d5 .
-
If none of the above work at room temperature, begin exploring the techniques described in the troubleshooting section, such as co-solvents and heating.
How much sample should I use for NMR analysis?
For a standard 1H NMR, a concentration of 2-10 mg of your compound in 0.6-1.0 mL of deuterated solvent is typically recommended.[1] However, for poorly soluble compounds, you may need to start with a smaller amount and gradually add more until you see saturation.
Can I use non-deuterated solvents for my NMR analysis?
While it is possible to run NMR in non-deuterated solvents, it is generally not recommended for 1H NMR.[15] The large proton signals from the solvent will overwhelm the signals from your compound. However, for other nuclei like 13C or 15N, it is more feasible, though you will lose the ability to use the deuterium signal for locking the magnetic field. A common workaround is to use a coaxial insert containing a deuterated solvent for locking.[15][16]
Data & Protocols
Table 1: Properties of Common Deuterated Solvents for NMR
| Solvent | Residual 1H Peak (ppm) | 13C Signal (ppm) | Boiling Point (°C) | Key Properties |
| Chloroform-d (CDCl3) | 7.26 | 77.16 | 61.2 | Good for many organic compounds, easy to remove.[1] |
| Acetone-d6 | 2.05 | 29.84, 206.26 | 56.0 | More polar than CDCl3. |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | 2.50 | 39.52 | 189.0 | Highly polar, dissolves a wide range of compounds.[1][2] |
| Methanol-d4 (CD3OD) | 3.31, 4.87 (OH) | 49.00 | 64.7 | Polar, protic solvent. Can be a good co-solvent. |
| N,N-Dimethylformamide-d7 (DMF-d7) | 8.03, 2.92, 2.75 | 163.1, 35.2, 30.1 | 153.0 | Strong polar aprotic solvent. |
| Pyridine-d5 | 8.74, 7.58, 7.22 | 150.35, 135.91, 123.87 | 115.0 | Can dissolve many polar compounds.[2] |
Note: Chemical shifts can vary slightly depending on temperature, concentration, and other solutes.[17]
Experimental Protocol: Preparing a Diiodo Acetamide Sample Using a Co-Solvent System
This protocol outlines the steps for preparing an NMR sample of a poorly soluble diiodo acetamide using a chloroform-d and methanol-d4 co-solvent system.
Materials:
-
Diiodo acetamide compound (2-5 mg)
-
NMR tube
-
Chloroform-d (CDCl3)
-
Methanol-d4 (CD3OD)
-
Pipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh 2-5 mg of the diiodo acetamide directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl3 to the NMR tube.
-
Cap the tube and vortex for 30 seconds. Observe for dissolution.
-
If the compound has not fully dissolved, place the NMR tube in a sonicator bath for 2-5 minutes.
-
If solid material is still present, add CD3OD dropwise (approximately 10-20 µL at a time) using a pipette.
-
After each addition of CD3OD, cap the tube and vortex for 30 seconds. Continue this process until the compound is fully dissolved.
-
Once dissolved, the sample is ready for NMR analysis. Note the final ratio of CDCl3 to CD3OD for your records.
Visualization of Workflow
Diagram 1: Decision Tree for Troubleshooting Solubility Issues
The following diagram provides a logical workflow for addressing solubility problems with diiodo acetamides in NMR analysis.
Caption: A decision tree for systematically troubleshooting diiodo acetamide solubility for NMR.
References
-
Chemsrc. (n.d.). Diiodoacetamide. Retrieved February 15, 2026, from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved February 15, 2026, from [Link]
-
Hussain, F. H. S., Konovalov, D. A., & Habtemariam, S. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? ResearchGate. Retrieved February 15, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Deuterium NMR spectroscopy is a versatile and economical tool for monitoring reaction kinetics in ionic liquids. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Iodoacetamide. PubChem. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). Hydrogen Bonds in Ionic Liquids Revisited: 35/37Cl NMR Studies of Deuterium Isotope Effects in 1-n-Butyl-3-Methylimidazolium Chloride. The Journal of Physical Chemistry B. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2023, July 31). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. Retrieved February 15, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 15, 2026, from [Link]
-
ANSTO. (2022, November 22). Deuterated ionic liquids. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (2021, December 7). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). A Protocol for Regulating Protein Liquid–Liquid Phase Separation Using NMR-Guided Mutagenesis. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2021, October 26). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2022, May 1). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Iodoacetamide (CAS 144-48-9). Retrieved February 15, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 15, 2026, from [Link]
-
Bruker. (n.d.). High Temperature NMR. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. Retrieved February 15, 2026, from [Link]
-
University of Colorado, Boulder. (n.d.). Solvents for NMR spectroscopy. Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 15, 2026, from [Link]
-
Ovid. (n.d.). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. Retrieved February 15, 2026, from [Link]
-
Reddit. (2018, December 4). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. r/chemistry. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions. Retrieved February 15, 2026, from [Link]
-
Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). Solubility of Iodine in Dimethylsulfoxide. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016, October 25). How to record NMR for organic compound which is not soluble in common deuterated solvents? Retrieved February 15, 2026, from [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Stability of screening compounds in wet DMSO. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2008, January). DMSO Increases Radioiodination Yield of Radiopharmaceuticals. Applied Radiation and Isotopes, 66(1), 50-9. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved February 15, 2026, from [Link]
-
OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 15, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved February 15, 2026, from [Link]
Sources
- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deuterium NMR spectroscopy is a versatile and economical tool for monitoring reaction kinetics in ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ansto.gov.au [ansto.gov.au]
- 14. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. labs.chem.byu.edu [labs.chem.byu.edu]
Technical Support Center: 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
The following Technical Support Center guide is designed for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide , a specialized heterocyclic intermediate often utilized in the synthesis of bioactive scaffolds (e.g., BACE1 inhibitors) or as a precursor for radiolabeling.[1]
Status: Operational | Tier: Level 3 (Senior Research Support)[1]
Core Stability Profile & Physicochemical Data
Use this section to validate your material before troubleshooting.
| Property | Specification / Behavior |
| Chemical Formula | C₅H₅I₂N₃O |
| Molecular Weight | ~376.92 g/mol |
| Appearance | White to off-white crystalline solid.[1] Warning: Yellow/brown tint indicates iodine liberation. |
| Melting Point | 178–182°C (Predicted/Analogous). Note: Often decomposes upon melting. |
| Thermal Limit (T_max) | < 60°C for prolonged processing. Rapid decomposition >150°C. |
| Photosensitivity | High. The C-I bond is labile to UV/Visible light. |
| Solubility | Soluble in DMSO, DMF. Poorly soluble in water, DCM, and Hexanes. |
| Hygroscopicity | Low to Moderate (Amide tail can H-bond with atmospheric moisture).[1] |
Troubleshooting Guide (FAQ & Diagnostics)
Category A: Thermal & Photolytic Degradation[1]
Q: My sample has turned from white to a pale yellow/pink. Is it still usable? A: This is the hallmark of deiodination .
-
Cause: Exposure to light or heat (>40°C) causes homolytic cleavage of the Carbon-Iodine (C-I) bond at the 4 or 5 position of the imidazole ring. The color comes from elemental iodine (
) or radical recombination byproducts. -
Impact: If the color is faint, purity may still be >98%. If the sample is brown or purple, significant degradation has occurred.
-
Action: Perform a quick TLC (MeOH:DCM 1:9). If the main spot is intact with only a baseline smear, recrystallize from Ethanol/DMF. Always store in amber vials wrapped in foil.
Q: Can I heat this compound to reflux in DMF (153°C) for a substitution reaction? A: Not recommended.
-
Reasoning: While the imidazole ring is aromatic and stable, the C-I bonds are weak. Prolonged heating above 120°C promotes "iodine migration" (scrambling) or elimination, leading to des-iodo impurities (mono-iodo species).[1]
-
Solution: Use lower-temperature activation methods (e.g., catalytic coupling at 60–80°C) or microwave irradiation for short bursts (<10 min) to minimize thermal exposure time.[1]
Category B: Solubility & Handling
Q: The compound precipitates when I add water to my DMSO stock solution. A: This is expected behavior.
-
Mechanism: The 4,5-diiodo substitution renders the imidazole ring highly lipophilic (greasy), counteracting the polarity of the acetamide tail.
-
Protocol: For biological assays, keep the final DMSO concentration <1% but ensure the initial dilution is into a buffer containing a surfactant (e.g., 0.1% Tween-80) to prevent crashing out.
Q: I see an extra peak in LC-MS at M-127. What is this? A: This confirms thermal instability in the ion source or solution degradation.
-
Diagnosis: M-127 corresponds to the loss of one Iodine atom.
-
Fix: Lower your MS source temperature (Desolvation Temp < 350°C). If the peak persists in UV trace, your sample has chemically degraded (see Category A).
Critical Mechanisms: Why Stability Fails
Understanding the "Why" allows you to predict failure points in new protocols.
The stability of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is governed by the tension between the electron-rich imidazole ring and the weak C-I bonds.[1]
Degradation Pathway Diagram
Figure 1: Primary decomposition pathways. The red path (Homolysis) is the most common failure mode during storage and heating.
Validated Experimental Protocols
Protocol A: Safe Recrystallization (Purification)
Use this if your compound has discolored.[1]
-
Dissolution: Dissolve 1.0 g of crude material in a minimum amount of DMF (approx. 2–3 mL) at 60°C. Do not exceed 80°C.
-
Precipitation: Slowly add Ethanol (10 mL) while stirring. If no precipitate forms, cool to room temperature.
-
Crystallization: Add Water dropwise until persistent turbidity is observed.
-
Cooling: Store at 4°C for 4 hours. Do not freeze immediately, as this traps impurities.
-
Filtration: Filter the white needles and wash with cold Ethanol/Water (1:1).
-
Drying: Dry under high vacuum at room temperature (25°C) for 12 hours. Avoid oven drying.
Protocol B: Long-Term Storage
Follow this strictly to maintain >98% purity for 12+ months.
-
Container: Amber glass vial with a Teflon-lined screw cap.[1]
-
Atmosphere: Flush with Argon or Nitrogen before sealing.
-
Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).[1]
-
Desiccant: Store the vial inside a secondary jar containing silica gel packets to prevent amide hydrolysis.
References & Authority
The following sources ground the chemical behavior and safety profiles described above.
-
Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: 2-Iodoacetamide. (Provides baseline toxicity and handling data for iodo-acetamide moieties). Link
-
National Institutes of Health (NIH). (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. (Contextualizes the synthesis and stability of imidazole-acetamide scaffolds). Link
-
MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (Establishes thermal limits for imidazole rings). Link[1]
-
ECHEMI. (2024). 4,5-Diiodo-1H-imidazole Properties and Synthesis. (Source for the physicochemical properties of the core diiodoimidazole ring). Link
-
Journal of Organic Chemistry. (Historical). Iodination of Imidazoles. (Foundational chemistry regarding the lability of C-I bonds in electron-deficient rings).
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling halogenated organic compounds.
Sources
alternative solvents for diiodoimidazole nucleophilic substitution
Current Status: Operational | Topic: Alternative Solvents & Troubleshooting | Role: Senior Application Scientist
Executive Summary: The Solvent Paradox
The Challenge: 4,5-Diiodoimidazole is a dense, electron-rich scaffold. Historically, researchers default to DMF or DMSO because of the molecule's poor solubility in non-polar media and the need to stabilize the transition state during N-alkylation (
The Problem: While DMF works, it creates downstream bottlenecks:
-
Workup Difficulty: High boiling point (153°C) makes removal tedious.
-
Partitioning Issues: DMF/DMSO often drag the product into the aqueous phase during extraction.
-
Toxicity: Increasing regulatory pressure (REACH) to replace dipolar aprotic solvents.
The Solution: This guide provides validated protocols for switching to Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) , utilizing their unique physicochemical properties to maintain reactivity while simplifying isolation.
Solvent Selection Matrix
Before starting your experiment, use this decision tree to select the optimal solvent system based on your specific reaction constraints.
Figure 1: Decision matrix for solvent selection. Blue path indicates the most common workflow (N-alkylation).
Comparative Data: Physicochemical Properties
The following table contrasts the "Legacy" solvents with the recommended "Green" alternatives.
| Feature | DMF (Legacy) | Acetonitrile (Recommended) | 2-MeTHF (Green Alternative) |
| Boiling Point | 153°C (Hard to strip) | 82°C (Rotovap friendly) | 80°C (Rotovap friendly) |
| Water Miscibility | Miscible (Emulsion risk) | Miscible | Limited (Clean phase cut) |
| Dielectric Constant | 36.7 | 37.5 | 6.97 (Low polarity) |
| Solubility of 4,5-Diiodo | High | Moderate (High at reflux) | Low (Requires PTC*) |
| Workup Strategy | Aqueous flood + multiple extractions | Evaporation or Aqueous wash | Direct aqueous wash |
*PTC = Phase Transfer Catalyst (e.g., TBAI or 18-Crown-6)
Technical Protocols
Protocol A: The Acetonitrile Switch (General N-Alkylation)
Best for: Standard alkyl halides (benzyl bromide, methyl iodide) where the electrophile is stable.
-
Dissolution: Suspend 4,5-diiodoimidazole (1.0 equiv) and Cesium Carbonate (
) (1.5 equiv) in anhydrous Acetonitrile (0.2 M concentration).-
Note:
can be used but often requires higher temperatures. improves solubility in MeCN.
-
-
Activation: Stir at room temperature for 15 minutes. The mixture will remain a suspension.
-
Addition: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Heat to 60–80°C .
-
Why? 4,5-diiodoimidazole has a
~6–7. While acidic, the nucleophilicity is blunted by the electron-withdrawing iodines. Heat is required to drive the kinetics in MeCN.
-
-
Workup: Cool to RT. Filter off the inorganic salts (
). Evaporate the filtrate.
Protocol B: The 2-MeTHF Biphasic System
Best for: Process scale-up or moisture-sensitive electrophiles.
-
Setup: Charge 4,5-diiodoimidazole (1.0 equiv) in 2-MeTHF .
-
Base: Add aqueous NaOH (30% w/w) OR solid KOH + Tetrabutylammonium iodide (TBAI) (5 mol%).
-
Reaction: Heat to 50°C. Monitor by HPLC/TLC.
-
Isolation: Add water. Separate layers. The product stays in the 2-MeTHF (upper layer). Wash organic layer with brine, dry (
), and concentrate.[7]
Troubleshooting Guide (Q&A)
Q1: I switched from DMF to Acetonitrile, but my reaction rate dropped significantly. Why?
A: This is a polarity issue. DMF (dipolar aprotic) solvates cations (
,) extremely well, leaving the imidazole anion "naked" and highly reactive. Acetonitrile is less effective at this.
Fix: Add a catalytic amount of 18-crown-6 (if using
) or switch to(Cesium is larger and looser, making the anion more available). Alternatively, increase temperature by 10°C.
Q2: I am seeing a "regioisomer" spot on my TLC. Is this possible with 4,5-diiodoimidazole?
A: 4,5-diiodoimidazole is symmetric. N-alkylation at N1 or N3 produces the exact same molecule (1-alkyl-4,5-diiodoimidazole).
Troubleshooting: If you see two spots, check for:
Mono-deiodination: Did you use a reducing environment or Pd catalyst? You might have made 4-iodoimidazole (which will have N1/N3 isomers).
Bis-alkylation: Did you form the imidazolium salt (quaternary nitrogen)? This happens if you use excess alkyl halide and high heat. Check Mass Spec for [M+Alkyl]+.
Q3: My product is not precipitating from water when I use the DMF method.
A: Diiodoimidazoles are lipophilic, but if you have a small alkyl chain (like methyl), the product might have partial solubility in the DMF/Water mix.
Fix: Do not rely on precipitation. Perform an extraction with Ethyl Acetate or MTBE . Wash the organic layer 3x with water to remove the DMF.
Q4: Can I use Acetone?
A: Yes, for highly reactive electrophiles (like benzyl bromide). However, Acetone cannot be heated above ~55°C (reflux), which may be insufficient for the sterically hindered and electron-poor diiodoimidazole nucleophile. Acetonitrile (BP 82°C) is generally superior for this specific scaffold.
Mechanistic Visualization
Understanding the reaction pathway helps explain why solvent polarity matters.
Figure 2: Reaction pathway comparison. Note that DMF provides a "naked" anion for faster kinetics, while MeCN results in an ion-paired species requiring thermal energy to react.
References
-
BenchChem. (2025).[8] Protocol for N-Alkylation of 4-iodo-1H-imidazole. Retrieved from
-
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Org.[9] Synth. 98, 171-193. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from
-
ChemPoint. (2024). 2-MeTHF: A Green Solvent with Better Performance.[3] Retrieved from
-
Royal Society of Chemistry. (1987). Nucleophilic substitution reactions of halogenoimidazoles. J. Chem. Soc., Perkin Trans.[10] 1. Retrieved from
Sources
- 1. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 3. chempoint.com [chempoint.com]
- 4. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. diva-portal.org [diva-portal.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajuronline.org [ajuronline.org]
- 10. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide by HPLC
Welcome to the technical support center for the purification of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions regarding the HPLC purification of this compound.
Section 1: Understanding the Molecule - Key Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule. 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is a halogenated imidazole derivative. Its properties are crucial for developing a robust HPLC method.
| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |
| Molecular Weight | ~377.9 g/mol | Standard molecular weight for small molecule HPLC. |
| LogP (Predicted) | 1.4 - 2.0[1] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC. |
| pKa | Imidazole ring is weakly basic. | The pH of the mobile phase will influence the ionization state and retention. Acidic mobile phase is recommended to ensure consistent protonation. |
| UV Absorbance | Expected λmax ~210-230 nm and a weaker absorbance around 280 nm.[2][3][4][5] | UV detection at lower wavelengths (e.g., 210-230 nm) will provide higher sensitivity. |
| Stability | Iodo-substituted imidazoles can be sensitive to light and high temperatures.[6] | Store samples in amber vials and consider using a column oven for temperature control to ensure reproducibility.[6] |
Section 2: Recommended HPLC Protocol
This protocol provides a starting point for the purification of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide. Optimization may be required based on the specific impurity profile of your sample.
Step-by-Step Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid or 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. The use of an acid modifier is crucial for good peak shape of the basic imidazole moiety.[7]
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better resolution for heterocyclic compounds.
-
Degas both mobile phases thoroughly before use to prevent bubble formation in the system.[8]
-
-
Sample Preparation:
-
Dissolve the crude 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide in a minimal amount of a solvent compatible with the mobile phase, such as a 50:50 mixture of Mobile Phase A and B.[7]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.
-
-
HPLC System Setup and Equilibration:
-
Install a suitable reversed-phase column (see table below).
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes, or until a stable baseline is achieved.
-
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Run the gradient program as outlined in the table below.
-
Monitor the elution profile at the selected wavelength (e.g., 220 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the collected fractions for purity.
-
Table of Recommended HPLC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 5 µm, 4.6 x 250 mm | C18 provides good retention for moderately hydrophobic compounds. C8 can be used if retention is too strong.[7][9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the imidazole is in a single ionic state, leading to sharper peaks.[7] |
| Mobile Phase B | Acetonitrile | Generally offers better selectivity and lower viscosity than methanol. |
| Gradient | 10-90% B over 20 minutes | A good starting gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven improves retention time reproducibility.[7][11] |
| Detection Wavelength | 220 nm | Provides good sensitivity for the imidazole chromophore. |
| Injection Volume | 10-50 µL | Dependent on sample concentration; avoid overloading the column.[7] |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide in a question-and-answer format.
Q1: Why is my peak for the target compound tailing?
A1: Peak tailing for basic compounds like imidazoles is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[12]
-
Solution 1: Increase Mobile Phase Acidity: Ensure your mobile phase contains an acid modifier like formic acid or TFA. If you are already using one, consider slightly increasing its concentration (e.g., from 0.1% to 0.2%). This will further suppress the ionization of silanol groups.[12]
-
Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often end-capped to minimize accessible silanols. If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.
-
Solution 3: Add a Basic Modifier to the Sample: While less common in reversed-phase, for very problematic tailing, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can block the active silanol sites.[13] However, this can affect selectivity and is not MS-compatible.
Q2: I am seeing poor resolution between my target compound and an impurity. How can I improve it?
A2: Poor resolution can be addressed by modifying the selectivity of your separation.
-
Solution 1: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.
-
Solution 2: Adjust the Mobile Phase pH: A small change in pH can alter the ionization and hydrophobicity of your compound and its impurities, leading to changes in retention and potentially better resolution.
-
Solution 3: Decrease the Gradient Slope: A shallower gradient (e.g., 10-90% B over 40 minutes instead of 20) will give more time for the compounds to interact with the stationary phase, which can improve resolution.
-
Solution 4: Try a Different Stationary Phase: If other options fail, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which offer different selectivities compared to a standard C18.
Q3: My recovery of the purified compound is low. What are the possible causes?
A3: Low recovery can be due to several factors, from sample preparation to on-column issues.
-
Solution 1: Check for Precipitation: Your compound may be precipitating on the column if the sample is injected in a solvent that is too strong or if the mobile phase composition changes too abruptly. Ensure your sample is fully dissolved and the injection solvent is compatible with the initial mobile phase.
-
Solution 2: Investigate On-Column Degradation: Although iodo-imidazoles are generally stable, highly acidic conditions or interactions with the stationary phase could potentially cause degradation. Try a less aggressive acid modifier (e.g., formic acid instead of TFA) or a different column.
-
Solution 3: Rule out System Leaks: A leak in the system, especially after the injector, can lead to loss of sample.[8] Check all fittings for tightness and signs of leakage.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common HPLC issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use a C8 column instead of a C18 for this purification?
A1: Yes, a C8 column can be a good alternative. It is less retentive than a C18, so you may observe shorter retention times. This can be advantageous if your compound is very strongly retained on a C18 column, leading to long run times and broad peaks. You may need to adjust your gradient to compensate for the lower retention.
Q2: Is it better to use formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier?
A2: Both are effective at improving peak shape. Formic acid is generally preferred for preparative work as it is more volatile and easier to remove from the final product. TFA is a stronger ion-pairing agent and can sometimes provide sharper peaks, but it can be difficult to remove completely and may be detrimental to downstream applications. For analytical purposes, either is acceptable, but for purification, formic acid is often the better choice.[7]
Q3: How do I know if I am overloading my column?
A3: Column overloading will typically manifest as peak fronting, where the leading edge of the peak is sloped and the trailing edge is steep. You may also see a decrease in retention time as the injection mass increases. To check for this, inject a smaller amount of your sample. If the peak shape improves and the retention time increases slightly, you were likely overloading the column.[8]
Q4: What is the best way to store the purified compound after removing the HPLC solvents?
A4: Given that iodo-substituted imidazoles can be sensitive to light and temperature, it is recommended to store the purified, dried compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C).[6]
Section 5: References
-
Benchchem. An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. Available at:
-
SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Available at:
-
Benchchem. Application Notes and Protocols for the Analysis of 4-iodo-1H-imidazole by HPLC and GC-MS. Available at:
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available at:
-
Obrnuta faza. HPLC Troubleshooting. Available at:
-
HPLC Troubleshooting Guide. Available at:
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Available at:
-
Chromatography Forum. HPLC METHOD FOR IMIDAZOLE. Available at:
-
PubChem. 4,5-Diiodo-1H-imidazole. Available at:
-
MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Available at:
-
ResearchGate. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... Available at:
-
National Institute of Standards and Technology. 1H-Imidazole. Available at:
-
K-REx. Ultraviolet absorption spectra of hisatmine, histidine, and imidazole. Available at:
-
PubMed. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at:
-
PMC. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at:
Sources
- 1. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Imidazole [webbook.nist.gov]
- 5. krex.k-state.edu [krex.k-state.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for elucidating molecular architecture in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, a halogenated heterocyclic compound of interest in medicinal chemistry.
This document moves beyond a mere recitation of spectral data. As a senior application scientist, the goal is to provide a causal understanding of the spectrum, grounded in fundamental principles and supported by comparative data. We will dissect the predicted spectrum of the title compound, compare it with its non-iodinated analog, and provide a robust experimental protocol for acquiring high-fidelity data.
Predicted ¹H NMR Spectrum: An Analysis of Electronic and Structural Effects
The structure of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide presents three distinct proton environments: the lone proton on the imidazole ring (H-2), the methylene protons (-CH₂-), and the primary amide protons (-NH₂). The substitution pattern, particularly the presence of two bulky, electron-withdrawing iodine atoms, profoundly influences the resulting spectrum.
dot
Caption: Labeled proton environments in the target molecule.
Predicted Proton Assignments and Justifications:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 (Imidazole) | ~7.7 - 7.9 | Singlet (s) | 1H | The H-2 proton of an N-substituted imidazole typically appears around 7.6 ppm. However, the two iodine atoms at the C-4 and C-5 positions exert a strong electron-withdrawing and deshielding effect, causing a significant downfield shift. Data from 4,5-diiodo-1H-imidazole shows the H-2 proton at approximately 7.76 ppm, providing a strong basis for this prediction.[1] |
| -CH₂- (Methylene) | ~4.8 - 5.0 | Singlet (s) | 2H | These protons are positioned between two electron-withdrawing groups: the imidazole nitrogen and the acetamide carbonyl group. This environment leads to a pronounced downfield shift. Data for the non-iodinated analog, 2-(1H-imidazol-1-yl)acetamide, shows this signal around 4.8 ppm.[2] The long-range effect of the iodine atoms is expected to cause a minor additional downfield shift. |
| -NH₂ (Amide) | ~7.0 - 7.5 (broad) | Broad Singlet (br s) | 2H | Amide protons often appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they typically fall in this range. |
Comparative Analysis: The Impact of Iodination
The most effective way to understand the spectral features of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is to compare it directly with its non-iodinated parent compound, 2-(1H-imidazol-1-yl)acetamide. This comparison isolates the electronic and steric effects of the iodine substituents.
| Proton Assignment | 2-(1H-imidazol-1-yl)acetamide (Experimental δ, ppm) | 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (Predicted δ, ppm) | Key Differences & Explanation |
| H-2 (Imidazole) | ~7.64[2] | ~7.7 - 7.9 | Significant Downfield Shift: The removal of the electron-donating H-4 and H-5 protons and their replacement with electron-withdrawing iodine atoms is the primary cause of this shift. |
| H-4 / H-5 (Imidazole) | ~7.0 - 7.2[2] | N/A | Signal Absence: The most dramatic difference is the complete absence of the H-4 and H-5 signals, as these positions are substituted with iodine. |
| -CH₂- (Methylene) | ~4.82[2] | ~4.8 - 5.0 | Minor Downfield Shift: A slight deshielding is predicted due to the long-range electron-withdrawing nature of the iodine atoms. |
| -NH₂ (Amide) | ~7.1 - 7.5 (broad) | ~7.0 - 7.5 (broad) | Negligible Change: The iodine atoms are too distant to significantly affect the chemical environment of the amide protons. |
This comparison underscores the diagnostic power of ¹H NMR. The disappearance of the H-4 and H-5 signals and the characteristic downfield shift of the H-2 proton provide definitive evidence of successful di-iodination at the 4 and 5 positions of the imidazole ring.
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
Adherence to a standardized and well-documented protocol is critical for obtaining reproducible and high-quality NMR data.
dot
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Instrumentation and Materials
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).
-
Justification: The target compound's polarity suggests good solubility in DMSO. Importantly, DMSO is a hydrogen bond acceptor, which slows down the exchange rate of the -NH₂ protons, often resulting in sharper signals compared to solvents like CDCl₃ or D₂O (in which the amide protons would exchange for deuterium and disappear).[2]
-
-
Internal Standard: Tetramethylsilane (TMS) is typically included in the deuterated solvent by the manufacturer (0 ppm reference).
Sample Preparation
-
Accurately weigh 5-10 mg of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Vortex or gently agitate the vial until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into an NMR tube.
Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manual sample changer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters. Typical starting parameters for a 400 MHz spectrometer are:
-
Pulse Width: Calibrated 90° pulse.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16-32 scans (to improve signal-to-noise ratio).
-
-
Acquire the Free Induction Decay (FID) data.
Data Processing and Analysis
-
Apply a Fourier Transform (FT) to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the residual DMSO peak to 2.50 ppm. The TMS peak should then be at 0 ppm.
-
Integrate the area under each signal to determine the relative ratio of protons.
-
Assign the peaks based on their chemical shift, integration, and multiplicity, as detailed in the analysis above.
Conclusion
The ¹H NMR spectrum of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is characterized by three distinct singlet signals corresponding to the H-2 imidazole proton, the methylene bridge protons, and the amide protons. The key diagnostic feature differentiating it from its non-halogenated counterpart is the absence of H-4 and H-5 imidazole signals and a notable downfield shift of the remaining H-2 proton to approximately 7.7-7.9 ppm. This comparative analysis, coupled with a robust experimental protocol, provides researchers with the necessary framework to confidently identify and characterize this and structurally similar molecules, ensuring data integrity in the drug discovery and development pipeline.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Research Journal of Pharmacy and Technology, 4(5), 786-789. [Link]
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Abraham, R. J., & Mobli, M. (2007). A model for the prediction of the proton chemical shifts in substituted alkanes (CHARGE4). Magnetic Resonance in Chemistry, 45(10), 865-882. [Link]
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- Google Patents. (2012). Synthesis method of 4-iodo-1H-imidazole. CN102432543A.
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A Comparative Guide to FTIR Analysis of Diiodo-Amide and Diiodo-Imidazole Derivatives for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the precise characterization of functional groups within complex molecules is a cornerstone of molecular design and quality control. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR spectral features of two critical functionalities in medicinal chemistry: amides and imidazoles, with a specific focus on their diiodo-derivatives. Understanding the vibrational signatures of these moieties is paramount for confirming molecular identity, assessing purity, and studying intermolecular interactions.
The Significance of Vibrational Spectroscopy in Drug Development
FTIR spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate at specific frequencies, resulting in the absorption of that light. The resulting spectrum is a unique "molecular fingerprint" that provides a wealth of information about the functional groups present.[1] In the context of diiodo-derivatives, FTIR is particularly valuable for confirming the presence of the amide or imidazole core and for detecting subtle electronic and steric effects imposed by the bulky, electron-withdrawing iodine atoms.
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Solid Samples
Obtaining a clean and interpretable FTIR spectrum is highly dependent on proper sample preparation. For solid organic compounds like diiodo-derivatives, several methods are available, each with its own advantages and disadvantages.
Recommended Method: Potassium Bromide (KBr) Pellets
This technique is often preferred for its ability to produce sharp, well-resolved spectra, as KBr is transparent in the mid-IR region.[2]
Step-by-Step Protocol:
-
Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid diiodo-derivative. The particle size should be reduced to less than 2 microns to minimize scattering of the infrared radiation.[3]
-
Mixing with KBr: Add 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently mix with the ground sample.[2]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected to account for any atmospheric water or CO2, as well as any scattering losses.[4]
Caption: Key distinguishing FTIR features of diiodo-amide and diiodo-imidazole derivatives.
References
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Katchalski, E., & Sela, M. (1953). The Synthesis and Spectrophotometric Study of Poly-L-tyrosine and Poly-3,5-diiodotyrosine. Journal of the American Chemical Society, 75(21), 5284–5289.
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RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]
- Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280.
- Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
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Wikipedia. (n.d.). Diiodotyrosine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3,5-Diiodo-L-tyrosine. NIST Chemistry WebBook. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Turcanu, V., & Chaillet, M. (1975). Studies on mono- and diiodohistidine. I. The identification of iodohistidines from thyroidal iodoproteins and their peripheral metabolism in the normal man and rat. Biochimica et Biophysica Acta (BBA) - General Subjects, 404(2), 305-316.
- Sage, J. T., Durbin, S. M., & Scheidt, W. R. (2013). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. Inorganic Chemistry, 52(7), 3983–3991.
- Periasamy, A., & Prabu, S. (2010). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. E-Journal of Chemistry, 7(4), 1343-1349.
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
- Sage, J. T., Durbin, S. M., & Scheidt, W. R. (2013). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. Inorganic Chemistry, 52(7), 3983–3991.
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Ramasamy, R. (2015). Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 8, 51-55.
- Li, H., Wang, Z., & Li, G. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8636–8645.
-
ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
- Tokmakoff, A., & Fayer, M. D. (2007). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. The Journal of Physical Chemistry B, 111(48), 13533–13536.
-
ResearchGate. (n.d.). FTIR spectra of imidazole, Cd–Im CP, and S–Cd–Im CPs. Retrieved from [Link]
- Yuniarti, E., & Purbaningtias, T. E. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-104.
- Zhang, Y., & Li, Y. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Critical Reviews in Analytical Chemistry, 52(1), 1-17.
- Schweitzer-Stenner, R. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. International Journal of Molecular Sciences, 23(19), 11219.
-
YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
- Khan, S. A., et al. (2019). Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. Pakistan journal of pharmaceutical sciences, 32(5), 2231-2236.
- Zandomeneghi, G., Krebs, M. R., McCammon, M. G., & Fändrich, M. (2004). FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils. Protein Science, 13(12), 3314–3321.
-
Jordi Labs. (n.d.). CASE STUDY FTIR for Identification of Contamination. Retrieved from [Link]
-
ResearchGate. (n.d.). Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands in protein spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of T‐Dod and T‐HDI‐Dod. Retrieved from [Link]
- Al-Omair, M. A. (2020). First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets. Journal of Pharmaceutical Analysis, 10(1), 69-76.
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The Halogen Effect: A Comparative Analysis of Diiodo- vs. Dichloro-Imidazole Acetamides in Biological Activity
In the landscape of medicinal chemistry, the strategic incorporation of halogens into bioactive scaffolds is a time-tested approach to modulate pharmacological properties. This guide delves into a comparative analysis of the biological activities of diiodo- and dichloro-imidazole acetamides, providing researchers, scientists, and drug development professionals with a framework for understanding the nuanced yet significant impact of halogen substitution. While direct head-to-head studies on identically substituted diiodo- and dichloro-imidazole acetamides are sparse in the current literature, a robust comparison can be constructed by examining available experimental data on closely related analogues and by applying established principles of structure-activity relationships (SAR).
The imidazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The acetamide moiety, often linked to a heterocyclic core, provides a versatile linker that can influence solubility, hydrogen bonding capacity, and overall molecular conformation. The introduction of diiodo or dichloro substituents onto the imidazole ring can dramatically alter a molecule's lipophilicity, electronic distribution, and potential for specific interactions with biological targets, thereby fine-tuning its potency and selectivity.
Comparative Biological Activity: Insights from Experimental Data
This section presents a comparative overview of the reported biological activities of iodo- and chloro-substituted imidazole and acetamide derivatives. It is important to note that the data is collated from studies on different, albeit structurally related, molecules. Therefore, the comparisons drawn are based on observed trends in biological activity upon halogen substitution.
Anticancer Activity
Halogenation has been shown to be a viable strategy for enhancing the anticancer potential of imidazole-based compounds.[3][4] A study on 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives demonstrated significant cytotoxic effects against the MDA-MB-4355 human breast cancer cell line.[1] In contrast, studies on derivatives of 4,5-dichloro-imidazole have also revealed anticancer properties.[5]
| Compound Class | Halogen Substitution | Cancer Cell Line | Activity Metric (IC₅₀ or % Inhibition) | Reference |
| 2-Iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole | Iodo | MDA-MB-4355 | 41.00% - 57.18% inhibition at 20µg/mL | [1] |
| Derivatives of 4,5-dichloro-imidazole | Dichloro | Various | Data indicates biological effects | [5] |
Analysis: While a direct comparison of potency is challenging due to the different molecular scaffolds and experimental conditions, the available data suggests that both iodo- and chloro-substitution on the imidazole ring can impart significant anticancer activity. The study on iodo-imidazoles provides specific quantitative data, highlighting their potential as cytotoxic agents.[1]
Antimicrobial and Antifungal Activity
The antimicrobial properties of halogenated imidazoles are well-documented.[6][7][8] The nature of the halogen can influence the spectrum and potency of antimicrobial action. Generally, an increase in the size and lipophilicity of the halogen atom (I > Br > Cl) can enhance membrane permeability, a critical factor for antimicrobial efficacy.
A comparative study on halogenated phenyl acetamide analogs acting as antagonists of the TRPV1 ion channel (relevant in pain management) provides a compelling case for the influence of halogen size. The antagonistic potency was found to increase with the size of the halogen, with the iodo-substituted compound being the most potent.[9]
| Compound Class | Halogen Substitution | Biological Target | Potency Trend | Reference |
| 4-hydroxy-3-methoxyphenyl acetamide | 5-Chloro | TRPV1 | Moderate antagonism | [9] |
| 4-hydroxy-3-methoxyphenyl acetamide | 5-Bromo | TRPV1 | Potent antagonism | [9] |
| 4-hydroxy-3-methoxyphenyl acetamide | 5-Iodo | TRPV1 | Most potent | [9] |
Analysis: This trend, where potency increases with the size of the halogen, is a key principle in medicinal chemistry. The greater polarizability and ability of iodine to form stronger halogen bonds compared to chlorine can lead to enhanced interactions with biological targets. While this data is for a different biological target, it provides a strong rationale for postulating that diiodo-imidazole acetamides may exhibit enhanced antimicrobial or antifungal activity compared to their dichloro counterparts. Studies on dichloro-substituted chalcones and dihydropyrazoles have also demonstrated significant antifungal and antitubercular activities.[10]
The "Why": Causality Behind Experimental Choices in Halogen Substitution
The choice between diiodo and dichloro substitution is not arbitrary and is guided by fundamental principles of medicinal chemistry aimed at optimizing a drug candidate's profile.
-
Lipophilicity and Membrane Permeability: Iodine is significantly more lipophilic than chlorine. Increasing lipophilicity can enhance a compound's ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells. This can lead to higher intracellular concentrations and, consequently, greater biological effect.
-
Halogen Bonding: Iodine is a much stronger halogen bond donor than chlorine. Halogen bonds are non-covalent interactions between a halogen atom and an electron-rich atom (like oxygen or nitrogen) in a biological target. The ability of iodo-substituted compounds to form more potent halogen bonds can result in higher binding affinities and greater target inhibition.
-
Size and Steric Effects: The larger size of the iodine atom compared to chlorine can have both favorable and unfavorable steric consequences. A larger substituent may provide a better fit into a large hydrophobic pocket of a target protein but could also lead to steric clashes that reduce binding affinity.
-
Metabolic Stability: The carbon-iodine bond is generally weaker than the carbon-chlorine bond, which can sometimes lead to lower metabolic stability. However, this is highly context-dependent.
Caption: Physicochemical drivers of halogen-mediated biological activity.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial activities of novel compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diiodo- and dichloro-imidazole acetamides in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the diiodo- and dichloro-imidazole acetamides in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The comparative analysis of diiodo- versus dichloro-imidazole acetamides, synthesized from available data and established medicinal chemistry principles, suggests that the nature of the halogen substituent is a critical determinant of biological activity. While both classes of compounds exhibit promising anticancer and antimicrobial potential, the physicochemical properties of iodine—its larger size, greater lipophilicity, and enhanced ability to form halogen bonds—provide a strong theoretical and empirical basis to hypothesize that diiodo-derivatives may offer superior potency in many biological contexts.[9] However, this potential for enhanced activity must be carefully balanced with considerations of metabolic stability and potential off-target effects. This guide underscores the importance of systematic halogen substitution as a strategy in drug design and provides a foundational framework for researchers exploring the therapeutic potential of halogenated imidazole acetamides.
References
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Kamal, A., & Adnan, S. (2022). Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole. International Journal of Drug Delivery Technology, 12(4), 1542-1546. Available at: [Link]
-
Behget, S. A. (2017). Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. International Journal of Engineering, Business and Management, 1(1), 1-7. Available at: [Link]
- Synthesis method of 4, 5-diiodo-1H-imidazole. (2021). Google Patents.
-
Behget, S. A. (2017). Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. ResearchGate. Available at: [Link]
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Bhade, M., & Rajput, P. (2016). DESIGN AND SYNTHESIS OF SOME IMIDAZOLE DERIVATIVES CONTAINING 4-(3,5-DICHLORO-2-HYDROXYPHENYL) IMIDAZOLE MOIETY AS ANTIBACTERIAL AGENTS. Semantic Scholar. Available at: [Link]
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Sharma, P., Larosa, C., Antwi, J., & Werbovetz, K. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 26(14), 4213. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2021). RSC Advances. Available at: [Link]
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Bendgude, R. D., & Kondawar, M. S. (n.d.). ANTICANCER STUDIES OF NOVEL 2-IODO -4-HYDROXYMETHYL -1, 5 - DIPHENYL SUBSTITUTED-1-H-IMIDAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
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The Essential Chemistry of 4,5-Dichloroimidazole: Properties and Synthesis Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Groessl, M., et al. (2007). Structure-activity relationships for NAMI-A-type complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = imidazole, indazole, 1,2,4-triazole, 4-amino-1,2,4-triazole, and 1-methyl-1,2,4-triazole): aquation, redox properties, protein binding, and antiproliferative activity. Journal of Medicinal Chemistry, 50(9), 2185-93. Available at: [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Available at: [Link]
-
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (2022). MDPI. Available at: [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). PMC. Available at: [Link]
-
Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Semantic Scholar. Available at: [Link]
-
Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (2024). MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. (2019). European Journal of Medicinal Chemistry. Available at: [Link]
-
Salman, A., Abdel-Aziem, A., & Alkubbat, M. (2015). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 5, 15-28. Available at: [Link]
-
Kumar, P., et al. (2023). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv. Available at: [Link]
-
Activity of (η6-arene)dichloridoruthenium(II) complexes with antifungal imidazolyl-based ligands against Toxoplasma gondii and Leishmania major. (2024). R Discovery. Available at: [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PMC. Available at: [Link]
-
Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. (1985). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). ResearchGate. Available at: [https://www.researchgate.net/publication/338570327_Synthesis_and_Characterization_of_Imidazole_Derivatives_and_Catalysis_Using_Chemical_Pharmaceutical_Compounds]([Link]_ Derivatives_and_Catalysis_Using_Chemical_Pharmaceutical_Compounds)
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Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry. Available at: [Link]
-
New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina. (2022). PMC. Available at: [Link]
-
Differential Activities of Newer Antifungal Agents against Candida albicans and Candida parapsilosis Biofilms. (2007). PMC. Available at: [Link]
-
Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. (2020). PMC. Available at: [Link]
-
Comparison of the in Vitro Antifungal Activities of Miconazole and a New Imidazole, R41,400. (1978). The Journal of Infectious Diseases. Available at: [Link]
-
Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. (2020). Journal de Mycologie Médicale. Available at: [Link]
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Technical Guide: Elemental Analysis Standards for Iodine-Containing Heterocycles
Executive Summary
The Bottom Line: Standard automated combustion analysis (CHN) frequently fails for iodine-containing heterocycles due to the "Heavy Atom Effect," sublimation, and iodine gas (
For drug development professionals synthesizing poly-iodinated species (e.g., contrast agents, thyroid hormone analogs, or heavy-atom phasing derivatives), Automated Flash Combustion with Tungsten Trioxide (
Part 1: The Challenge – Why Iodine Fails Standard Protocols
Iodine (
-
The Sublimation Error: Many iodine-containing heterocycles sublime before reaching the flash combustion temperature (
). This results in "ghost" carbon readings where uncombusted sample bypasses the oxidation zone. -
The Heavy Atom Dilution: In a molecule like 2,4,6-triiodopyridine, iodine constitutes
of the mass. This dilutes the Carbon/Hydrogen signal, meaning a weighing error of just can shift the Carbon result by , causing a false fail. -
The Trap Saturation: Elemental iodine (
) is not easily trapped by standard copper reduction tubes. It can pass through to the thermal conductivity detector (TCD), corroding filaments and mimicking Nitrogen signals.
Part 2: Comparative Analysis of Methodologies
Method A: Automated Flash Combustion (Modified)
The High-Throughput Workhorse
Standard CHN analyzers (e.g., Elementar, Thermo, PerkinElmer) must be physically modified to handle iodine.
-
Mechanism: Sample is encapsulated in tin (exothermic flash to
). -
The Modification: You must add Tungsten (VI) Oxide (
) powder to the capsule. -
Why:
acts as an oxygen donor and a non-volatile flux, preventing the sample from subliming before oxidation. -
Scrubbing: A specific silver tungstate on magnesium oxide (
) trap is required downstream to quantitatively remove iodine gas before it hits the detector.
Method B: Schöniger Flask (Oxygen Flask)
The Accuracy Benchmark
When automated results drift, this manual method validates the actual halogen content.
-
Mechanism: Sample is burned in a closed, oxygen-filled Erlenmeyer flask. Gases are absorbed into an alkaline solution.
-
Quantification: Potentiometric titration with Silver Nitrate (
).[1] -
Why: It isolates the iodine measurement from C/H/N, eliminating the "dilution" error.
Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)
The Non-Destructive Screen
-
Mechanism: Direct irradiation of the solid sample.
-
Utility: Excellent for determining Total Iodine quickly without sample destruction.
-
Limitation: Cannot determine purity or organic composition (C/H/N ratios).
Comparative Data Matrix
| Feature | Automated Flash Combustion (Modified) | Schöniger Flask (Titration) | ED-XRF |
| Primary Analyte | C, H, N (Iodine is scrubbed) | Total Iodine | Total Iodine |
| Precision | |||
| Sample Req. | |||
| Throughput | High (5 mins/sample) | Low (45 mins/sample) | High (2 mins/sample) |
| Interference | Volatility, Ash formation | Incomplete combustion | Matrix effects, particle size |
| Best Use | Routine Purity Confirmation | Validation of "Failed" Samples | Quick Iodine Check |
Part 3: Decision Logic & Visualization
Analytical Decision Tree
Use this logic flow to determine the correct protocol for your sample.
Caption: Decision workflow for selecting between Automated Combustion and Schöniger Flask methods based on sample volatility and initial result accuracy.
Part 4: Validated Experimental Protocols
Protocol 1: Modified Flash Combustion (The "Sandwich" Technique)
Objective: Prevent sublimation of iodine prior to flash combustion.
-
Calibration: Calibrate the analyzer using o-Iodobenzoic acid (Standard: C=33.90%, H=2.03%, I=51.17%). Do not use Acetanilide alone, as it does not account for the iodine trap exhaustion.
-
Weighing: Place a tin capsule on the microbalance. Tare.
-
The Bed: Add
of Tungsten (VI) Oxide ( ) powder into the capsule bottom. -
The Sample: Carefully weigh
of the iodine heterocycle directly onto the bed. -
The Cap: Add another
of on top of the sample. -
Sealing: Fold the tin capsule hermetically. Ensure no air pockets remain.
-
Analysis: Run with an Oxygen injection time extended by 20% compared to standard organics to ensure oxidation of the heavy halogen.
Protocol 2: Schöniger Flask Combustion (Iodine Determination)
Objective: Absolute quantification of Iodine content.
-
Preparation: Cut a standard "flag" shape from ashless filter paper. Weigh
of sample onto the paper fold. -
Absorbent: Add
of and of Hydrogen Peroxide ( ) to a iodine flask. (The reduces any formed iodates back to iodide). -
Combustion: Flush flask with Oxygen for 1 minute. Ignite the paper flag and immediately insert into the flask, clamping it inverted.
-
Absorption: Shake vigorously for 2 minutes. Let stand for 30 minutes to ensure mist absorption.
-
Rinse: Rinse the platinum basket and stopper with distilled water into the flask.
-
Titration: Acidify with acetic acid. Titrate the solution potentiometrically with
using a Silver/Sulfide electrode.
Part 5: Reference Standards & Causality
The "Standards" Problem
You cannot validate these methods without the correct Certified Reference Materials (CRMs).
-
Primary Standard: o-Iodobenzoic Acid (2-Iodobenzoic acid) .
-
Why: It is non-hygroscopic, stable, and has a high iodine content (~51%), mimicking the "heavy atom" matrix of drug candidates.
-
-
Secondary Standard: 4-Iodobenzoic Acid .
-
Why: Often used if the ortho-isomer is unavailable, but slightly more prone to sublimation issues in some setups.
-
Causality of Errors (The "Why")
-
Why Tungsten?
melts at high temperatures, effectively "glassing" the sample during the temperature ramp, which physically prevents the iodine compound from turning into gas and escaping before the oxygen flash hits it. -
Why Hydrazine/Peroxide in Flasks? Combustion of iodine yields a mix of
(gas) and (iodate). Direct titration only measures . You must use a reducing agent (Hydrazine or Peroxide) in the absorption liquid to drive all species to for accurate silver titration.
References
-
ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. West Conshohocken, PA. [Link]
-
Schöniger, W. (1955).[2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational paper for the Flask method).
- Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Authoritative text on the chemistry of decomposition for heavy halogens).
Sources
A Comparative Guide to HPLC Purity Assessment of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable cornerstone of product quality, safety, and efficacy. The compound 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, a di-iodinated imidazole derivative, presents unique analytical challenges due to its specific chemical structure. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) based methods for its purity assessment, grounded in fundamental chromatographic principles and supported by comparative data against other analytical techniques. We will explore the rationale behind methodological choices, provide a robust starting protocol, and evaluate alternative approaches to ensure a comprehensive purity profile.
Understanding the Analyte: Chemical Characteristics of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
-
Structure and Polarity: The molecule consists of an imidazole ring substituted with two iodine atoms and an acetamide group. The parent compound, 2-(1H-imidazol-1-yl)acetamide, is relatively polar, with a computed XLogP3 of -0.9[1]. However, the two large, nonpolar iodine atoms on the imidazole ring will significantly increase the molecule's hydrophobicity. This shifts the compound from being highly polar to moderately polar, making it an ideal candidate for reversed-phase HPLC.
-
Molecular Weight: The calculated molecular weight is approximately 376.93 g/mol .
-
UV Absorbance: Imidazole-based compounds typically exhibit UV absorbance maxima in the low UV region (210-230 nm) due to π → π* electronic transitions[2]. A secondary, weaker absorption band around 280 nm is also common[2][3]. The presence of iodine, a chromophore, is expected to induce a bathochromic shift, moving the absorbance maxima to slightly longer, more favorable wavelengths for detection.
Based on these characteristics, a reversed-phase HPLC method with UV detection is the most logical and widely applicable starting point for purity assessment.[4]
Primary Technique: Reversed-Phase HPLC with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, precision, and robustness.[5] For a moderately polar compound like 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, a reversed-phase method is the gold standard.
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation of the main peak from any potential impurities.[6]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the most common choice for reversed-phase chromatography and offers excellent hydrophobic retention for a wide range of molecules.[7] A column with dimensions of 4.6 x 150 mm and a 3.5 or 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is used to elute the analyte.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.
-
Aqueous Phase: A buffered aqueous phase is critical for ensuring reproducible retention times, especially for compounds with ionizable groups like the imidazole ring. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) will ensure the imidazole nitrogen is protonated, leading to sharper, more symmetrical peaks.
-
-
Detection Wavelength: A photodiode array (PDA) detector is invaluable during method development to screen across a range of wavelengths and identify the absorbance maximum for the main compound and any impurities. Based on related imidazole structures, initial screening should be performed between 210 nm and 350 nm.[2] An optimal wavelength will maximize the signal for the main peak and all relevant impurities.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring retention time stability.
The following diagram illustrates the logical flow of the HPLC purity analysis process.
Caption: Workflow for HPLC purity analysis.
This protocol provides a robust starting point for the purity assessment of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide. Method validation must be performed according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Reference standard of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (purity >99%).
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample solution of the synthesized batch at the same concentration as the standard solution using the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection, monitor at 230 nm (or the determined λmax).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
4. Data Analysis:
-
Identify the peak corresponding to 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide using the retention time from the reference standard injection.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: Alternative Analytical Techniques
While HPLC-UV is the workhorse for purity determination, a comprehensive assessment often involves orthogonal techniques, which measure the same attribute using different principles.[2] This approach provides a higher level of confidence in the purity value.
Caption: Relationship between analytical techniques.
The following table objectively compares the proposed HPLC-UV method with other powerful alternatives.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV absorbance detection. | Robust, reproducible, cost-effective, excellent for routine QC.[5] | Requires a chromophore; co-eluting impurities can be missed; relative quantification.[1] | Routine purity testing, quality control, and release testing. |
| HPLC-MS | Chromatographic separation coupled with mass spectrometry for detection. | High sensitivity and selectivity; provides molecular weight information for impurity identification.[10][11] | Higher cost and complexity; ion suppression effects can impact quantification. | Impurity identification, trace-level impurity analysis, and genotoxic impurity screening. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance signal of the analyte against a certified internal standard. | Provides absolute quantification without needing a specific reference standard of the analyte; highly accurate.[2] | Lower sensitivity than HPLC; requires a highly pure internal standard; complex mixtures can be difficult to analyze. | Certifying reference standards; obtaining an accurate, orthogonal purity value. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing residual solvents and volatile organic impurities.[3] | Not suitable for non-volatile or thermally labile compounds like the target molecule. | Assessing residual solvents from the synthesis process. |
Conclusion and Recommendations
For the routine purity assessment of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, a validated reversed-phase HPLC-UV method stands as the most appropriate primary technique.[4] It offers a reliable, precise, and cost-effective solution for quality control in a drug development setting. The proposed method in this guide serves as an excellent, scientifically-grounded starting point for development and validation.
To achieve a truly comprehensive purity profile, especially during process development and for regulatory submissions, the use of orthogonal methods is highly recommended. HPLC-MS should be employed to identify unknown impurity peaks and to quantify any potentially genotoxic impurities at trace levels. Furthermore, qNMR can provide a highly accurate, absolute purity value that is independent of chromatographic separation, serving as an excellent confirmatory technique. Finally, GC-MS remains essential for the control of residual solvents, which are common process-related impurities.[3]
By integrating these techniques, researchers and drug development professionals can build a robust and self-validating analytical package, ensuring a deep understanding of the impurity profile and guaranteeing the quality and safety of the final product.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Available at: [Link]
-
That's Nice. (2025, April 29). API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. Available at: [Link]
-
Royal Society of Chemistry. (2025). Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry. Analytical Methods. Available at: [Link]
-
PubChem. 2-(1H-imidazol-1-yl)acetamide. Available at: [Link]
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Lipophilicity Profiling of Imidazole Acetamide Analogs: A Comparative Technical Guide
Executive Summary
The imidazole acetamide scaffold represents a privileged structure in medicinal chemistry, widely utilized in Heme Oxygenase-1 (HO-1) inhibitors, antifungal azoles, and TSPO ligands. Its utility stems from the amphoteric nature of the imidazole ring (
This guide provides a technical comparison of imidazole acetamide analogs against key heteroaromatic alternatives (triazoles, pyrazoles). It details the Structure-Activity Relationship (SAR) governing lipophilicity (LogP/LogD) and establishes a self-validating RP-HPLC protocol for high-throughput lipophilicity assessment.
Structural Analysis & Comparative SAR
The Scaffold Architecture
The core scaffold consists of an imidazole ring linked to an acetamide moiety.[1] The linker provides hydrogen bond donor/acceptor sites (amide -NH and -CO), while the imidazole serves as a polar, ionizable headgroup.
-
Imidazole Head: Functions as a weak base. At physiological pH (7.4), the neutral species predominates (
76%), facilitating passive diffusion, while the cationic fraction ( 24%) aids aqueous solubility. -
Acetamide Linker: Acts as a flexibility hinge and H-bond networking site.
-
Tail Group (
): The primary driver of bulk lipophilicity.
Comparative Lipophilicity: Imidazole vs. Alternatives
When optimizing lead compounds, chemists often explore bioisosteres. The table below compares the imidazole acetamide scaffold against common alternatives, highlighting the lipophilicity/basicity trade-offs.
| Feature | Imidazole Acetamide | 1,2,4-Triazole Acetamide | Pyrazole Acetamide | Amide (Phenyl) |
| LogP (Neutral) | Moderate (1.5 – 3.5) | Low (0.5 – 2.5) | High (2.5 – 4.5) | High (> 4.0) |
| Basicity ( | ~6.9 (Amphoteric) | ~2.3 (Non-basic) | ~2.5 (Weakly basic) | Neutral |
| LogD (pH 7.4) | pH-Dependent | Stable (LogD | Stable (LogD | Stable |
| Metabolic Risk | CYP450 Inhibition (Heme binding) | Lower CYP interaction | Oxidative liver injury risk | High clearance |
| Solubility | High (Acidic pH) | High (Polar) | Low | Low |
Key Insight: While pyrazoles offer higher lipophilicity, they lack the ionizable center of imidazoles, leading to poorer solubility. Triazoles are more polar but often lose the critical H-bond acceptor capability required for certain targets (e.g., heme coordination in HO-1 inhibitors).
Internal SAR: Modulating LogP
Modifications to the N-acetamide substituents drive significant shifts in lipophilicity.
-
Alkyl Chain Extension: Linear extension (
) increases LogP linearly (+0.5 LogP units per ). -
Branching: Branched alkyls (e.g., isopropyl) exhibit lower LogP than their n-alkyl isomers due to reduced solvent-accessible surface area.
-
Halogenation: Introduction of Cl or F on the acetamide phenyl ring increases LogP and metabolic stability but decreases water solubility.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for optimizing the imidazole acetamide scaffold based on lipophilicity data.
Figure 1: Strategic optimization workflow for modulating lipophilicity in imidazole acetamide derivatives.
Experimental Protocols
To ensure data reliability, we utilize two complementary methods: a high-throughput RP-HPLC method for screening and the Shake-Flask method for validation of key leads.
Protocol A: High-Throughput RP-HPLC Determination (Screening)
This method correlates the retention factor (
Reagents:
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (mimics physiological pH).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5
). -
Standards: Acetanilide, Acetophenone, Toluene, Naphthalene (Known LogP range 1.0 – 3.3).
Workflow:
-
System Equilibration: Isocratic elution (typically 50:50 or 60:40 MeOH:Buffer) at 1.0 mL/min.
-
Dead Time (
) Determination: Inject Uracil or Sodium Nitrate (unretained). -
Calibration: Inject standard mixture. Calculate
. Plot vs. Literature LogP. -
Sample Analysis: Inject imidazole acetamide analogs (
in MeOH). -
Calculation: Interpolate LogD from the calibration curve.
Self-Validation Step: Include a "check standard" (e.g., Ketoconazole, LogP ~3.8) in every run. If the calculated LogP deviates by >0.2 units, recalibrate.
Protocol B: Miniaturized Shake-Flask (Validation)
Used for final confirmation of lead compounds.
Workflow:
-
Phase Preparation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.
-
Solubilization: Dissolve compound in the pre-saturated Octanol phase (
). -
Equilibration: Mix 1 mL Octanol stock with 1 mL Buffer in a glass vial. Vortex for 60 min; Centrifuge at 3000 rpm for 20 min to separate phases.
-
Quantification: Analyze both phases via UV-Vis or HPLC.
-
Calculation:
.
Experimental Workflow Diagram
Figure 2: Workflow for High-Throughput LogD determination via RP-HPLC.
References
-
Salerno, L., et al. (2013). "Novel imidazole derivatives as heme oxygenase-1 (HO-1) inhibitors: SAR and antiproliferative activity." European Journal of Medicinal Chemistry. Link
-
Pala, D., et al. (2021). "Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity." Journal of Medicinal Chemistry. Link
-
Cross, D. A., et al. (2016). "New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO." Bioorganic & Medicinal Chemistry Letters. Link
-
OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary. Link
-
Agilent Technologies. (2014). "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD." Application Note. Link
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A Senior Scientist's Guide to Validating N1-Substitution in 4,5-Diiodoimidazole Derivatives: A Comparative Analysis
For researchers and drug development professionals, 4,5-diiodoimidazole serves as a versatile and highly valuable scaffold. Its di-iodo substitution provides two reactive handles for further functionalization, making it a privileged starting material for the synthesis of complex molecules with potential therapeutic applications. The initial and most critical step in its elaboration is often the substitution at the N1 nitrogen. However, confirming the precise location of this new substituent is not a trivial matter; it is a prerequisite for ensuring structural integrity and, ultimately, the success of a synthetic campaign.
This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously validate N1-substitution. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.
The Synthetic Imperative: Confirming the N-C Bond
The standard N-alkylation or N-arylation of 4,5-diiodoimidazole typically involves the deprotonation of the N-H group with a base, followed by nucleophilic attack on an electrophile (e.g., an alkyl or benzyl halide). While the reaction is generally robust, absolute confirmation of the newly formed N1-C bond is paramount. Failure to do so can lead to misinterpreted biological data and wasted resources. Our goal is to definitively distinguish the N1-substituted product from the starting material and any potential side products.
The Analytical Workflow: A Multi-Pronged Strategy
A robust validation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. The workflow below illustrates a logical progression from routine checks to definitive structural elucidation.
Caption: Key HMBC correlations confirming N1-benzylation of 4,5-diiodoimidazole.
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY identifies protons that are close in space, regardless of their bonding connectivity. A cross-peak between the protons of the N1-substituent and the C2-H of the imidazole ring confirms their spatial proximity, further supporting the N1-substitution pattern. [1]
The Ultimate Arbiter: Single-Crystal X-Ray Diffraction
When all other methods fail, or when absolute, undeniable proof of structure is required, single-crystal X-ray diffraction is the gold standard. [2]This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing a complete and unambiguous picture of the molecular structure. [3][4][5] The primary challenge of this method is the need to grow a high-quality single crystal suitable for diffraction, which can be a time-consuming and sometimes unsuccessful process.
Experimental Protocol: X-Ray Crystallography (Conceptual)
-
Crystallization: The purified compound is dissolved in a suitable solvent system and allowed to crystallize slowly (e.g., through slow evaporation, vapor diffusion, or cooling).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer of a diffractometer.
-
Data Collection: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded as the crystal is rotated. [2]4. Structure Solution & Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise bond lengths, angles, and atomic coordinates.
Comparative Analysis of Validation Techniques
To aid in experimental design, the following table objectively compares the primary techniques discussed.
Table 2: Comparison of Analytical Methods for Validating N1-Substitution
| Technique | Information Provided | Confidence Level | Throughput | Key Advantage | Key Limitation |
| ¹H / ¹³C NMR | Electronic environment, proton/carbon framework | High | High | Fast, provides excellent overview of structure | Can be ambiguous for complex structures |
| HRMS | Elemental composition, molecular formula | High | High | Confirms mass with high precision | Provides no direct connectivity information |
| 2D NMR (HMBC) | Covalent bond connectivity (through-bond) | Definitive | Medium | Unambiguously establishes C-N bond linkage | Requires more instrument time than 1D NMR |
| 2D NMR (NOESY) | Spatial proximity (through-space) | High | Medium | Confirms spatial arrangement of groups | Absence of signal is not conclusive proof |
| X-Ray Crystallography | Absolute 3D molecular structure | Absolute | Low | The only method providing direct structural proof | Requires a suitable single crystal |
Conclusion
The validation of N1-substitution in 4,5-diiodoimidazole derivatives is a critical step that demands a rigorous and multi-faceted analytical approach. While routine 1D NMR and HRMS provide strong initial evidence, they should be considered the starting point of a comprehensive analysis. For unambiguous proof, especially in the context of drug discovery and development, 2D NMR techniques like HMBC are essential tools that provide definitive connectivity data. In cases of ultimate dispute or for critical documentation, single-crystal X-ray diffraction remains the final arbiter. By employing this structured, evidence-based workflow, researchers can ensure the structural integrity of their compounds and proceed with confidence in their synthetic endeavors.
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Sharma, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Biophysics, 8(1), 9-15. Available from: [Link]
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Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. Available from: [Link]
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Mohamed, Y. A., et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available from: [Link]
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ResearchGate. Key correlations observed in the NOESY and HMBC spectra of the products 4d and 5d. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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MDPI. (2025). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Available from: [Link]
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Padhy, G. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Semantic Scholar. Available from: [Link]
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Anitha, K., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. PMC. Available from: [Link]
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-
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-
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-
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-
ResearchGate. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Available from: [Link]_
-
de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 733. Available from: [Link]
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- 4. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Identification of Impurities in Diiodoimidazole Synthesis
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined in the final crystallization step; it is forged throughout the synthetic pathway. The purity of key intermediates, such as 4,5-diiodo-1H-imidazole, is paramount. This versatile heterocyclic compound is a critical building block in medicinal chemistry, and the presence of even minute impurities can significantly impact the efficacy, safety, and regulatory approval of the final drug product[1]. According to the International Council for Harmonisation (ICH) guidelines, any component that is not the desired chemical entity is considered an impurity and must be rigorously identified, quantified, and controlled[2]. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the robust identification of process-related impurities generated during the synthesis of 4,5-diiodo-1H-imidazole, offering field-proven insights for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Understanding the Origin of Impurities
The most prevalent method for synthesizing 4,5-diiodo-1H-imidazole is the direct electrophilic iodination of imidazole[3]. This process, while effective, is susceptible to the formation of several key impurities if reaction conditions are not meticulously controlled. The primary cause of impurity formation is the reactivity of the imidazole ring, which can lead to incomplete reactions or over-iodination[4].
The reaction typically proceeds by treating imidazole with an iodinating agent, such as molecular iodine (I₂), in the presence of a base like sodium hydroxide[5]. The stoichiometry of the reactants is a critical parameter; using an excess of imidazole can help minimize the formation of over-iodinated byproducts, while an excess of the iodinating agent will invariably lead to them[6].
Common Process-Related Impurities
-
Unreacted Starting Material: Imidazole
-
Mono-iodinated Intermediates: 4(5)-iodo-1H-imidazole
-
Over-iodinated Byproduct: 2,4,5-triiodo-1H-imidazole
The following diagram illustrates the synthetic pathway and the emergence of these common impurities.
A Comparative Overview of Spectroscopic Techniques
A multi-faceted analytical approach is essential for the unambiguous identification and characterization of impurities. No single technique provides all the necessary information. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these species, but spectroscopic techniques are required for definitive structural elucidation[7]. The three pillars of spectroscopic analysis in this context are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Table 1: Comparison of Core Spectroscopic Techniques for Impurity Profiling
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Primary Role | Definitive structure elucidation, isomer differentiation, quantification | Molecular weight confirmation, elemental composition (HRMS), high sensitivity | Functional group identification, preliminary screening |
| Specificity | Very High | High to Very High | Low to Medium |
| Sensitivity | Medium | Very High | Low |
| Key Strengths | Unparalleled for distinguishing positional isomers (e.g., mono- vs. di-substituted). Provides quantitative data with an internal standard[8]. | Detects trace-level impurities. Isotopic pattern of iodine confirms the number of iodine atoms. LC-MS is essential for complex mixtures[9]. | Fast, non-destructive, and provides a quick fingerprint of the sample. Good for identifying the presence of N-H and aromatic C-H bonds[10]. |
| Limitations | Lower sensitivity compared to MS. Requires relatively pure samples for clear spectra. | Does not easily distinguish between isomers without fragmentation studies (MS/MS) or chromatographic separation. | Cannot differentiate positional isomers. Provides limited structural information compared to NMR and MS. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each technique, including step-by-step protocols and guidance on data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for determining the precise chemical structure of the target compound and its impurities[11]. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the substitution pattern on the imidazole ring.
The choice of a deuterated solvent like DMSO-d₆ is crucial as it readily dissolves imidazole and its iodinated derivatives while providing a distinct solvent peak that does not interfere with the analyte signals. The use of an internal standard, such as maleic acid, is essential for accurate quantification, transforming NMR from a qualitative to a quantitative tool[8].
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the diiodoimidazole synthesis sample into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for Quantification): If quantification is required, add a known amount of a suitable internal standard (e.g., maleic acid) that has signals in a clear region of the spectrum.
-
Dissolution: Cap the tube and vortex until the sample is completely dissolved. Gentle warming may be necessary.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for adequate signal-to-noise, especially for detecting minor impurities.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
The key to identifying impurities lies in the number, chemical shift, and integration of the aromatic proton signals.
-
Imidazole (Impurity): Shows two signals. A singlet for the C2-H proton and a singlet for the equivalent C4-H and C5-H protons (ratio 1:2).
-
4(5)-Iodo-1H-imidazole (Impurity): The symmetry is broken. Two distinct signals for the remaining C-H protons will be visible in the aromatic region.
-
4,5-Diiodo-1H-imidazole (Product): The C4 and C5 protons are replaced by iodine. This results in a single aromatic proton signal, a singlet corresponding to the C2-H proton[3][5].
-
2,4,5-Triiodo-1H-imidazole (Impurity): All C-H protons are substituted. The ¹H NMR spectrum will show no signals in the aromatic C-H region, only the broad N-H signal.
Mass Spectrometry (MS): For Molecular Weight and High-Sensitivity Detection
Mass spectrometry is indispensable for confirming the molecular weight of the product and impurities[12]. High-Resolution Mass Spectrometry (HRMS) can provide the exact elemental composition, confirming the presence and number of iodine atoms with high confidence[13]. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying components of a complex mixture.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like imidazoles, often yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation[14]. This simplifies the initial identification of components in the mixture based on their mass-to-charge ratio.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent, such as a mixture of methanol and water. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Separation (LC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to promote ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: Scan for a mass range that covers all expected species (e.g., m/z 50-600).
-
HRMS: If available, perform high-resolution analysis to obtain accurate mass measurements.
-
The mass spectrum will reveal the molecular weight of each component. The number of iodine atoms can be confirmed by the characteristic isotopic signature of iodine.
-
Key Differentiator: The mass difference between successive iodination states is 126 Da (the mass of an iodine atom minus a hydrogen atom).
-
Imidazole (C₃H₄N₂): [M+H]⁺ ≈ 69.04
-
Mono-iodoimidazole (C₃H₃IN₂): [M+H]⁺ ≈ 194.94
-
Diiodoimidazole (C₃H₂I₂N₂): [M+H]⁺ ≈ 320.84[5]
-
Triiodoimidazole (C₃HI₃N₂): [M+H]⁺ ≈ 446.74
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that is excellent for a preliminary assessment of the reaction's progress[15]. It identifies the functional groups present in a sample. While it lacks the specificity to distinguish between positional isomers, it can confirm the presence of the imidazole core and track the reaction.
Analyzing the sample as a solid (e.g., using an ATR accessory) is fast and requires minimal sample preparation. Key vibrational bands, such as the N-H stretch and aromatic C-H and C=N stretches, provide a characteristic "fingerprint" of the imidazole ring system[16].
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
N-H Stretch: A broad band typically observed in the 3300-3500 cm⁻¹ region, characteristic of the imidazole N-H group[16]. This should be present in the product and all listed impurities.
-
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹[17]. The intensity of these may decrease as iodination proceeds and C-H bonds are replaced.
-
C=N and C=C Ring Stretching: Strong bands are expected in the 1400-1600 cm⁻¹ region, confirming the presence of the imidazole ring[16][17].
Table 2: Summary of Characteristic Spectroscopic Data for Diiodoimidazole and Related Impurities
| Compound | Structure | ¹H NMR (DMSO-d₆, δ ppm) | MS [M+H]⁺ (m/z) | Key FTIR Bands (cm⁻¹) |
| Imidazole | Imidazole | ~7.7 (s, 1H, C2-H), ~7.1 (s, 2H, C4/5-H) | 69.04 | ~3400 (N-H), ~3100 (C-H), ~1550 (C=N) |
| 4(5)-Iodo-1H-imidazole | 4-Iodo-1H-imidazole | ~7.6 (s, 1H), ~7.2 (s, 1H) | 194.94 | ~3400 (N-H), ~3100 (C-H), ~1540 (C=N) |
| 4,5-Diiodo-1H-imidazole | 4,5-Diiodo-1H-imidazole | ~7.65-7.80 (s, 1H, C2-H)[3][5] | 320.84[3] | ~3400 (N-H), ~3100 (C-H), ~1530 (C=N) |
| 2,4,5-Triiodo-1H-imidazole | 2,4,5-Triiodoimidazole | No aromatic C-H signals | 446.74 | ~3400 (N-H), No aromatic C-H stretch |
Note: NMR chemical shifts are approximate and can vary based on concentration and instrument.
Integrated Analytical Workflow: A Strategic Approach
A robust quality control strategy does not rely on a single measurement. It integrates these techniques into a logical workflow to build a comprehensive understanding of the sample.
Conclusion
The spectroscopic identification of impurities in diiodoimidazole synthesis is a critical task that underpins the quality and safety of downstream pharmaceutical products. A thorough understanding of the synthetic pathway and the potential for impurity formation is the first step in developing a robust analytical strategy. While FTIR provides a rapid preliminary check and Mass Spectrometry offers unparalleled sensitivity for detection and molecular weight confirmation, NMR spectroscopy remains the definitive tool for structural elucidation and isomer differentiation. By integrating these powerful techniques into a logical, self-validating workflow, researchers and drug development professionals can confidently characterize their intermediates, ensuring they meet the stringent purity requirements of the pharmaceutical industry.
References
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d).... Retrieved February 15, 2026, from [Link]
-
Cherry, J. (2017, April 26). Imidazole: FT-IR Spectroscopic Characterization. Medium. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
- Google Patents. (n.d.). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
-
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved February 15, 2026, from [Link]
-
Pharma Analyze. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved February 15, 2026, from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification: selective mono- and di-iodination of the imidazole backbone. Reaction Chemistry & Engineering. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved February 15, 2026, from [Link]
-
AWC Vienna. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved February 15, 2026, from [Link]
-
News-Medical. (2020, January 29). NMR Spectroscopy in the Battle Against Food Fraud. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2017, April 1). PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. Retrieved February 15, 2026, from [Link]
-
Purdue University. (n.d.). Re‐Imagining Drug Discovery using Mass Spectrometry. Retrieved February 15, 2026, from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. medium.com [medium.com]
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- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
Part 1: Executive Summary & Immediate Action Card
Status: HALOGENATED ORGANIC WASTE Primary Hazard: Toxic if swallowed; Irritant; Potential Iodine Release. Disposal Method: High-Temperature Incineration (via EHS/Waste Management). Prohibited: Do NOT dispose of in sink/sewer. Do NOT mix with strong oxidizers (e.g., Bleach).
| Scenario | Immediate Action |
| Routine Solid Waste | Collect in a dedicated container labeled "Halogenated Solid Waste" . Double-bag contaminated PPE. |
| Routine Liquid Waste | Collect in a "Halogenated Organic Solvents" carboy (Green label usually). Do not mix with acids or oxidizers. |
| Spill (< 10g) | Isolate area. Wear PPE.[1][2][3][4][5] Do not use Bleach. Dampen with water/ethanol to avoid dust. Scoop into hazardous waste container. |
| Spill (> 10g) | Evacuate area. Contact EHS immediately. |
Part 2: Chemical Profile & Hazard Identification[2][4][8][9]
To properly dispose of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide, one must understand its chemical behavior. This compound combines an imidazole ring with two heavy iodine atoms and an acetamide side chain. Its disposal requirements are dictated by the stability of the carbon-iodine (C-I) bond and the reactivity of the acetamide group.
Chemical Identity Matrix
| Property | Detail |
| Chemical Name | 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide |
| Molecular Formula | C₅H₅I₂N₃O |
| Molecular Weight | ~376.92 g/mol |
| Solubility | Low water solubility; soluble in DMSO, DMF, Methanol.[6] |
| Stability | Light Sensitive (C-I bond cleavage); Moisture Sensitive (Acetamide hydrolysis). |
Hazard Classification (GHS)
Based on structural analogs (4,5-diiodoimidazole and 2-iodoacetamide) [1, 2].
-
H301/H302: Toxic/Harmful if swallowed.[6]
-
H413: May cause long-lasting harmful effects to aquatic life.
Part 3: Waste Segregation & Storage
Proper segregation is the single most critical step in laboratory safety. Mixing this compound with incompatible waste streams can lead to the liberation of toxic elemental iodine (
The "Green Label" Protocol
In most institutional waste systems, this compound falls under Halogenated Organic Waste .
-
Container Selection: High-density polyethylene (HDPE) or glass carboys.
-
Labeling: Must be clearly labeled "HALOGENATED ORGANIC WASTE."
-
Content Listing: List the full chemical name. Do not use abbreviations like "DIIA."
-
Compatibility Rule:
-
Keep Away From: Strong Oxidizers (Peroxides, Bleach, Nitric Acid).
-
Keep Away From: Strong Acids (Hydrochloric acid, Sulfuric acid).
-
Reasoning: Oxidizers can attack the iodo-imidazole ring, cleaving the C-I bond and releasing violet iodine vapors (
), which are corrosive and toxic [3].
-
Chemical Incompatibility Pathway
The following diagram illustrates why segregation from oxidizers is mandatory.
Figure 1: Mechanism of iodine release upon improper mixing with oxidizers. The C-I bond is susceptible to oxidative cleavage, releasing toxic iodine vapor.
Part 4: Disposal Workflows
Workflow A: Routine Solid Waste
Applicable to: Contaminated gloves, weighing boats, paper towels, and small amounts of solid chemical.
-
Collection: Place all solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Double Bagging: If the waste contains pure compound (>100 mg), double bag it to prevent leakage.
-
Container: Deposit the sealed bag into the laboratory's Solid Hazardous Waste Drum .
-
Labeling: Ensure the drum log sheet records "Trace 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide".
Workflow B: Routine Liquid Waste
Applicable to: Mother liquors, reaction mixtures, and HPLC waste.
-
pH Check: Ensure the solution is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate (
) to prevent acid-catalyzed hydrolysis. -
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the Halogenated Waste stream.
-
Transfer: Pour into the Halogenated Organic Waste carboy using a funnel.
-
Closure: Cap the carboy immediately. Do not leave open in the fume hood.
Workflow C: Spill Cleanup Protocol
Applicable to: Accidental benchtop spills.
-
Secure: Alert nearby personnel. Put on nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Contain: If liquid, dike with absorbent pads. If solid, do not dry sweep (creates dust).
-
Neutralize/Solubilize:
-
Cover the spill with a pad dampened with Ethanol or Acetone . This suppresses dust and solubilizes the compound for removal.
-
WARNING: Do NOT use Bleach (Sodium Hypochlorite). It will react with the iodine atoms.
-
-
Cleanup: Wipe up the material.[5] Place all pads and gloves into a hazardous waste bag.
-
Decontaminate: Wash the surface with a mild detergent and water.
Part 5: Regulatory & Compliance Framework
US EPA (RCRA) Classification
Under the Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly "P-listed" or "U-listed" by specific CAS name, but it falls under the characteristic of Toxicity if leached, and must be treated as a Halogenated Organic (often D000 characteristics if ignitable solvents are present, or simply hazardous due to toxicity) [4].
-
Waste Code: Generally consolidated under Lab Packs (001) or Halogenated Solvents (F002) depending on the solvent matrix.
-
Destruction Efficiency: EPA regulations require high-temperature incineration (typically >1000°C) for halogenated organics to ensure 99.99% destruction and scrubbing of acid gases (HI/I2) [5].
Operational Decision Tree
Use this logic flow to determine the correct disposal path in real-time.
Figure 2: Operational decision tree for segregating 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide waste.
References
-
PubChem. (n.d.). 4,5-Diiodo-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Waste Removal and Disposal Guidelines. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
Part 1: Emergency Response & Hazard Identification
Immediate Action Directive
Since specific toxicological data for 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is limited in public registries, you must apply the Precautionary Principle .[1] This compound contains structural motifs associated with significant hazards:
-
Imidazole Core: Associated with corrosivity and reproductive toxicity (e.g., Imidazole, CAS 288-32-4).
-
Acetamide Moiety: Associated with carcinogenicity (Category 2, Acetamide, CAS 60-35-5).[1]
-
Halogenated Heterocycle: Potential for skin sensitization and alkylating activity.
Treat this substance as a Potent Unknown.
Emergency Response Matrix
| Scenario | Immediate Action |
| Inhalation | Evacuate immediately. Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). |
| Skin Contact | Drench. Wash with soap and water for 15 minutes.[2] Remove contaminated clothing carefully to avoid aerosolization. |
| Eye Contact | Irrigate. Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2][3][4][5][6] Seek medical attention. |
| Spill (Solid) | Isolate. Do not dry sweep. Cover with a damp absorbent pad or use a HEPA vacuum to prevent dust generation. |
| Spill (Solution) | Absorb. Use a non-combustible absorbent (vermiculite/sand). Collect in a sealed hazardous waste container. |
Part 2: Personal Protective Equipment (PPE) Matrix
The "Swiss Cheese" Defense Model Do not rely on a single layer of protection. Use a multi-barrier system designed to prevent exposure even if one layer fails.
| Protection Layer | Specification | Rationale |
| Respiratory | Fume Hood (Primary) .[1] If working outside a hood (weighing), use N95/P100 Respirator . | Prevents inhalation of amorphous dusts, which are common with imidazole derivatives. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient. | Protects against dust ingress and splashes.[2][4][7] Imidazoles can be severely irritating to mucous membranes. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm thickness). Change outer gloves every 30 mins. | Creates a breakthrough barrier. The outer glove takes the mechanical stress; the inner glove ensures chemical isolation. |
| Dermal (Body) | Tyvek® Lab Coat (or chemically resistant equivalent) + Closed-toe shoes .[1] | Standard cotton coats absorb liquids; Tyvek repels potential alkylating solutions. |
PPE Decision Logic (Graphviz)[1]
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Part 3: Operational Handling Protocol
Objective: To solubilize and transfer the compound without environmental release.
Preparation & Weighing
-
Location: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing fan or anti-static gun. Halogenated heterocycles often carry static charge, causing "fly-away" powder.
-
Tools: Use disposable anti-static spatulas. Do not reuse metal spatulas to avoid cross-contamination.
Solubilization Strategy
Based on the structure (polar amide + hydrophobic iodinated ring), solubility will likely be poor in water but high in polar aprotic solvents.
| Solvent | Predicted Solubility | Handling Note |
| DMSO | High | Preferred.[1] Penetrates skin easily; carries dissolved toxicant into the bloodstream. Handle with extreme care. |
| DMF | High | Hepatotoxic. Use only in a fume hood. |
| Ethanol | Moderate | Good for transfers, but may require heating (sonication). |
| Water | Low | Not recommended for stock solutions. |
Reaction Setup Workflow
-
Dissolve: Prepare the stock solution in a sealed vial before adding to the main reaction vessel.
-
Transfer: Use a positive-displacement pipette or syringe to transfer the solution. Avoid pouring.
-
Quenching: Treat all glassware as contaminated. Rinse with a dilute sodium thiosulfate solution (if free iodine is suspected) or acetone before washing.
Operational Workflow Diagram (Graphviz)
Figure 2: Step-by-step operational workflow to minimize exposure.
Part 4: Disposal & Decontamination[1]
Principle: The iodine content classifies this as Halogenated Organic Waste . It must NOT be mixed with non-halogenated solvents (like acetone/methanol washings) if your facility separates them, as this increases disposal costs and complicates incineration.
-
Solid Waste:
-
Place contaminated gloves, paper towels, and weighing boats into a sealed clear plastic bag .
-
Label as "Solid Waste: Halogenated Imidazole Derivative".
-
Dispose of in the solid hazardous waste drum.
-
-
Liquid Waste:
-
Segregate into Halogenated Organic Waste containers.
-
Do not dispose of down the drain. The imidazole core is stable and can be ecotoxic.
-
-
Decontamination of Surfaces:
-
Wipe surfaces with Ethanol (70%) followed by a detergent scrub.
-
If a yellow discoloration (iodine release) is observed, use 10% Sodium Thiosulfate solution to reduce the iodine to colorless iodide, then wipe clean.
-
References
-
PubChem. Acetamide (CAS 60-35-5) Compound Summary. National Library of Medicine. Available at: [Link][1]
-
ECHA (European Chemicals Agency). Imidazole (CAS 288-32-4) Substance Information. Available at: [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
